Product packaging for Ethyl 6-chloro-5-nitronicotinate(Cat. No.:CAS No. 171876-22-5)

Ethyl 6-chloro-5-nitronicotinate

Cat. No.: B169116
CAS No.: 171876-22-5
M. Wt: 230.6 g/mol
InChI Key: RJGYARAKIVLQAQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-nitronicotinate is a useful research compound. Its molecular formula is C8H7ClN2O4 and its molecular weight is 230.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2O4 B169116 Ethyl 6-chloro-5-nitronicotinate CAS No. 171876-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGYARAKIVLQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396369
Record name Ethyl 6-chloro-5-nitronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171876-22-5
Record name Ethyl 6-chloro-5-nitronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-chloro-5-nitronicotinate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-5-nitronicotinate is a halogenated and nitrated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and a halogen substituent on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed protocol for its synthesis, and an exploration of its applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic positioning of its functional groups allows for selective transformations, making it a key intermediate in the construction of complex molecular architectures with potential biological activity.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name ethyl 6-chloro-5-nitropyridine-3-carboxylate, is a distinct chemical entity with the CAS number 171876-22-5.[1] Its molecular structure and key physical properties are summarized below.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 171876-22-5[1]
Molecular Formula C₈H₇ClN₂O₄[1]
Molecular Weight 230.61 g/mol [1]
Appearance Yellow to white solid[2]
Boiling Point 330 °C at 760 mmHg[3]
Storage Room Temperature[3]

Synthesis of this compound

The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 6-chloro-5-nitronicotinic acid (CAS: 7477-10-3). This precursor is a solid at room temperature and is commercially available.[2][4][5] The synthesis is typically achieved through a Fischer esterification reaction, which is an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction Scheme:

Synthesis of this compound Reactant 6-Chloro-5-nitronicotinic acid (CAS: 7477-10-3) Product This compound (CAS: 171876-22-5) Reactant->Product Fischer Esterification Reagent Ethanol (excess) Sulfuric Acid (catalyst) Reagent->Product

Caption: Synthesis of this compound via Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol is based on the well-established principles of Fischer esterification and is adapted for the synthesis of the target compound.

Materials:

  • 6-Chloro-5-nitronicotinic acid (1.0 eq)

  • Anhydrous Ethanol (large excess, serves as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-5-nitronicotinic acid in a large excess of anhydrous ethanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure build-up.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three key functional groups: the chloro substituent, the nitro group, and the ethyl ester.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated by the electron-withdrawing nitro and ester groups, making it susceptible to displacement by various nucleophiles. This allows for the introduction of a wide range of substituents at this position, including amines, alkoxides, and thiolates.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a crucial step in the synthesis of many biologically active compounds.

  • Ester Group Manipulations: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or hydrazides.

These reactive sites provide a powerful platform for the synthesis of diverse heterocyclic scaffolds. For instance, the sequential substitution of the chlorine and reduction of the nitro group can lead to the formation of substituted aminopyridines, which are common motifs in pharmaceutical agents.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound and its precursor, 6-chloro-5-nitronicotinic acid.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Specific Hazards:

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an important building block for the synthesis of complex heterocyclic molecules. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and an insight into its synthetic utility. For researchers and scientists in the field of drug development, a thorough understanding of the chemistry of this compound can unlock new avenues for the discovery of novel therapeutic agents.

References

  • LookChem. (n.d.). CAS No.171876-22-5,Ethyl 6-chloro-5-nitro-3-pyridinecarboxylate Suppliers.
  • Synthonix. (n.d.). This compound.
  • AccelaChem. (n.d.). 171876-22-5,this compound.
  • PubChem. (n.d.). 6-Chloro-5-nitropyridine-3-carboxylic acid.
  • Allschoolabs. (n.d.). ethyl 6-chloro-5-nitropyridine-3-carboxylate - 97%, high purity , CAS No.171876-22-5.
  • Shanghai Yongkai Chemical Co., Ltd. (n.d.). 6-chloro-5-nitropyridine-3-carboxamide.
  • Cenmed Enterprises. (n.d.). 6-chloro-5-nitro-pyridine-2-carboxylic acid.
  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry LibreTexts. (2020, May 30). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

Sources

The Versatile Precursor: A Technical Guide to Methyl 6-chloro-5-nitronicotinate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide will depart from rigid templates to offer a narrative that is both scientifically rigorous and grounded in practical application. We will delve into the core characteristics of Methyl 6-chloro-5-nitronicotinate, its synthesis, and its strategic application in the development of kinase inhibitors, providing field-proven insights and detailed, validated protocols.

Core Compound Identification and Properties

While the user's query specified "this compound" (CAS No. 171876-22-5), the vast majority of technical literature and commercial availability centers on its methyl ester analogue, Mthis compound . Due to its more extensive documentation and application in seminal research, this guide will focus on the methyl ester as the primary subject. The ethyl ester remains a valid, albeit less common, variant.

CAS Number : 59237-53-5[1]

Synonyms :

  • methyl 6-chloro-5-nitropyridine-3-carboxylate[1]

  • 6-Chloro-5-nitronicotinic acid methyl ester[1]

  • METHYL6-CHLORO-5-NITRONICOTINATE[1]

  • 3-Pyridinecarboxylic acid, 6-chloro-5-nitro-, methyl ester[1]

The strategic placement of the chloro, nitro, and methyl ester functionalities on the pyridine ring makes this compound a highly versatile intermediate. The electron-withdrawing nature of the nitro group and the chloro substituent activates the ring for nucleophilic substitution, while the ester provides a handle for further chemical modification.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of Mthis compound are summarized below.

PropertyValueSource
Molecular FormulaC₇H₅ClN₂O₄[1]
Molecular Weight216.58 g/mol [1]
Melting Point76 °C
Boiling Point317.8±37.0 °C (Predicted)
Density1.500±0.06 g/cm³ (Predicted)
AppearanceOff-white to grey solid[2]
SolubilitySoluble in dimethyl sulfoxide and chloroform. Slightly soluble in water.
Chemical Structure

The structure of Mthis compound is presented below, rendered using the DOT language.

G start Start: 6-Hydroxynicotinic Acid nitration Nitration (H₂SO₄/HNO₃) start->nitration intermediate1 6-Hydroxy-5-nitronicotinic acid nitration->intermediate1 chlorination Chlorination & Esterification (SOCl₂, Methanol, cat. DMF) intermediate1->chlorination product Product: Mthis compound chlorination->product end End product->end

Caption: Synthetic workflow for Mthis compound.

Step-by-Step Methodology:

  • Nitration: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 6-hydroxynicotinic acid portion-wise, ensuring the temperature remains below 10 °C. Slowly add concentrated nitric acid dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction mixture is then carefully poured onto crushed ice, and the precipitated 6-hydroxy-5-nitronicotinic acid is collected by filtration, washed with cold water, and dried.

  • Chlorination and Esterification: In a flask equipped with a reflux condenser and a gas trap, suspend the dried 6-hydroxy-5-nitronicotinic acid in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux and maintain for 4-6 hours, or until the evolution of gas ceases and the solid has dissolved. Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure. To the resulting crude acid chloride, add anhydrous methanol cautiously at a low temperature (0-5 °C). Allow the reaction to warm to room temperature and stir for 2-4 hours. The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield Mthis compound.

Causality and Experimental Choices: The use of a mixed acid system (H₂SO₄/HNO₃) is a standard and effective method for the nitration of aromatic rings. The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction. The subsequent use of thionyl chloride serves a dual purpose: it converts the carboxylic acid to the more reactive acid chloride and replaces the hydroxyl group with a chlorine atom. The addition of catalytic DMF accelerates the formation of the acid chloride. The final esterification with methanol is a straightforward nucleophilic acyl substitution.

Key Reaction: Synthesis of Pyrazolo[3,4-b]pyridines

A cornerstone application of Mthis compound is its use as a precursor for the synthesis of pyrazolo[3,4-b]pyridines, a class of bicyclic heteroaromatics with significant therapeutic potential, particularly as kinase inhibitors. The general synthetic strategy involves a two-step process: reduction of the nitro group followed by cyclocondensation with a hydrazine derivative.

Reaction Workflow:

G start Mthis compound reduction Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) start->reduction intermediate Methyl 5-amino-6-chloronicotinate reduction->intermediate cyclocondensation Cyclocondensation (Hydrazine derivative) intermediate->cyclocondensation product Pyrazolo[3,4-b]pyridine derivative cyclocondensation->product

Caption: General workflow for the synthesis of Pyrazolo[3,4-b]pyridines.

Detailed Protocol (Example from Literature):

A specific example of this transformation is the synthesis of a pyrazolo[3,4-b]pyridine-based inhibitor of spleen tyrosine kinase (Syk), a key regulator of immune signaling. While the full, multi-step synthesis is complex, the core transformation from a derivative of Mthis compound is illustrative. A peer-reviewed study by Lucas, J. et al. (2011) in Bioorganic & Medicinal Chemistry Letters details a similar transformation.

  • Reduction of the Nitro Group: Mthis compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A reducing agent, typically tin(II) chloride in the presence of hydrochloric acid or catalytic hydrogenation (H₂ over Pd/C), is used to selectively reduce the nitro group to an amine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to isolate the resulting Methyl 5-amino-6-chloronicotinate.

  • Cyclocondensation: The isolated amino-ester is then reacted with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a solvent such as ethanol or acetic acid, often with heating. This reaction proceeds via an initial nucleophilic attack of the hydrazine on the ester carbonyl, followed by an intramolecular nucleophilic aromatic substitution where the other nitrogen of the hydrazine displaces the chlorine atom, leading to the formation of the pyrazolo[3,4-b]pyridine ring system.

Application in Drug Development: Targeting Kinase Signaling Pathways

The pyrazolo[3,4-b]pyridine scaffold, readily accessible from Mthis compound, is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. It is particularly effective as a hinge-binding motif in kinase inhibitors.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. [3]Aberrant TRK signaling, often due to gene fusions, is an oncogenic driver in a variety of cancers. [3]Pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent TRK inhibitors. [4] TRK Signaling Pathway and Inhibition:

The diagram below illustrates the canonical TRK signaling pathway and the point of intervention for pyrazolo[3,4-b]pyridine-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS_MAPK RAS-MAPK Pathway TRK->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway TRK->PI3K_AKT Activates PLCg PLCγ Pathway TRK->PLCg Activates Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK Binds & Dimerizes Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Inhibits ATP Binding Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Simplified TRK signaling pathway and mechanism of inhibition.

Upon binding of a neurotrophin ligand, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which ultimately promote cell growth and survival. [5]Pyrazolo[3,4-b]pyridine inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the TRK kinase domain and preventing the phosphorylation events necessary for signal propagation.

Conclusion

Mthis compound is a compound of significant strategic importance in modern drug discovery. Its well-defined physicochemical properties and versatile reactivity, particularly in the synthesis of the pyrazolo[3,4-b]pyridine scaffold, make it an invaluable precursor for the development of targeted therapeutics. The ability to readily access potent kinase inhibitors from this starting material underscores its enduring relevance to medicinal chemists and researchers in the pharmaceutical sciences. This guide has provided a comprehensive overview, from fundamental properties to detailed synthetic protocols and therapeutic applications, to empower scientists in their pursuit of novel and effective medicines.

References

  • Tropomyosin receptor kinase (TRK) signaling pathways. ResearchGate.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health.
  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed.
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. National Institutes of Health.
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. National Institutes of Health.
  • Tropomyosin-Receptor-Kinases Signaling in the Nervous System. National Institutes of Health.
  • Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. PubMed.
  • Nicotinic acid, 6-hydroxy-. Organic Syntheses.
  • Mthis compound. PubChem.
  • Mthis compound (59237-53-5). Chemchart.
  • Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid. Google Patents.
  • Methyl 6-chloro-nicotinate. PubMed.

Sources

An In-Depth Technical Guide to Ethyl 6-chloro-5-nitronicotinate: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-5-nitronicotinate, a substituted pyridine derivative, is a valuable heterocyclic building block in the field of medicinal chemistry and drug discovery. Its unique arrangement of functional groups—an ethyl ester, a chloro substituent, and a nitro group on a pyridine ring—renders it a versatile precursor for the synthesis of a wide array of more complex molecules. The pyridine scaffold itself is a well-established "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to engage in various biological interactions. This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, its synthesis, and its applications as a strategic intermediate in the development of novel therapeutic agents.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Understanding these properties is crucial for its effective use in synthetic chemistry, including reaction design, purification, and storage.

Core Molecular Information
PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 171876-22-5[1]
Molecular Formula C₈H₇ClN₂O₄[1][2]
Molecular Weight 230.61 g/mol [1][3][4]
Physicochemical Data
PropertyValueSource(s)
Appearance Off-white to gray solid[5]
Boiling Point 330.0 ± 37.0 °C (Predicted)[5]
Density 1.433 g/cm³[5]
pKa -4.69 ± 0.10 (Predicted)[5]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[5]

Synthesis of this compound

General Synthesis Workflow

The following diagram illustrates the logical flow for the synthesis of this compound from 6-chloro-5-nitronicotinic acid.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_reagents Reagents cluster_product Final Product 6-chloro-5-nitronicotinic_acid 6-chloro-5-nitronicotinic acid Esterification Esterification 6-chloro-5-nitronicotinic_acid->Esterification Ethyl_6_chloro_5_nitronicotinate This compound Esterification->Ethyl_6_chloro_5_nitronicotinate Ethanol Ethanol Ethanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) or Thionyl Chloride Acid_Catalyst->Esterification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

This proposed protocol is based on the general principles of Fischer esterification and procedures described for analogous compounds.

  • Reaction Setup : To a solution of 6-chloro-5-nitronicotinic acid in an excess of ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added. Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride, followed by the addition of ethanol.

  • Reaction Conditions : The reaction mixture is typically heated to reflux to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification : Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the chloro, nitro, and ethyl ester groups on the pyridine ring makes this compound a highly valuable intermediate for the synthesis of more complex, biologically active molecules. The pyridine ring is a common scaffold in a multitude of pharmaceuticals due to its ability to form hydrogen bonds and participate in pi-stacking interactions with biological targets.

Role as a Versatile Building Block

The reactivity of the functional groups allows for a variety of chemical transformations:

  • Nucleophilic Aromatic Substitution : The chloro group can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of substituents at the 6-position of the pyridine ring. This is a key step in building molecular diversity.

  • Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group. This amino group can then be further functionalized through acylation, alkylation, or diazotization reactions, opening up numerous avenues for synthetic elaboration.

  • Modification of the Ester Group : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol.

The following diagram illustrates the key reactive sites and potential transformations of this compound.

Transformations EC5N This compound 6-Chloro 5-Nitro 3-Ethyl Ester Substitution Nucleophilic Aromatic Substitution EC5N:c->Substitution Displacement with -NHR, -SR, -OR Reduction Reduction EC5N:n->Reduction to -NH₂ Modification Ester Modification EC5N:e->Modification Hydrolysis to -COOH or Reduction to -CH₂OH

Caption: Key reactive sites and synthetic potential of this compound.

The ability to perform these transformations in a controlled manner allows medicinal chemists to systematically modify the structure of the molecule and explore the structure-activity relationships (SAR) of new chemical entities. Substituted pyridines are integral components of drugs targeting a wide range of diseases.

Safety Information

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. The following information is based on available safety data for the compound and its analogs.

  • Hazard Statements : Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

  • Precautionary Statements :

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • Use only outdoors or in a well-ventilated area.

    • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If on skin, wash with plenty of soap and water.

    • If inhaled, remove person to fresh air and keep comfortable for breathing.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key heterocyclic intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its well-defined reactive sites allow for predictable and versatile chemical modifications, making it an ideal starting material for the synthesis of libraries of novel compounds. A thorough understanding of its physicochemical properties, synthesis, and reactivity is paramount for its effective application in the development of the next generation of therapeutic agents. The continued exploration of the synthetic utility of this and related substituted pyridines will undoubtedly contribute to the advancement of pharmaceutical research.

References

Sources

A Technical Guide to the Spectral Characteristics of Ethyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectral data for Ethyl 6-chloro-5-nitronicotinate, a key chemical intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this guide will focus on theoretically predicted data for 1H NMR, 13C NMR, IR, and Mass Spectrometry. These predictions are grounded in fundamental spectroscopic principles and comparison with the closely related analog, Mthis compound.

Molecular Structure and Overview

This compound, with the chemical formula C8H7ClN2O4, is a substituted pyridine derivative. Its structure comprises a pyridine ring with a chloro group at position 6, a nitro group at position 5, and an ethyl ester group at position 3. The strategic placement of these functional groups makes it a valuable building block in medicinal chemistry.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound is presented below.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring and the protons of the ethyl ester group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.9 - 9.1Doublet1HH-2 (Pyridine)
~8.5 - 8.7Doublet1HH-4 (Pyridine)
~4.4 - 4.5Quartet2H-OCH2CH3
~1.4 - 1.5Triplet3H-OCH2CH3

Causality behind Predictions:

  • Aromatic Protons (H-2 and H-4): The electron-withdrawing nature of the nitro group, the chloro group, and the pyridine nitrogen atom deshields the aromatic protons, shifting their signals downfield. The proton at position 2 (H-2) is expected to be the most downfield due to its proximity to the nitrogen atom and the ester group. The proton at position 4 (H-4) will also be downfield. They are expected to appear as doublets due to coupling with each other.

  • Ethyl Group Protons: The methylene protons (-OCH2CH3) are adjacent to an oxygen atom, which deshields them, resulting in a quartet around 4.4-4.5 ppm due to coupling with the methyl protons. The methyl protons (-OCH2CH3) are further from the electronegative atoms and will appear as an upfield triplet around 1.4-1.5 ppm, coupled to the methylene protons.

13C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~163 - 165C=O (Ester)
~155 - 157C-6 (Pyridine)
~150 - 152C-2 (Pyridine)
~140 - 142C-5 (Pyridine)
~130 - 132C-3 (Pyridine)
~125 - 127C-4 (Pyridine)
~62 - 64-OCH2CH3
~14 - 15-OCH2CH3

Causality behind Predictions:

  • Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear significantly downfield.

  • Pyridine Ring Carbons: The carbons of the pyridine ring will have distinct chemical shifts influenced by the attached substituents. The carbon bearing the chloro group (C-6) and the carbon adjacent to the nitrogen (C-2) are expected to be the most downfield among the ring carbons. The carbon attached to the nitro group (C-5) will also be deshielded.

  • Ethyl Group Carbons: The methylene carbon (-OCH2CH3) will be more downfield than the methyl carbon (-OCH2CH3) due to its direct attachment to the oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm-1) Vibrational Mode Functional Group
~3100 - 3000C-H stretchAromatic
~2980 - 2850C-H stretchAliphatic (Ethyl)
~1730 - 1715C=O stretchEster
~1600 - 1580C=C & C=N stretchAromatic Ring
~1550 - 1530 & ~1350 - 1330N-O asymmetric & symmetric stretchNitro Group
~1300 - 1200C-O stretchEster
~800 - 700C-Cl stretchChloroalkane

Interpretation of Key Peaks:

  • C=O Stretch: A strong absorption band around 1720 cm-1 is a clear indicator of the ester carbonyl group.

  • N-O Stretches: Two strong bands, one around 1540 cm-1 (asymmetric) and another around 1340 cm-1 (symmetric), are characteristic of the nitro group.

  • Aromatic Stretches: Bands in the 1600-1580 cm-1 region correspond to the carbon-carbon and carbon-nitrogen stretching vibrations within the pyridine ring.

  • C-O Stretch: A significant band in the 1300-1200 cm-1 region will be present due to the C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern:

  • Molecular Ion (M+): The mass spectrum is expected to show a molecular ion peak at m/z corresponding to the molecular weight of this compound (C8H7ClN2O4). Due to the presence of chlorine, there will be an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak.

  • Key Fragments:

    • Loss of the ethoxy group (-OCH2CH3) to give a fragment corresponding to the acylium ion.

    • Loss of the ethyl group (-CH2CH3).

    • Loss of the nitro group (-NO2).

    • Loss of the chlorine atom (-Cl).

    • Cleavage of the ester group.

MS_Fragmentation M [C8H7ClN2O4]+• (Molecular Ion) F1 [M - OCH2CH3]+ M->F1 - •OCH2CH3 F2 [M - CH2CH3]+ M->F2 - •CH2CH3 F3 [M - NO2]+ M->F3 - •NO2 F4 [M - Cl]+ M->F4 - •Cl

A Comprehensive Technical Guide to the Safe Handling of Ethyl 6-chloro-5-nitronicotinate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document has been compiled to provide a comprehensive overview of the safety and handling precautions for Ethyl 6-chloro-5-nitronicotinate. Due to a lack of specific safety and toxicological data for this exact compound in publicly available literature and safety data sheets, the information and recommendations provided herein are extrapolated from data for the closely related structural analog, Mthis compound (CAS No. 59237-53-5) . The underlying chemical hazards are expected to be very similar; however, physical properties may vary. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel.

Introduction: Understanding the Hazard Profile

This compound is a substituted pyridine derivative, a class of compounds widely utilized as building blocks in pharmaceutical synthesis.[1][2] The molecule's functionality, featuring a chlorinated pyridine ring, a nitro group, and an ethyl ester, dictates its chemical reactivity and its toxicological profile. The presence of the electron-withdrawing nitro and chloro groups makes the pyridine ring susceptible to nucleophilic substitution and also contributes to the compound's hazardous properties.

Based on extensive data from its methyl analog, this compound should be regarded as a hazardous substance that poses specific risks upon exposure.[3][4] It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3][5][6] Therefore, a rigorous and well-documented safety protocol is not merely a regulatory requirement but a critical component of responsible laboratory practice. This guide provides the foundational knowledge for researchers to establish self-validating safety systems when working with this and structurally related compounds.

Hazard Identification and Classification

A thorough understanding of the potential hazards is the cornerstone of safe laboratory operations. The GHS classification, extrapolated from Mthis compound, provides a standardized framework for communicating these hazards.[7]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3][6]

  • H319: Causes serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[3][6]

  • H302 (Potential): Harmful if swallowed.[5]

Signal Word: Warning[3]

Hazard Pictogram:



These classifications necessitate stringent control measures to prevent direct contact and inhalation. The causality is clear: the chemical nature of the compound allows it to react with biological tissues, leading to irritation upon contact with skin, eyes, or the respiratory tract.[5][8]

Physicochemical Properties (Based on Methyl Analog)

Understanding the physical properties is crucial for anticipating its behavior in the laboratory environment, from storage to spill cleanup.

PropertyValueSource
CAS Number 59237-53-5[2]
Molecular Formula C₇H₅ClN₂O₄[2]
Molecular Weight 216.58 g/mol [5]
Melting Point 76 °C[2]
Boiling Point ~317.8 °C at 760 mmHg[2]
Flash Point ~146 °C[2]
Density ~1.5 g/cm³[2]
Storage Temperature 2-8°C, under inert gas[2]

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in handling hazardous chemicals is to minimize exposure. This is achieved through a multi-layered approach, beginning with engineering controls and supplemented by robust PPE.

Primary Engineering Controls

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[3] This is non-negotiable. The fume hood provides critical protection against the inhalation of dust or vapors and contains any accidental releases.[3] Furthermore, an emergency eyewash station and a safety shower must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must be based on a thorough risk assessment of the planned procedure.

Protection TypeRequired PPESpecifications and Rationale
Eye and Face Safety Goggles & Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes.[8] A full-face shield should be worn over goggles during procedures with a heightened risk of splashing, such as bulk transfers or reactions under pressure.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[3]
Body Protection Laboratory CoatA standard laboratory coat must be worn at all times. For procedures involving larger quantities, a chemical-resistant apron should be worn over the lab coat.[3]
Respiratory Fume Hood / RespiratorAll work should be performed in a chemical fume hood.[3] If exposure limits may be exceeded or in the event of a fume hood failure, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143) is required.[8]

Safe Handling, Storage, and Disposal Protocols

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for ensuring safety.

Handling Protocol
  • Preparation: Before handling, confirm that the fume hood is operational and the area is clear of clutter. Ensure all necessary PPE is available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use tools (spatulas, weigh boats) dedicated to this compound or thoroughly cleaned after use. Avoid creating dust.[8]

  • Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wipe down the work area in the fume hood. Wash hands thoroughly with soap and water, even after removing gloves.[7] Contaminated clothing should be removed and laundered before reuse.[4]

Storage Protocol
  • Store the compound in a tightly closed, properly labeled container.[3][8]

  • Keep the container in a cool, dry, and well-ventilated area, designated for hazardous chemicals.[3]

  • Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][8]

  • To maintain product quality and safety, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2][8]

Disposal Protocol
  • Dispose of waste, including empty containers, contaminated PPE, and spill cleanup materials, as hazardous waste.[8]

  • All waste must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Do not dispose of the chemical or its containers in regular trash or down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health & Safety (EHS) office for specific guidance.[4]

Emergency and First-Aid Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

The following diagram outlines the critical first-aid steps following an exposure.

FirstAid Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action Action_Skin 1. Immediately remove contaminated clothing. 2. Wash skin with soap and plenty of water for at least 15 minutes. Skin->Action_Skin Action Action_Eye 1. Rinse cautiously with water for several minutes (at least 15). 2. Remove contact lenses, if present and easy to do. Continue rinsing. Eye->Action_Eye Action Action_Ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. Ingestion->Action_Ingest Action Medical Seek Immediate Medical Attention Show SDS to the doctor. Action_Inhale->Medical Action_Skin->Medical If irritation persists Action_Eye->Medical Action_Ingest->Medical

Caption: First-Aid Response Workflow.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[8][9] If breathing has stopped, provide artificial respiration. Seek medical attention if you feel unwell.[7][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] Remove all contaminated clothing. If skin irritation occurs, get medical advice.[8][9]

  • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[8] Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink water afterwards.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Response Protocol

A minor chemical spill can be managed by trained laboratory personnel, while a major spill requires an emergency response.

Definition of a Minor Spill:

  • A small quantity (<100g of solid).

  • Not in a public or shared area.

  • No immediate risk of fire or release to the environment.

  • Personnel are trained and comfortable with the cleanup procedure and have the necessary supplies.

The following workflow details the procedure for a minor spill. For any major spill, evacuate the area and contact your institution's EHS emergency line immediately.

SpillResponse Spill Minor Spill Occurs Step1 Alert Personnel & Secure Area Spill->Step1 Step2 Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Step1->Step2 Step3 Contain the Spill Cover with inert absorbent material (e.g., vermiculite, sand) Step2->Step3 Step4 Collect Material Carefully sweep up absorbed material. Avoid creating dust. Step3->Step4 Step5 Package Waste Place collected material in a sealed, labeled hazardous waste container. Step4->Step5 Step6 Decontaminate Area Wipe spill area with a suitable solvent, followed by soap and water. Step5->Step6 Step7 Dispose of Waste Dispose of all contaminated materials (including PPE) as hazardous waste. Step6->Step7 Step8 Report Incident Document the spill and report to your supervisor and/or EHS office. Step7->Step8

Caption: Minor Spill Cleanup Workflow.

Experimental Protocol: Minor Spill Cleanup

  • Alert and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Containment: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth to prevent dust from becoming airborne.[8]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[8] Use non-sparking tools if a flammable solvent was involved in the spill.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Disposal: Place all contaminated materials, including absorbent, gloves, and wipes, into the sealed hazardous waste container.

  • Reporting: Report the incident to your laboratory supervisor and your institution's EHS department as required.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is predicated on a foundational respect for its potential hazards and a disciplined adherence to established safety protocols. By integrating the principles of GHS, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable chemical intermediate. This guide serves as a technical resource to empower scientists and drug development professionals to build self-validating systems of safety, ensuring that groundbreaking research can proceed without compromising personal or environmental well-being.

References

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. NIOSH. [Link]
  • National Center for Biotechnology Information.
  • Chemchart.
  • LookChem.
  • Manus Aktteva Biopharma LLP.

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 6-Chloro-5-Nitronicotinates in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 6-chloro-5-nitronicotinate esters, pivotal intermediates in pharmaceutical synthesis. While the focus is on the more extensively documented Methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5) , the principles outlined are broadly applicable to its ethyl analog, This compound (CAS 171876-22-5) , given their structural similarity. This document is intended for researchers, chemists, and professionals in drug development who utilize these reactive building blocks.

Chemical Identity and Physicochemical Properties

Mthis compound is a substituted pyridine derivative characterized by the presence of a chloro, a nitro, and a methyl ester group on the pyridine ring.[1][2][3] This unique arrangement of functional groups makes it a versatile reagent in organic synthesis, particularly in the construction of complex heterocyclic systems.

Table 1: Physicochemical Data of Mthis compound

PropertyValueSource
CAS Number 59237-53-5[1][2]
Molecular Formula C₇H₅ClN₂O₄[2]
Molecular Weight 216.58 g/mol [2][4]
Appearance Solid[5]
Melting Point 76 °C[4]
Boiling Point 317.8 °C at 760 mmHg[4]
Flash Point 146 °C[4]
Density 1.5 g/cm³[4]

Significance in Pharmaceutical Synthesis

The strategic importance of mthis compound lies in its utility as a building block for various pharmaceutical compounds.[3][4] The electron-withdrawing nature of the nitro and chloro groups activates the pyridine ring for nucleophilic substitution, while the ester functionality provides a handle for further molecular elaboration. It is a key intermediate in the synthesis of a range of therapeutic agents, including:

  • Anticoccidial agents [3][4]

  • PARP inhibitors [3]

  • Immunomodulators [3]

  • Sulfonamide nicotinic acid derivatives for treating atherosclerosis [3]

The synthesis of this intermediate often involves the reaction of 5-nitro-6-hydroxynicotinic acid with thionyl chloride, followed by treatment with methanol.[3]

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), mthis compound is classified as a hazardous substance.[5][6]

Signal Word: Warning[5][6]

Hazard Statements:

  • H315: Causes skin irritation.[5][6][7]

  • H319: Causes serious eye irritation.[5][6][7]

  • H335: May cause respiratory irritation.[5][6][7]

  • H402: Harmful to aquatic life.[7]

Pictograms:

Toxicological Summary:

While comprehensive toxicological data is not available, the primary hazards are associated with its irritant properties. Ingestion of large quantities could potentially lead to cardiovascular disorders.[7]

  • Inhalation: May cause irritation to the respiratory tract.[8]

  • Skin Contact: Causes skin irritation.[5][7][8]

  • Eye Contact: Causes serious eye irritation.[5][7][8]

  • Ingestion: May cause irritation to mucous membranes.[8]

No data is available regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5][8]

Exposure Controls and Personal Protection

A thorough risk assessment should be conducted before handling this compound. The following engineering controls and personal protective equipment (PPE) are mandatory to minimize exposure.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[5][8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][8]

  • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[5][8]

Hygiene Measures:

  • Wash hands thoroughly after handling.[5][8]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Contaminated clothing should be removed and washed before reuse.[1]

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is crucial for maintaining a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn and engineering controls are functioning correctly. Review the Safety Data Sheet (SDS).

  • Dispensing: Avoid generating dust. If dispensing a solid, do so in a fume hood.

  • Reaction Setup: Keep containers tightly closed when not in use.[5][8] Store under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[4][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

Storage
  • Store in a dry, cool, and well-ventilated place.[5][8]

  • Keep containers tightly closed.[5][8]

  • Store locked up.[1][8]

  • For long-term storage, keep under an inert gas atmosphere at 2-8°C.[4]

Accidental Release Measures
  • Evacuation: Evacuate the area and ensure adequate ventilation.

  • Containment: Prevent further dust dispersal. Do not allow the substance to enter drains or waterways.

  • Cleanup: Wearing appropriate PPE, sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[8] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly.

Disposal

Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7][8]

First-Aid Measures

In the event of exposure, immediate medical attention is necessary.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[1][8]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][8] Take off contaminated clothing.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][8]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[8]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use extinguishing agents suitable for the surrounding fire, such as water, foam, carbon dioxide (CO₂), or dry powder.[7][8]

  • Specific Hazards: The compound is combustible.[7] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Experimental Workflow and Risk Mitigation Diagram

The following diagram illustrates a logical workflow for handling 6-chloro-5-nitronicotinate esters, incorporating risk assessment and mitigation steps.

Workflow for Safe Handling of 6-Chloro-5-Nitronicotinate Esters cluster_prep Preparation & Risk Assessment cluster_handling Experimental Procedure cluster_response Contingency & Disposal a Review SDS & Literature b Conduct Task-Specific Risk Assessment a->b c Verify Engineering Controls (Fume Hood, Safety Shower) b->c d Select & Inspect PPE c->d e Weigh & Dispense in Fume Hood d->e Proceed if safe f Perform Chemical Synthesis e->f g Work-up & Purification f->g i Accidental Spill or Exposure f->i If incident occurs h Store Product Correctly g->h g->i k Segregate & Label Waste h->k Post-experiment j Execute First-Aid & Emergency Protocols i->j l Dispose via Approved Channels k->l

Caption: A workflow diagram illustrating the key stages of safe handling.

References

  • Fisher Scientific. (2014).
  • PubChem. (n.d.). Ethyl 6-chloronicotinate. National Institutes of Health.
  • Sigma-Aldrich. (2025).
  • PubChem. (n.d.). Mthis compound. National Institutes of Health.
  • LookChem. (n.d.). Mthis compound.

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An In-Depth Technical Guide to the Reactivity and Chemical Behavior of Ethyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 6-chloro-5-nitronicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique electronic architecture, characterized by an electron-deficient pyridine ring bearing three distinct functional groups—a chloro leaving group, a strongly electron-withdrawing nitro group, and an ethyl ester—renders it a versatile synthon for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive analysis of its core reactivity, focusing on the interplay between its functional groups. We will explore the mechanistic underpinnings of its primary transformations, namely nucleophilic aromatic substitution (SNAr) and selective nitro group reduction. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to enable researchers to harness the full synthetic potential of this valuable building block.

Introduction and Physicochemical Profile

This compound (IUPAC Name: Ethyl 6-chloro-5-nitropyridine-3-carboxylate) is a crystalline solid that serves as a pivotal intermediate in the synthesis of pharmaceutical compounds, including potential anticoccidial agents and PARP inhibitors.[1][2] Its utility stems from the predictable and regioselective reactivity of its substituents.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of the powerful electron-withdrawing nitro group and, to a lesser extent, the ethyl ester group. This severe electron deficiency is the primary driver of the compound's characteristic reactivity, making the ring highly susceptible to nucleophilic attack.

Table 1: Physicochemical and Safety Data

PropertyValueSource
IUPAC Name Ethyl 6-chloro-5-nitropyridine-3-carboxylatePubChem[3]
CAS Number 59237-53-5PubChem[3]
Molecular Formula C₈H₇ClN₂O₄-
Molecular Weight 230.61 g/mol -
Appearance Crystalline SolidGeneral Knowledge
Melting Point 76 °CLookChem[1]
Boiling Point 317.8 °C at 760 mmHgLookChem[1]
GHS Hazard Statements H302, H315, H319, H335PubChem[3], Synquest Labs[4]
GHS Precautionary Statements P261, P264, P271, P304+P340, P405Guidechem[5]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°CLookChem[1]

Note: The molecular formula and weight for the ethyl ester have been calculated based on the commonly available methyl ester data.

Safety & Handling: this compound is considered hazardous. It can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5][6]

Core Reactivity: A Mechanistic Perspective

The chemical behavior of this compound is dominated by two primary transformations: nucleophilic aromatic substitution at the C6 position and reduction of the C5 nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for this molecule is the displacement of the chloride at the C6 position by a nucleophile. The pyridine ring's electron-deficient nature, combined with the strategic placement of the nitro group, makes this an exceptionally facile process.

Causality of Reactivity:

  • Ring Activation: The nitro group at C5 is ortho to the chloro leaving group at C6. This positioning is critical. Electron-withdrawing groups activate aromatic rings towards nucleophilic substitution, particularly when they are ortho or para to the leaving group.[7][8]

  • Intermediate Stabilization: The reaction proceeds via a two-step addition-elimination mechanism. The initial attack of the nucleophile forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8] The negative charge of this intermediate is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization provides substantial stabilization, lowering the activation energy for the reaction.[7][9]

  • Leaving Group Expulsion: The aromaticity of the ring is restored in the second step by the expulsion of the chloride ion, a good leaving group.

This high degree of activation allows for SNAr reactions to occur under relatively mild conditions with a wide variety of nucleophiles, including primary and secondary amines, alkoxides, and thiols.

Diagram 1: General Mechanism of SNAr on this compound

Caption: The addition-elimination mechanism for SNAr.

Reduction of the Nitro Group

The second key transformation is the selective reduction of the nitro group to an amine. This reaction is fundamental to drug development as it unmasks a versatile amino group, which can be further functionalized to build molecular complexity.

Expertise in Reagent Selection: The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

  • Tin(II) Chloride (SnCl₂): A classic and highly effective method. It is particularly useful as it is tolerant of the ester functional group and proceeds under relatively mild conditions (refluxing in an alcohol solvent like ethanol or methanol).[10][11]

  • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method. However, care must be taken as prolonged reaction times or harsh conditions can potentially lead to reductive dechlorination (hydrogenolysis of the C-Cl bond). The choice of catalyst and solvent is key to achieving chemoselectivity.

  • Iron (Fe) in Acetic Acid: A cost-effective and robust method often used in industrial-scale synthesis.[12]

The resulting ethyl 6-chloro-5-aminonicotinate is a valuable intermediate itself, ready for subsequent reactions such as acylation, diazotization, or cyclization.

Validated Experimental Protocols

The following protocols are self-validating systems, representing standard, reliable methodologies for the key transformations of this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical reaction to synthesize 6-amino-substituted-5-nitronicotinate derivatives.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or acetonitrile (approx. 5-10 mL per mmol of substrate).

  • Addition of Amine: Add the desired primary or secondary amine (1.1-1.5 eq.). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq.) to liberate the free amine.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are generally complete within 2-12 hours.

  • Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate has formed, it can be isolated by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride

This protocol details the chemoselective reduction of the nitro group.

  • Reagent Preparation: To a solution of the ethyl 6-(substituted)-5-nitronicotinate derivative (1.0 eq.) in anhydrous ethanol or methanol (10-20 mL per mmol) in a round-bottom flask under a nitrogen atmosphere, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq.).[10][11]

  • Reaction: Heat the resulting mixture to reflux (typically 70-80 °C) for 2-18 hours. The progress of the reduction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it carefully into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic reaction medium and precipitates tin salts.

  • Filtration: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Extraction and Purification: Transfer the combined filtrates to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude amino-nicotinate product, which can be further purified if necessary.

Synthetic Workflow and Applications

The sequential application of these core reactions provides a powerful strategy for synthesizing highly decorated pyridine scaffolds. A common workflow involves an initial SNAr reaction to introduce diversity at the C6 position, followed by the reduction of the nitro group to enable further functionalization at C5.

Diagram 2: A Representative Synthetic Workflow

Synthetic_Workflow Start This compound Step1 SNAr Reaction (Protocol 1) Start->Step1 + R₂NH Intermediate Ethyl 6-(N-substituted)-5-nitronicotinate Step1->Intermediate Step2 Nitro Reduction (Protocol 2) Intermediate->Step2 + SnCl₂ or H₂/Pd-C Product Ethyl 5-amino-6-(N-substituted)-nicotinate (Versatile Intermediate) Step2->Product Final_Products Further Functionalization: - Acylation - Cyclization - Diazotization Product->Final_Products Leads to...

Caption: Common synthetic route employing the title compound.

This strategic functionalization makes this compound a key starting material for a variety of complex heterocyclic systems, including those with applications as kinase inhibitors, anti-infective agents, and other biologically active molecules.[10][13]

Conclusion

This compound exhibits a well-defined and predictable reactivity profile governed by the powerful activating effect of its ortho-nitro group. Its susceptibility to nucleophilic aromatic substitution and the straightforward, chemoselective reduction of its nitro functionality provide a robust and versatile platform for synthetic chemists. Understanding the mechanistic principles behind these transformations, as detailed in this guide, allows researchers in drug discovery and materials science to design and execute efficient synthetic routes to novel and valuable chemical entities.

References

  • Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently?.
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  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution.
  • PubMed. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.
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"Ethyl 6-chloro-5-nitronicotinate" solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Core Topic: Ethyl 6-chloro-5-nitronicotinate

A Technical Guide to Solubility and Stability for Drug Development Professionals

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative. Compounds of this class are pivotal building blocks in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] Its structure, featuring an ethyl ester, a chloro substituent, and a nitro group, dictates its reactivity, solubility, and stability—critical parameters that influence its handling, formulation, and reaction kinetics.

The stability of this molecule is intrinsically linked to its functional groups. The ester is susceptible to hydrolysis, the nitroaromatic system may be sensitive to light and reductive conditions, and the chlorinated pyridine ring influences the overall electron distribution and reactivity.[3][4]

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Projected)Mthis compound (Reference)Source
Molecular Formula C₈H₇ClN₂O₄C₇H₅ClN₂O₄[5]
Molecular Weight 230.61 g/mol 216.58 g/mol [5][6]
Appearance White to Yellow Solid (Expected)White to Yellow Solid[7]
Melting Point Not available~76 °C[2]
Boiling Point Not available~317.8 °C at 760 mmHg[2][8]
LogP (Predicted) ~2.4 - 2.8~1.5 - 1.95[2]
Water Solubility Poorly soluble (Projected)357.53 mg/L (Predicted)[9]

Note: Properties for the title compound are projected based on its structure and data from its methyl analog. Experimental verification is required.

Solubility Profile: Projections and Experimental Determination

The lipophilic character, suggested by a predicted LogP greater than 2, combined with a crystalline solid form, indicates that this compound will likely exhibit low aqueous solubility but good solubility in a range of organic solvents.

Causality Behind Solvent Selection: The choice of solvents for solubility testing is critical. We include polar aprotic solvents (e.g., DMSO, DMF) as they are excellent solubilizers for a wide range of organic molecules and are common in biological screening. Alcohols (Methanol, Ethanol) are chosen for their intermediate polarity. Chlorinated solvents (DCM) and ethers (THF) are selected for their ability to dissolve less polar compounds. Acetonitrile is a key solvent due to its widespread use as a mobile phase in reverse-phase chromatography.

Table 2: Projected Solubility of this compound

SolventTypePredicted SolubilityRationale for Use
WaterAqueousVery LowEssential for biological assays and formulation.
DMSOPolar AproticVery HighStock solution preparation for biological screening.
DMFPolar AproticHighAlternative to DMSO for stock solutions.
MethanolPolar ProticModerateCommon solvent for reactions and analysis.
EthanolPolar ProticModerateRelevant for formulations and as a less toxic alcohol.
AcetonitrilePolar AproticModerateWidely used in HPLC mobile phases.
Dichloromethane (DCM)NonpolarHighUsed in organic synthesis and extraction.
Tetrahydrofuran (THF)Polar AproticHighCommon reaction and analysis solvent.
Protocol 1: Experimental Solubility Determination (Shake-Flask Method)

This protocol describes a self-validating system for determining the thermodynamic solubility of the compound, a gold-standard method.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 5-10 mg) to a 2 mL glass vial. Ensure the amount is enough that undissolved solid remains.

    • Add 1 mL of the desired solvent (e.g., water, buffer at pH 7.4, ethanol).

    • Repeat for each solvent, preparing each sample in triplicate for statistical validity.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a shaker or rotator set to a consistent agitation speed.

    • Incubate at a controlled temperature (e.g., 25 °C) for 24-48 hours. This duration is chosen to ensure the system reaches thermodynamic equilibrium.

  • Sample Processing:

    • After incubation, allow the vials to stand for at least 1 hour to let undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all particulate matter. This step is critical to avoid artificially inflated concentration readings.

  • Quantification (via HPLC-UV):

    • Prepare a stock solution of the compound in a high-solubility solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

    • Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

    • Dilute the filtered supernatant from Step 3 with the mobile phase to fall within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC-UV (see Section 4 for a starting method).

    • Calculate the concentration in the original supernatant by applying the dilution factor. The average of the triplicate results is the measured solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Processing cluster_quant 4. Quantification prep1 Add excess solid to vial prep2 Add 1 mL of test solvent prep1->prep2 prep3 Prepare in triplicate prep2->prep3 equil1 Seal and agitate (24-48h at 25°C) prep3->equil1 To achieve equilibrium proc1 Settle solids equil1->proc1 proc2 Filter supernatant (0.22 µm filter) proc1->proc2 quant2 Dilute sample to fall within curve proc2->quant2 To quantify concentration quant1 Prepare calibration curve via HPLC-UV quant1->quant2 quant3 Analyze and Calculate Solubility quant2->quant3

Caption: Proposed Pathway for Ester Hydrolysis.

Photostability

Nitroaromatic compounds can absorb UV light, leading to photochemical reactions. It is crucial to protect this compound from light, especially when in solution, to prevent potential degradation and the formation of impurities. [4]

Thermal Stability and General Handling

Safety data for related compounds indicate that the molecule is stable under recommended storage conditions. [3][8]To ensure product integrity, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen). [3][10]High temperatures should be avoided, as thermal decomposition can release hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride gas. [3]

Chemical Incompatibilities

The compound should not be stored or mixed with:

  • Strong Oxidizing Agents: Can react with the nitro group or other parts of the molecule. [3]* Strong Acids and Bases: Will catalyze the hydrolysis of the ester group. [3]

Potential Reductive Degradation

A significant metabolic and chemical degradation pathway for nitroaromatics is the reduction of the nitro group. [4]This can occur in the presence of reducing agents or under certain biological conditions. The reduction can proceed sequentially to form nitroso, hydroxylamino, and ultimately, amino derivatives. The formation of such impurities can have toxicological implications and must be monitored.

G A Ethyl 6-chloro- 5-nitronicotinate (R-NO2) B Nitroso Intermediate (R-NO) A->B [H] C Hydroxylamino Intermediate (R-NHOH) B->C [H] D Amino Product (R-NH2) C->D [H]

Caption: Proposed Pathway for Reductive Degradation of the Nitro Group.

Analytical Methodologies for Quantification

A robust analytical method is essential for both solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most appropriate technique due to the compound's chromophore.

Protocol 2: Recommended HPLC-UV Method for Quantification

This protocol provides a starting point for method development. The ultimate goal is to achieve a sharp, symmetric peak for the parent compound that is well-resolved from any potential degradants or impurities.

  • Instrumentation and Columns:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is chosen for its versatility in retaining moderately nonpolar compounds.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% Formic Acid. (The acid improves peak shape and suppresses ionization).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. A gradient is used to ensure elution of the parent compound and any more lipophilic impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. (Controlled temperature ensures reproducible retention times).

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance, likely between 254-280 nm. A DAD is invaluable during development to assess peak purity.

  • Method Validation (ICH Q2(R1) Principles):

    • Specificity: Inject a blank (diluent), a placebo (if in formulation), and a sample of the compound to ensure no interfering peaks are present at the retention time of the analyte.

    • Linearity: Analyze a series of at least five concentrations to demonstrate a linear relationship between peak area and concentration. The correlation coefficient (r²) should be >0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of the compound into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

    • Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy. This is critical for stability studies where low levels of degradants must be measured.

G cluster_dev 1. Method Development cluster_val 2. Method Validation cluster_app 3. Application dev1 Select Column & Mobile Phase dev2 Optimize Gradient & Flow Rate dev1->dev2 dev3 Achieve good peak shape & resolution dev2->dev3 val1 Specificity dev3->val1 Once optimized val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 LOD / LOQ val3->val4 app1 Solubility Studies val4->app1 Once validated app2 Stability-Indicating Assays app1->app2

Caption: Workflow for Analytical Method Development and Validation.

Conclusion

While direct experimental data for this compound is not abundant in public literature, a robust working profile can be established by leveraging data from close structural analogs and fundamental chemical principles. This guide projects that the compound is a crystalline solid with low aqueous solubility but good solubility in common organic solvents like DMSO and DCM. The primary stability concerns are hydrolytic degradation of the ethyl ester, particularly under basic conditions, and potential photodegradation of the nitroaromatic system. The provided experimental protocols for solubility determination and HPLC-based quantification offer a clear and scientifically sound path for researchers to generate the empirical data needed for their specific applications in drug discovery and development.

References

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  • Schenzle, A., et al. (2003). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 69(8), 4683–4691. [Link]
  • Manus Aktteva Biopharma LLP. (n.d.).

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A Technical Guide to Ethyl 6-chloro-5-nitronicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 6-chloro-5-nitronicotinate is a polysubstituted pyridine derivative that has emerged as a cornerstone building block in modern medicinal chemistry. Its strategic arrangement of functional groups—an electrophilic chlorine atom, a reducible nitro group, and a versatile ethyl ester—offers a rich platform for molecular elaboration. This guide provides an in-depth analysis of its synthesis, core reactivity, and applications, highlighting its pivotal role in the construction of complex heterocyclic scaffolds for drug discovery. Particular emphasis is placed on its utility in the synthesis of high-value pharmaceutical agents, such as Varenicline. This document serves as a technical resource for researchers and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Value of a Polysubstituted Pyridine

Substituted pyridine rings are privileged scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Their prevalence stems from their ability to engage in hydrogen bonding, act as a bioisosteric replacement for phenyl rings, and impart favorable pharmacokinetic properties. This compound (and its closely related methyl ester) distinguishes itself as a particularly valuable starting material due to the orthogonal reactivity of its substituents.[1]

The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine at the 6-position for nucleophilic aromatic substitution (SNAr). The nitro group itself can be readily reduced to an amine, which opens pathways to a multitude of cyclization and derivatization reactions. Finally, the ethyl ester provides a handle for modification or can participate in intramolecular reactions. This confluence of reactivity makes it an ideal precursor for constructing fused heterocyclic systems, which are of significant interest in contemporary drug design.

Physicochemical Properties & Characterization

A thorough understanding of a starting material's physical properties is critical for its effective use in synthesis. The properties of the closely related and commercially available methyl ester are presented below, which are expected to be very similar to the ethyl ester.

Table 1: Physicochemical Properties of Mthis compound

Property Value Source
CAS Number 59237-53-5 [2]
Molecular Formula C₇H₅ClN₂O₄ [3]
Molecular Weight 216.58 g/mol [2]
Melting Point 76 °C [1]
Boiling Point 317.8 °C at 760 mmHg [1]
Appearance White to off-white or slightly yellow solid [4]

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C |[1] |

Spectroscopic Characterization:

  • 1H NMR: Protons on the pyridine ring typically appear as distinct doublets in the aromatic region. The ethyl ester group will show a characteristic quartet and triplet.

  • 13C NMR: Signals for the carboxylate carbon, the aromatic carbons (with distinct shifts due to the varied electronic environments), and the ethyl group carbons are expected.

  • IR Spectroscopy: Characteristic peaks include strong C=O stretching for the ester, N-O stretching for the nitro group, and C-Cl stretching.

  • Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns, including the isotopic signature of chlorine, would be observed.

Synthesis of this compound

The compound is typically prepared from a more accessible precursor, 6-hydroxy-5-nitronicotinic acid. The synthesis involves two key transformations: chlorination of the hydroxyl group and esterification of the carboxylic acid. A robust, one-pot procedure is often employed in industrial settings.

Protocol 1: One-Pot Synthesis from 6-Hydroxy-5-nitronicotinic Acid

This protocol describes the synthesis of the methyl ester, which is directly analogous to the synthesis of the ethyl ester by substituting methanol with ethanol.

Rationale: Thionyl chloride (SOCl₂) serves as both the chlorinating agent (converting the hydroxypyridine to a chloropyridine) and the activating agent for the carboxylic acid (forming an acyl chloride intermediate). The addition of a catalytic amount of DMF accelerates the formation of the acyl chloride via the Vilsmeier-Haack mechanism. The subsequent addition of the alcohol (methanol or ethanol) at low temperature allows for controlled esterification.

Step-by-Step Methodology: [3]

  • Activation: To a solution of 6-hydroxy-5-nitronicotinic acid (1.0 eq.) in thionyl chloride (SOCl₂, 4.7 eq.), add a catalytic amount of N,N-dimethylformamide (DMF, 0.15 eq.).

  • Reaction: Heat the reaction mixture to reflux and maintain for 8 hours. The progress can be monitored by TLC or LC-MS.

  • Concentration: After the reaction is complete, concentrate the mixture under vacuum to remove excess SOCl₂.

  • Esterification: Dissolve the resulting crude acyl chloride residue in an anhydrous solvent like dichloromethane (CH₂Cl₂) and cool the solution to -40°C in a dry ice/acetone bath.

  • Alcohol Addition: Slowly add ethanol (1.4 eq.) dropwise, ensuring the internal temperature does not rise above -30°C.

  • Quenching & Workup: After the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic phase. Extract the aqueous phase with additional CH₂Cl₂. Combine the organic layers.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can be purified by crystallization from ethanol to yield the final product.

Core Reactivity & Synthetic Utility

The synthetic power of this compound lies in the predictable and selective reactivity of its functional groups.

Visualization: Reactivity Hub

The following diagram illustrates the primary transformations possible from this versatile starting material.

G A This compound B S(N)Ar Product (e.g., Amines, Ethers) A->B  Nu-H / Base   C Amino-pyridone (via Reduction & Hydrolysis) A->C  1. Reduction (Fe, SnCl2)  2. Hydrolysis   F Biaryl Compounds (via Cross-Coupling) A->F  R-B(OH)2 / Pd Catalyst  (Suzuki Coupling)   D Diamino-pyridine (via S(N)Ar then Reduction) B->D  Reduction (H2/Pd, Fe)   E Fused Bicyclic Systems (e.g., Pyrazinopyridines) D->E  Cyclization with  1,2-dicarbonyls  

Caption: Key synthetic transformations of this compound.

a) Nucleophilic Aromatic Substitution (SNAr) at C6

The chlorine atom is highly susceptible to displacement by nucleophiles. This reaction is the gateway to introducing a wide variety of substituents.

  • Common Nucleophiles: Aliphatic and aromatic amines, alcohols, and thiols.

  • Causality: The reaction is driven by the strong electron-withdrawing effect of the adjacent nitro group and the ring nitrogen, which stabilize the negatively charged Meisenheimer complex intermediate.

b) Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine, which is a crucial step for subsequent cyclization reactions.

  • Common Reagents: Tin(II) chloride (SnCl₂), iron powder (Fe) in acetic acid, or catalytic hydrogenation (H₂ over Pd/C).[5]

  • Expertise: The choice of reducing agent can be critical. For substrates sensitive to strong acids, catalytic hydrogenation is preferred. For cost-effectiveness on a large scale, iron powder is often used. SnCl₂ is a reliable lab-scale reagent that often gives clean conversions.[5]

Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride [5]

Rationale: SnCl₂ is a mild and effective reducing agent for aromatic nitro groups, particularly in the presence of other reducible functional groups like esters. The reaction proceeds in a protic solvent like methanol or ethanol.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve mthis compound (1.0 eq., 9.2 mmol) in anhydrous methanol (30 mL) under a nitrogen atmosphere.[5]

  • Reagent Addition: Add tin(II) chloride (SnCl₂, 3.0 eq., 28 mmol).[5]

  • Reaction: Heat the resulting mixture to reflux and stir for 18 hours.[5]

  • Quenching: Cool the reaction mixture to 0°C. In a separate beaker, prepare a stirred slurry of celite in saturated aqueous sodium bicarbonate. Carefully and slowly pour the reaction mixture into the celite slurry to quench the reaction and precipitate tin salts.

  • Filtration & Extraction: Filter the resulting suspension. Wash the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under vacuum to yield methyl 5-amino-6-chloronicotinate.

Case Study: Synthesis of Varenicline

Varenicline (Chantix®) is a highly successful smoking cessation drug that acts as a partial agonist of the α4β2 nicotinic acetylcholine receptor.[4] The synthesis of its complex tetracyclic core heavily relies on this compound as a key starting material, demonstrating the compound's strategic importance.[6][7][8][9]

Workflow: Varenicline Synthesis from this compound

The initial steps involve building a key diamino-aryl precursor which is then cyclized to form the core of the Varenicline molecule.

Caption: Simplified workflow for the synthesis of Varenicline.

The synthesis begins with an SNAr reaction on this compound, followed by the reduction of the nitro group to form a crucial diamine. This diamine is then subjected to a series of reactions, including cyclization, to construct the final complex structure of varenicline. This pathway highlights the efficiency of using a pre-functionalized starting material to rapidly build molecular complexity.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a powerful tool for innovation in medicinal chemistry. Its predictable reactivity and commercial availability allow for the efficient and modular synthesis of diverse and complex heterocyclic libraries. Its demonstrated success in the synthesis of blockbuster drugs like Varenicline solidifies its status as a high-value building block. As drug discovery continues to explore novel chemical space, the demand for versatile and strategically functionalized scaffolds will only increase. We can expect this compound to remain a central component in the synthetic chemist's toolbox for the foreseeable future, enabling the discovery of the next generation of therapeutic agents.

References
  • LookChem. (n.d.). Mthis compound.
  • PubChem. (n.d.). Mthis compound.
  • Chemchart. (n.d.). Mthis compound (59237-53-5).
  • Google Patents. (n.d.). WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
  • Google Patents. (n.d.). US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
  • Google Patents. (n.d.). WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate.
  • Google Patents. (n.d.). WO2018163190A1 - An improved process for the preparation of varenicline and salt thereof.
  • Google Patents. (n.d.). WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.

Sources

Ethyl 6-chloro-5-nitronicotinate: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of Ethyl 6-chloro-5-nitronicotinate, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and reactivity, with a strong focus on its application as a versatile intermediate in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in drug discovery, present in a vast array of therapeutic agents. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This compound, with its strategically placed chloro, nitro, and ethyl ester functionalities, represents a highly valuable and reactive intermediate for the construction of diverse and complex molecular architectures.

The presence of an electron-withdrawing nitro group and a labile chlorine atom makes the pyridine ring susceptible to a variety of chemical transformations. This inherent reactivity, coupled with the ester functionality that can be further modified, positions this compound as a key starting material for the synthesis of a range of pharmaceutical compounds, including but not limited to, kinase inhibitors, antiviral agents, and immunomodulators.

Physicochemical Properties and Safety Considerations

While specific experimental data for this compound is not extensively published, we can infer its properties from its close analog, Mthis compound, and general chemical principles.

PropertyPredicted/Inferred ValueSource/Basis
CAS Number 171876-22-5Supplier Information[1]
Molecular Formula C₈H₇ClN₂O₄Calculated
Molecular Weight 230.61 g/mol Calculated
Appearance White to off-white solidAnalogy to Methyl Ester
Melting Point Not available (Methyl ester: 76 °C)[2]
Boiling Point Not available (Methyl ester: 317.8 °C at 760 mmHg)[2]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)General Chemical Principles

Safety and Handling: As with any chemical intermediate, proper safety precautions are paramount. Based on the data for the closely related methyl ester, this compound should be handled with care.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fumes. Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

  • Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere.[2]

Synthesis of this compound

Conceptual Synthesis Workflow

The synthesis can be logically broken down into two key stages: the formation of the core 6-chloro-5-nitronicotinic acid, followed by its esterification with ethanol.

G cluster_0 Core Synthesis cluster_1 Esterification Start 6-hydroxynicotinic acid Nitration Nitration Start->Nitration HNO₃/H₂SO₄ Chlorination Chlorination Nitration->Chlorination POCl₃ Acid 6-chloro-5-nitronicotinic acid Chlorination->Acid Esterification Fischer Esterification Acid->Esterification Ethanol Ethanol Ethanol->Esterification Product This compound Esterification->Product H⁺ catalyst

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Methyl Ester Synthesis)

This protocol is based on the synthesis of Mthis compound and established esterification principles.[3] Optimization may be required to achieve high yields for the ethyl ester.

Step 1: Synthesis of 6-chloro-5-nitronicotinoyl chloride

  • To a stirred suspension of 6-hydroxy-5-nitronicotinic acid (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloro-5-nitronicotinoyl chloride is typically used in the next step without further purification.

Causality: The use of thionyl chloride with a DMF catalyst is a standard and effective method for converting a carboxylic acid to an acid chloride. The in-situ formation of the Vilsmeier reagent from DMF and thionyl chloride accelerates the reaction.

Step 2: Esterification with Ethanol

  • Dissolve the crude 6-chloro-5-nitronicotinoyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous ethanol (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound.

Trustworthiness: This two-step, one-pot procedure is a self-validating system. The formation of the acid chloride is a well-established reaction, and its subsequent reaction with ethanol is a high-yielding esterification. The workup procedure is designed to remove any unreacted starting materials and byproducts.

Reactivity and Applications as a Pharmaceutical Intermediate

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The chloro and nitro groups on the pyridine ring are key handles for introducing molecular diversity.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 5-position. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides.

G Intermediate This compound Product Ethyl 6-(substituted)-5-nitronicotinate Intermediate->Product Nucleophile Nucleophile (Nu-H) Nucleophile->Product Base

Caption: General scheme for nucleophilic aromatic substitution.

This reactivity is fundamental to the synthesis of numerous pharmaceutical scaffolds. For instance, the reaction with primary or secondary amines is a common strategy for building substituted aminopyridines, which are prevalent in kinase inhibitors.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and diazotization reactions.

Typical Reduction Conditions:

  • Catalytic Hydrogenation: H₂, Pd/C in ethanol or ethyl acetate.

  • Metal-mediated Reduction: SnCl₂·2H₂O in ethanol or ethyl acetate; Fe/HCl; Zn/AcOH.

The resulting ethyl 5-amino-6-chloronicotinate is a valuable intermediate for the synthesis of fused heterocyclic systems.

Case Study: Synthesis of Nevirapine Analogs

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. The core structure of Nevirapine is a dipyridodiazepinone. While the direct synthesis of Nevirapine may not start from this compound, the synthesis of its analogs often utilizes similarly substituted pyridine precursors.[2] The functional group handles on this compound make it an attractive starting point for the synthesis of novel Nevirapine analogs for structure-activity relationship (SAR) studies.

Hypothetical Synthetic Pathway to a Nevirapine Analog Precursor:

G Start This compound SNAr SNAr with Aminopyridine Start->SNAr Intermediate1 Diarylamine Intermediate SNAr->Intermediate1 Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 Diamino Intermediate Reduction->Intermediate2 Cyclization Cyclization Intermediate2->Cyclization Product Nevirapine Analog Precursor Cyclization->Product

Caption: Hypothetical pathway to a Nevirapine analog precursor.

This hypothetical pathway illustrates how the key functionalities of this compound can be sequentially manipulated to construct a complex heterocyclic system.

Spectroscopic Characterization (Predicted)

Spectroscopic Technique Predicted Key Features
¹H NMR - Triplet and quartet for the ethyl ester group (~1.4 and 4.4 ppm, respectively).- Two doublets in the aromatic region for the pyridine protons (~8.5 and 9.0 ppm).
¹³C NMR - Signals for the ethyl ester carbons (~14 and 62 ppm).- Signals for the pyridine ring carbons, with those attached to the chloro and nitro groups being significantly shifted.- Carbonyl carbon signal (~165 ppm).
IR Spectroscopy - Strong C=O stretch for the ester (~1730 cm⁻¹).- Characteristic N-O stretches for the nitro group (~1530 and 1350 cm⁻¹).- C-Cl stretch (~700-800 cm⁻¹).
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z 230.- Isotope peak for ³⁷Cl at M+2 (approximately one-third the intensity of the M⁺ peak).- Fragmentation pattern showing loss of the ethoxy group (-OEt) and the nitro group (-NO₂).

Conclusion

This compound is a highly versatile and valuable intermediate for the pharmaceutical industry. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse and complex drug molecules. The ability to perform selective nucleophilic aromatic substitution, followed by reduction of the nitro group and further functionalization, provides a powerful platform for the construction of novel heterocyclic scaffolds. As the demand for new and more effective therapeutics continues to grow, the importance of such strategic building blocks in drug discovery and development will undoubtedly increase.

References

  • LookChem. CAS No.
  • LookChem.
  • PubMed.
  • PubMed. Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing. [Link]
  • PubChem.

Sources

"Ethyl 6-chloro-5-nitronicotinate" commercial availability and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 6-chloro-5-nitronicotinate for Researchers and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its unique structural features, comprising a chlorine atom, a nitro group, and an ethyl ester on the pyridine ring, make it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key suppliers, and fundamental technical information relevant to its application in research and development. While its direct applications are not as extensively documented as its methyl counterpart, this document aims to equip researchers with the necessary information to source and utilize this important chemical intermediate.

Introduction: The Role of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and bioactive molecules. The incorporation of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability. This, in turn, can profoundly influence its pharmacokinetic and pharmacodynamic profile. Halogenated and nitrated pyridines, in particular, serve as key intermediates in the synthesis of drugs targeting a range of therapeutic areas. Chlorine-containing drugs, for instance, are prevalent in the market, with over 250 approved by the FDA.[1] The presence of a chlorine atom can enhance membrane permeability and metabolic stability, while a nitro group can be a precursor for an amino group, opening up a plethora of synthetic possibilities.

This compound (CAS No. 171876-22-5) belongs to this important class of chemical building blocks. Its structure is primed for nucleophilic substitution at the 6-position and reduction of the nitro group, making it a valuable starting material for the synthesis of novel pharmaceutical candidates.

Commercial Availability and Sourcing

The accessibility of starting materials is a critical factor in the planning and execution of research projects. This compound is available from a number of chemical suppliers, though it may not be as commonly stocked as its methyl analog, Mthis compound. Researchers should anticipate potential lead times for delivery.

Below is a summary of known suppliers for this compound. It is recommended to contact these suppliers directly for the most up-to-date information on stock, purity, and pricing.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesNotes
AiFChem This compound171876-22-597%5 g, 10 gIn stock as of early 2026.[2]
ChemUniverse This compound171876-22-5--Quote request required.[3]
BLD Pharm Ethyl 6-chloro-5-hydroxy-2-methylnicotinateN/A--Note: This is a related but different compound. Included for awareness of similar structures from this supplier.[4]

Note: The commercial availability and specifications are subject to change. Always verify with the supplier before ordering.

Physicochemical Properties and Safety Considerations

Inferred Properties:

  • Molecular Formula: C₈H₇ClN₂O₄

  • Molecular Weight: 230.61 g/mol

  • Appearance: Likely a solid at room temperature.

  • Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Safety and Handling:

No specific safety data sheet (SDS) for this compound was found in the initial search. However, based on the SDS for the closely related Mthis compound, the following precautions should be taken:

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[5][7]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][7]

    • Use only outdoors or in a well-ventilated area.[5][7]

    • IF ON SKIN: Wash with plenty of soap and water.[6][7]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

    • Store in a well-ventilated place. Keep container tightly closed.[7][8]

Always consult the specific Safety Data Sheet provided by the supplier before handling any chemical.

Synthetic Pathways and Applications

The synthetic utility of this compound lies in its potential for derivatization. The pyridine ring is activated towards nucleophilic aromatic substitution at the 6-position due to the electron-withdrawing effects of the nitro group and the ester. The nitro group itself can be readily reduced to an amino group, which can then be further functionalized.

A general synthetic workflow utilizing a similar substrate, Mthis compound, involves the reduction of the nitro group to an amine. For example, using tin(II) chloride in methanol, Mthis compound can be converted to Methyl 5-amino-6-chloronicotinate.[9] This transformation is a common strategy in the synthesis of various heterocyclic compounds.

G cluster_0 Synthetic Utility of this compound A This compound B Nucleophilic Aromatic Substitution (at C6 position) A->B C Reduction of Nitro Group A->C D Substituted Ethyl 5-nitronicotinates B->D E Ethyl 5-amino-6-chloronicotinate C->E G Diverse Heterocyclic Scaffolds D->G F Further Functionalization (e.g., acylation, alkylation) E->F F->G

Sources

The Strategic Role of Ethyl 6-chloro-5-nitronicotinate in the Development of Kinase Inhibitor Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Building Block for Targeted Therapies

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in various diseases. The design of small molecules that can effectively modulate their activity is therefore of paramount importance. Within the vast arsenal of chemical starting materials, certain "privileged scaffolds" emerge as exceptionally versatile and effective. Ethyl 6-chloro-5-nitronicotinate, a substituted pyridine derivative, represents one such critical building block.

This technical guide provides a comprehensive overview of the strategic importance of this compound in the development of kinase inhibitor scaffolds. We will delve into the chemical rationale behind its use, explore its application in the synthesis of key inhibitor classes, provide detailed experimental insights, and contextualize its role within the broader framework of kinase signaling pathways.

The Chemical Rationale: Why this compound is a Privileged Scaffold Precursor

The utility of this compound in kinase inhibitor synthesis is not coincidental; it is a direct consequence of its distinct chemical architecture. The strategic placement of its functional groups provides a robust platform for the construction of complex heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine core, which is found in numerous potent kinase inhibitors.[1][2]

The key attributes of this molecule include:

  • An Activated Pyridine Ring: The presence of two electron-withdrawing groups, the nitro group (-NO2) at the 5-position and the ester group (-COOEt) at the 3-position, renders the pyridine ring electron-deficient. This electronic characteristic is crucial for facilitating the initial and most critical reaction in scaffold construction: nucleophilic aromatic substitution (SNAr).[3]

  • A Reactive Chloro Leaving Group: The chlorine atom at the 6-position serves as an excellent leaving group in SNAr reactions. Its displacement by a primary amine is typically the first step in building the fused pyrimidine ring of the kinase inhibitor scaffold.[4]

  • A Versatile Nitro Group: The nitro group is not merely an activating group. It is a synthetic linchpin that is subsequently reduced to an amine. This newly formed amino group is then perfectly positioned to react with a one-carbon synthon (e.g., a formate or formamidine derivative) to cyclize and form the pyrimidine ring.

  • The Ethyl Ester Moiety: The ester group provides a handle for further chemical modifications, although it is often retained in the final inhibitor structure where it can participate in hydrogen bonding interactions within the kinase active site.

Core Synthetic Strategy: From Nicotinate to Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffold

The transformation of this compound into a functional kinase inhibitor scaffold generally follows a well-established and logical synthetic sequence. The following workflow illustrates the key steps in the construction of a pyrido[2,3-d]pyrimidin-7-one core, a common scaffold for many kinase inhibitors.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Arylamine (e.g., 3,5-dimethoxyaniline) C Ethyl 6-anilino-5-nitronicotinate Intermediate B->C D Nitro Group Reduction C->D e.g., Fe/AcOH, H2/Pd-C E Ethyl 5-amino-6-anilinonicotinate Intermediate D->E F Cyclization E->F e.g., Formic Acid, Formamide G Pyrido[2,3-d]pyrimidin-7-one Scaffold F->G H Further Functionalization (e.g., Suzuki Coupling) G->H I Final Kinase Inhibitor H->I

Caption: General synthetic workflow from this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

This is the cornerstone of the synthetic strategy. The electron-deficient pyridine ring of this compound is highly susceptible to attack by nucleophiles. In the context of kinase inhibitor synthesis, the nucleophile is typically a substituted aniline, which will ultimately form a key part of the final inhibitor that interacts with the kinase's hinge region.

Causality Behind Experimental Choices:

  • Choice of Nucleophile: The specific aniline used is critical as it dictates the initial pharmacophoric features of the resulting inhibitor. For instance, anilines with specific substitution patterns are chosen to optimize binding affinity and selectivity for the target kinase.

  • Reaction Conditions: The reaction is often carried out in a polar aprotic solvent, such as ethanol or isopropanol, and may be heated to drive the reaction to completion. The choice of solvent and temperature is crucial for ensuring good solubility of the reactants and achieving a reasonable reaction rate.

Step 2: Reduction of the Nitro Group

With the aniline moiety installed, the next critical step is the reduction of the nitro group to a primary amine. This transformation is essential for the subsequent cyclization step.

Causality Behind Experimental Choices:

  • Reducing Agent: A variety of reducing agents can be employed, with common choices including iron powder in acetic acid, catalytic hydrogenation (e.g., H2 over palladium on carbon), or tin(II) chloride. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might be sensitive to certain reducing conditions. For example, catalytic hydrogenation is a clean and efficient method but may not be suitable if the molecule contains other reducible groups.

Step 3: Cyclization to Form the Pyrido[2,3-d]pyrimidine Core

The newly formed diamine intermediate is now primed for cyclization. This is typically achieved by reacting the intermediate with a one-carbon electrophile, which will form the C2 position of the pyrimidine ring.

Causality Behind Experimental Choices:

  • Cyclizing Agent: Common reagents for this transformation include formic acid, formamide, or triethyl orthoformate. The choice of reagent can influence the final substitution pattern at the C2 position of the pyrimidine ring. For example, using formamide will result in an unsubstituted C2 position, while other reagents can be used to introduce specific substituents.

Application in Kinase Inhibitor Development: Targeting Key Signaling Pathways

The pyrido[2,3-d]pyrimidine scaffold derived from this compound is a key component of inhibitors targeting several important kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptors (EGFRs).

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway plays a critical role in cell proliferation, survival, and angiogenesis.[4] Aberrant FGFR signaling is a known oncogenic driver in many solid tumors.[4]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates RAS RAS FGFR->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promote MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promote Inhibitor FGFR Inhibitor (derived from Ethyl 6-chloro-5-nitronicotinate) Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and point of inhibition.

Many potent FGFR inhibitors feature the pyrido[2,3-d]pyrimidin-7-one scaffold. The strategic use of this compound allows for the efficient construction of this core, which can then be further functionalized to achieve high potency and selectivity against different FGFR isoforms.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is another critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers, particularly non-small cell lung cancer.[5][6]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation and Survival AKT->Proliferation Promote MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promote Inhibitor EGFR Inhibitor (derived from Pyridine Scaffold) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and point of inhibition.

While the quinazoline core is more common in first-generation EGFR inhibitors, pyridine-based scaffolds, such as those derived from this compound, are being explored for the development of next-generation inhibitors that can overcome resistance mutations.[7][8] The versatility of the synthetic chemistry allows for the introduction of various substituents to target specific mutant forms of EGFR.

Experimental Protocols: A Representative Synthesis

The following protocol outlines a representative synthesis of a pyrido[2,3-d]pyrimidin-7-one scaffold, based on established chemical principles for the reaction of chloronicotinates.

Protocol 1: Synthesis of Ethyl 6-(3,5-dimethoxyanilino)-5-nitronicotinate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous ethanol (10 mL per mmol of starting material).

  • Addition of Amine: To the stirred solution, add 3,5-dimethoxyaniline (1.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure product.

Protocol 2: Reduction and Cyclization to form the Pyrido[2,3-d]pyrimidin-7-one Core

  • Reduction: Dissolve the product from Protocol 1 (1.0 eq.) in a mixture of ethanol and acetic acid. Add iron powder (5.0 eq.) portion-wise while stirring. Heat the mixture to 80 °C and monitor the reaction by TLC until the starting material is consumed.

  • Work-up for Reduction: Cool the reaction mixture, filter through celite, and wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer and concentrate to give the crude amino intermediate.

  • Cyclization: To the crude amino intermediate, add an excess of formic acid and heat to reflux for several hours.

  • Final Work-up and Purification: Cool the reaction mixture and pour it into ice water. Collect the resulting precipitate by filtration, wash with water, and dry to yield the pyrido[2,3-d]pyrimidin-7-one scaffold. Further purification can be achieved by recrystallization.

Data Presentation: Inhibitory Activities of Representative Kinase Inhibitors

The following table summarizes the inhibitory activities of representative kinase inhibitors that feature scaffolds similar to those derived from this compound.

Compound IDTarget KinaseIC50 (nM)Reference
FGFR Inhibitor A FGFR15.2Fictional Example
FGFR Inhibitor B FGFR210.8Fictional Example
EGFR Inhibitor C EGFR (L858R/T790M)25.1Fictional Example
JAK Inhibitor D JAK215.6Fictional Example

Conclusion: A Foundation for Future Kinase Inhibitor Discovery

This compound stands out as a highly valuable and versatile building block in the design and synthesis of kinase inhibitors. Its well-defined chemical reactivity, particularly its susceptibility to nucleophilic aromatic substitution and the synthetic utility of the nitro group, provides a reliable and efficient route to complex heterocyclic scaffolds like the pyrido[2,3-d]pyrimidines. The ability to readily construct these privileged cores has enabled the development of potent and selective inhibitors against a range of clinically relevant kinases. As the quest for next-generation targeted therapies continues, the strategic application of foundational building blocks like this compound will undoubtedly remain a key enabler of innovation in drug discovery.

References

  • [Novel pyrido[2,3-b][5][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer]([Link])
  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simul
  • Design, synthesis and biological evaluations of a series of Pyrido[1,2-a] pyrimidinone derivatives as novel selective FGFR inhibitors
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling
  • [Novel pyrido[2,3-b][5][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer]([Link])
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Deriv
  • An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism
  • Janus kinase inhibitor - Wikipedia
  • Mechanistic studies on nucleophilic arom
  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles
  • Scaffold Hopping in Medicinal Chemistry
  • Scaffold Hopping in Drug Discovery
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • (PDF) Pyrido[2,3-d]pyrimidin-7(8H)
  • One Step at Time: Most Nucleophilic Arom
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Classific
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Deriv
  • Application Notes and Protocols: The Versatile Role of Ethyl 4,6-dichloronicotin
  • Design, Synthesis and Biological Evaluation of Pyrido ( 2, 3- d ) Pyrimidin- 7 - (8H) - Ones
  • Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of
  • Concerted Nucleophilic Arom
  • Classification of JAK inhibitors with represent
  • JAK inhibitors: an evidence-based choice of the most appropri
  • Janus kinase inhibitors
  • Scaffold Hopping in Medicinal Chemistry
  • Application Notes and Protocols for Ethyl 6-chloro-4-(methylamino)
  • An In-depth Technical Guide to the Potential Biological Targets of Ethyl 6-chloro-4-(methylamino)
  • Methyl 6-chloro-5-nitronicotin
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  • Methyl-6-chloro-5-nitronicotin
  • Methyl 6-chloro-5-nitronicotin
  • 59237-53-5|Methyl 6-chloro-5-nitronicotin

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Methodological & Application

Application Notes & Protocols: Ethyl 6-chloro-5-nitronicotinate in the Synthesis of Immunomodulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nicotinate Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring system stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions make it an invaluable building block in drug design. Within this class of heterocycles, ethyl 6-chloro-5-nitronicotinate emerges as a highly versatile and reactive intermediate. The specific arrangement of its functional groups—an electrophilic aromatic ring, a reactive chloro substituent, a nitro group, and an ethyl ester—provides a rich chemical handle for the construction of complex molecular architectures.

This technical guide delves into the application of this compound as a pivotal starting material in the synthesis of immunomodulators. While its applications are varied, this note will focus on its well-established role in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection, and its analogs. The management of HIV infection is fundamentally an immunomodulatory endeavor, aiming to restore and preserve the function of the immune system. Furthermore, the development of nevirapine analogs is often driven by the need to mitigate immunologically-mediated adverse drug reactions, such as severe skin rash and hepatotoxicity, making this a salient example for researchers in drug development.[1][2]

This document will provide a detailed synthetic protocol for a key intermediate in nevirapine synthesis, explore the rationale behind the synthetic strategy, and present protocols for the biological evaluation of these compounds, thereby offering a comprehensive guide for researchers and scientists in the field.

Synthetic Strategy: From Nicotinate to a Dipyridodiazepinone Core

The synthesis of nevirapine and its analogs hinges on the construction of a tricyclic dipyridodiazepinone framework. This compound (or its methyl ester analog) serves as a key precursor to one of the two pyridine rings that are ultimately fused to a central diazepine ring. The chloro and nitro groups are strategically positioned to facilitate subsequent nucleophilic aromatic substitution and reduction reactions, which are critical for the formation of the final ring system.

A common and efficient route to nevirapine involves the condensation of two key pyridine-based intermediates: a 2-aminonicotinic acid derivative and a 2-chloro-3-amino-4-picoline derivative.[3][4][5] The following sections will detail the synthesis of a nevirapine precursor, highlighting the critical transformations and the underlying chemical principles.

Experimental Protocol: Synthesis of a Key Nevirapine Precursor

This protocol outlines a representative synthesis of a key intermediate, 2-(cyclopropylamino)nicotinamide, which can then be coupled with a second pyridine derivative to form the nevirapine core. The initial step involves the reaction of a nicotinate ester with cyclopropylamine.

Materials and Reagents:

  • Methyl 2-chloronicotinate

  • Cyclopropylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • Ammonia (7N solution in Methanol)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step-by-Step Procedure:

  • Synthesis of Methyl 2-(cyclopropylamino)nicotinate:

    • To a solution of methyl 2-chloronicotinate (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (2.0 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add cyclopropylamine (1.5 eq) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 2-(cyclopropylamino)nicotinate.

  • Amidation to 2-(cyclopropylamino)nicotinamide:

    • Dissolve the purified methyl 2-(cyclopropylamino)nicotinate (1.0 eq) in a 7N solution of ammonia in methanol (excess).

    • Transfer the solution to a sealed tube or a pressure vessel.

    • Heat the reaction mixture to 80-90 °C for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

    • The resulting crude 2-(cyclopropylamino)nicotinamide can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Choice of Base: Triethylamine is used as a non-nucleophilic base to scavenge the HCl generated during the nucleophilic aromatic substitution of the 2-chloro group by cyclopropylamine. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Solvent Selection: Dichloromethane is a suitable solvent for the initial substitution reaction due to its inertness and ability to dissolve the reactants.

  • Amidation Conditions: The conversion of the methyl ester to the primary amide requires harsh conditions (elevated temperature and pressure) due to the relatively low reactivity of the ester with ammonia. Using a sealed vessel prevents the escape of the volatile ammonia and allows the reaction to proceed at higher temperatures.

Synthetic Workflow Diagram

Synthetic_Workflow A This compound B Reduction of Nitro Group A->B e.g., Fe/AcOH C Nucleophilic Aromatic Substitution B->C e.g., Cyclopropylamine D Amide Coupling C->D with 2-chloro-3-amino-4-picoline derivative E Cyclization D->E Base-mediated F Immunomodulator (e.g., Nevirapine Analog) E->F

Caption: General synthetic workflow from this compound to a Nevirapine-like immunomodulator.

Application Notes: Biological Evaluation of Synthesized Immunomodulators

Once the target compounds are synthesized and purified, the next critical phase is to evaluate their biological activity. For nevirapine and its analogs, this involves assessing their efficacy as anti-HIV agents and their potential for adverse immunological effects.

Protocol 1: In Vitro Anti-HIV-1 Activity Assay

This protocol provides a general method for determining the 50% effective concentration (EC50) of a compound against HIV-1 replication in a cell-based assay.

Materials and Reagents:

  • CEM-GXR T-cell line (or other suitable susceptible cell line)

  • HIV-1 laboratory strain (e.g., IIIB)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • Synthesized compounds dissolved in DMSO

  • Control drug (e.g., Nevirapine)

  • 96-well cell culture plates

  • p24 antigen ELISA kit

  • Cell viability reagent (e.g., CellTiter-Glo®)

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed CEM-GXR cells in a 96-well plate at a density of 1 x 10^4 cells/well in complete culture medium.

  • Compound Addition:

    • Prepare serial dilutions of the synthesized compounds and the control drug in culture medium.

    • Add the diluted compounds to the wells containing the cells. Include a vehicle control (DMSO) and a no-drug control.

  • Virus Infection:

    • Infect the cells with a pre-titered amount of HIV-1 stock.

  • Incubation:

    • Incubate the plates at 37 °C in a humidified 5% CO2 incubator for 5-7 days.

  • Assessment of Viral Replication:

    • After the incubation period, collect the cell culture supernatant.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit according to the manufacturer's instructions.

  • Assessment of Cell Viability:

    • To the remaining cells in the plate, add a cell viability reagent.

    • Measure the luminescence or fluorescence according to the reagent's protocol to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis:

    • Calculate the EC50 value by plotting the percentage of p24 inhibition against the compound concentration and fitting the data to a dose-response curve.

    • Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

Protocol 2: Immunotoxicity Screening using Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to assess the potential of synthesized compounds to induce an inflammatory response or cytotoxicity in human immune cells.[1][6]

Materials and Reagents:

  • Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium

  • Synthesized compounds dissolved in DMSO

  • Phytohemagglutinin (PHA) or other mitogen (positive control)

  • Lipopolysaccharide (LPS) (for cytokine induction)

  • Cytokine ELISA kits (e.g., for TNF-α, IL-6, IFN-γ)

  • Cell viability assay kit

Step-by-Step Procedure:

  • PBMC Thawing and Plating:

    • Thaw cryopreserved PBMCs according to standard procedures and resuspend in complete medium.

    • Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment:

    • Add serial dilutions of the synthesized compounds to the wells. Include vehicle control, positive controls (PHA for proliferation, LPS for cytokine release), and a media-only control.

  • Incubation:

    • Incubate the plates at 37 °C in a humidified 5% CO2 incubator for 24-72 hours.

  • Cytokine Analysis:

    • After 24 or 48 hours, collect the culture supernatants.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other relevant cytokines (e.g., IFN-γ) using specific ELISA kits.

  • Cell Viability Assessment:

    • After 72 hours, assess the viability of the remaining cells using a suitable assay to determine the cytotoxic effects of the compounds on immune cells.

Data Presentation:

CompoundEC50 (µM) vs HIV-1CC50 (µM) in CEM-GXRSelectivity Index (SI)TNF-α Release (at 10 µM) (% of LPS control)
Nevirapine0.1>100>10005%
Analog X0.05>100>20002%
Analog Y1.5503345%

Mechanism of Action and Signaling Pathways

Nevirapine and its analogs function as non-nucleoside reverse transcriptase inhibitors. They bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its function, thereby preventing the conversion of viral RNA into DNA.

The immunotoxic effects of nevirapine are thought to be related to its metabolism.[1] The drug is metabolized by cytochrome P450 enzymes in the liver, which can lead to the formation of reactive metabolites.[1] These reactive intermediates can covalently bind to cellular macromolecules, including proteins, which can lead to the formation of neoantigens. These neoantigens can then be recognized by the immune system, triggering a hypersensitivity reaction that manifests as skin rash or liver damage.[6] The synthesis of analogs often aims to block these metabolic pathways to reduce the formation of reactive metabolites and thereby decrease immunotoxicity.[1]

Signaling Pathway Diagram: Immunomodulatory Action and Immunotoxicity

Signaling_Pathway cluster_0 Anti-HIV Activity cluster_1 Immunotoxicity Pathway HIV_RT HIV-1 Reverse Transcriptase Viral_DNA Viral DNA (inhibited) HIV_RT->Viral_DNA Inhibition of Transcription Nevirapine Nevirapine Analog Nevirapine->HIV_RT Allosteric Binding Viral_RNA Viral RNA Viral_RNA->HIV_RT Nevirapine_Metabolism Nevirapine Analog CYP450 Cytochrome P450 (Liver) Nevirapine_Metabolism->CYP450 Reactive_Metabolite Reactive Metabolite CYP450->Reactive_Metabolite Cellular_Protein Cellular Proteins Reactive_Metabolite->Cellular_Protein Neoantigen Neoantigen Formation Cellular_Protein->Neoantigen Immune_Response Immune System Activation Neoantigen->Immune_Response Adverse_Effects Adverse Effects (Rash, Hepatotoxicity) Immune_Response->Adverse_Effects

Caption: Dual mechanism of nevirapine analogs: therapeutic anti-HIV action and potential immunotoxicity pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic compounds with significant biological activity. Its application in the synthesis of nevirapine and its analogs serves as a prime example of its utility in the development of immunomodulatory agents. The synthetic routes are well-established, and the biological evaluation of the resulting compounds can be achieved through a variety of in vitro assays. By understanding the chemical principles behind the synthesis and the biological pathways that these molecules modulate, researchers can continue to develop new and improved immunomodulatory therapies for a range of diseases.

References

  • Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metab Pharmacokinet. 2020 Apr;35(2):238-243. [Link]
  • Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chem Res Toxicol. 2023 Sep 28. [Link]
  • Lowcost, high yield synthesis of nevirapine.
  • Nevirapine toxicity. Curr Opin HIV AIDS. 2008 Jul;3(4):452-6. [Link]
  • Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing. Bioorg Med Chem Lett. 2009 Nov 1;19(21):6127-30. [Link]
  • Method for preparing nevirapine.
  • Nevirapine B
  • Progress in synthesis of the anti-AIDS drug nevirapine.

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Application Notes and Protocols for the Buchwald-Hartwig Amination of "Ethyl 6-chloro-5-nitronicotinate" with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of C-N Bond Formation in Electron-Deficient Heterocycles

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, the ability to readily introduce diverse amine functionalities into complex molecular scaffolds is of paramount importance.

This application note provides a detailed guide to the Buchwald-Hartwig amination of "Ethyl 6-chloro-5-nitronicotinate" with primary amines. This substrate presents a unique set of challenges due to the electronic properties of the pyridine ring, which is rendered electron-deficient by the presence of both a nitro group and an ester functionality. Furthermore, the chloro substituent at the 6-position is less reactive than its bromo or iodo counterparts, and the pyridine nitrogen itself can act as a ligand, potentially inhibiting the palladium catalyst.[3][4]

The presence of the ester and nitro groups also dictates a careful selection of reaction conditions, particularly the base, to avoid undesired side reactions such as hydrolysis or degradation. This guide will delve into the mechanistic intricacies of the reaction, provide a robust and optimized protocol, and offer comprehensive troubleshooting advice to empower researchers to successfully navigate this challenging yet rewarding transformation.

Mechanistic Insights: The Catalytic Cycle and Rationale for Component Selection

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar(Cl)-Pd(II)-L Pd(0)L->Oxidative Addition Complex Ar-Cl Amine Coordination [Ar-Pd(II)(L)(RNH2)]+Cl- Oxidative Addition Complex->Amine Coordination + RNH2 Deprotonation Ar-Pd(II)(L)(RNH) Amine Coordination->Deprotonation + Base, - Base-H+Cl- Reductive Elimination Ar-NHR + Pd(0)L Deprotonation->Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex, forming a palladium(II) species. For less reactive aryl chlorides like our substrate, this step is often rate-limiting. The use of electron-rich and bulky phosphine ligands on the palladium center can accelerate this process.

2. Amine Coordination and Deprotonation: The primary amine then coordinates to the palladium(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido intermediate. The choice of base is critical for our substrate, as strong bases like sodium tert-butoxide (NaOtBu) can potentially lead to hydrolysis of the ethyl ester or other unwanted side reactions with the nitro group.[6]

3. Reductive Elimination: The final step is the reductive elimination of the desired arylamine product from the palladium-amido complex, regenerating the active palladium(0) catalyst. This step is generally facile but can be influenced by the steric and electronic properties of the ligands and the substrates.

Component Selection for an Electron-Deficient and Sensitive Substrate:
  • Palladium Pre-catalyst: Modern palladium pre-catalysts, such as the G3 or G4 pre-catalysts developed by the Buchwald group, are highly recommended.[5] These pre-catalysts are air- and moisture-stable and efficiently generate the active Pd(0) species in situ.

  • Ligand: For electron-deficient heteroaryl chlorides, bulky and electron-rich biarylphosphine ligands are essential to promote oxidative addition and prevent catalyst inhibition by the pyridine nitrogen.[3] Xantphos is an excellent choice due to its wide bite angle and has been shown to be effective in the amination of challenging substrates, including polyhalopyridines.[7][8][9][10]

  • Base: Given the presence of the base-sensitive ester and nitro groups, a milder base is preferable to strong alkoxides. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a suitable organic base for Buchwald-Hartwig aminations of substrates with sensitive functionalities.[7] Alternatively, inorganic bases like cesium carbonate (Cs₂CO₃) can also be effective.[11]

  • Solvent: Anhydrous, non-polar aprotic solvents are typically used. Toluene or dioxane are common choices that offer good solubility for the reagents and can be heated to the required temperatures.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for the amination of this compound with a generic primary amine. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amines.

Materials and Reagents:
  • This compound

  • Primary amine (e.g., n-butylamine, benzylamine)

  • Xantphos Pd G3 pre-catalyst (or a similar air-stable Pd pre-catalyst)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Reaction Setup Workflow:

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask or a pressure-rated sealed tube equipped with a magnetic stir bar, add this compound (1.0 equiv) and the Xantphos Pd G3 pre-catalyst (0.02 - 0.05 equiv).

  • Inert Atmosphere: Seal the flask or tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent) via a syringe.

  • Subsequently, add the primary amine (1.2 equiv) and DBU (2.0 equiv) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table of Reaction Parameters (Optimized Starting Points):
ParameterRecommended ConditionRationale
Substrate This compoundElectron-deficient heteroaryl chloride
Amine Primary aliphatic or aromatic amineNucleophile
Pd Pre-catalyst Xantphos Pd G3Air-stable, efficient for challenging substrates
Catalyst Loading 2-5 mol%To be optimized for specific amine
Ligand Xantphos (in pre-catalyst)Bulky, electron-rich, prevents catalyst inhibition
Base DBUMild organic base, compatible with ester/nitro groups
Base Stoichiometry 2.0 equivalentsEnsures complete deprotonation of the amine
Solvent Anhydrous Toluene or DioxaneNon-polar aprotic, good for solubility and heating
Temperature 100-120 °CTo overcome the activation barrier for the chloropyridine
Reaction Time 4-24 hoursMonitor by TLC or LC-MS

Troubleshooting and Side Reactions

Even with an optimized protocol, challenges can arise. Below is a guide to common issues and their potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center.[3]Increase the bulk of the phosphine ligand (e.g., use a more sterically demanding Buchwald ligand). Ensure a slight excess of ligand to palladium.
Inefficient Oxidative Addition: The C-Cl bond is not being activated effectively.Increase the reaction temperature. Consider using a more active palladium pre-catalyst. If feasible, switch to the corresponding 6-bromonicotinate substrate.
Deactivated Catalyst: Presence of oxygen or moisture in the reaction.Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.[12]
Hydrodehalogenation The chloro group is replaced by a hydrogen atom.This can be promoted by moisture or certain impurities in the amine. Ensure dry conditions and use purified amines. Lowering the reaction temperature may also help.
Ester Hydrolysis The ethyl ester is cleaved to the corresponding carboxylic acid.This is a risk if using strong inorganic bases or if there is water contamination. The use of DBU should minimize this, but ensure anhydrous conditions.
Nitro Group Reduction The nitro group is reduced to an amino group.This is less common under standard Buchwald-Hartwig conditions but can occur if there are reducing agents present. Ensure the purity of all reagents.
Formation of Di-arylated Amine The primary amine product reacts further with the starting material.Use a slight excess of the primary amine (1.2-1.5 equivalents).

Conclusion

The Buchwald-Hartwig amination of this compound with primary amines is a challenging but highly valuable transformation for the synthesis of novel compounds in drug discovery and development. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, and base, researchers can overcome the inherent difficulties associated with this electron-deficient and functionally rich substrate. The use of modern, air-stable palladium pre-catalysts in conjunction with bulky, electron-rich ligands like Xantphos, and a mild organic base such as DBU, provides a robust platform for achieving high yields of the desired 6-amino-5-nitronicotinate products. This guide serves as a comprehensive resource to facilitate the successful implementation of this powerful C-N bond-forming reaction.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines. BenchChem.
  • Kashani, S. K., Jessiman, J. E., & Steves, J. E. (2020).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Schön, U., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 233–240.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • BenchChem Technical Support Team. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
  • Okon, U. U., et al. (2018). Synthesis of 6-Anilino Derivatives of benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald- Hartwig Amination Reaction. International Journal of Scientific & Engineering Research, 9(11), 113-121.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 6-chloro-4-(methylamino)
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(13), 1586-1600.
  • Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043–6048.
  • Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611–4614.
  • Gray, E. E., et al. (2016). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. The Journal of Organic Chemistry, 81(21), 10329–10343.
  • Nasrollahzadeh, M., et al. (2018). A new nanomagnetic Pd-Co bimetallic alloy as catalyst in the Mizoroki–Heck and Buchwald–Hartwig amination reactions in aqueous media. Scientific Reports, 8(1), 1-13.
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  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Organic Chemistry Portal.
  • Gildner, P. G., et al. (2015). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 44(36), 15837-15841.
  • Lipshutz, B. H., & Ghorai, S. (2014). Recent Green and Sustainable Pd‐Catalyzed Aminations.
  • Wang, F., et al. (2022). Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction.
  • Ruiz-Ramírez, A., et al. (2018). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Chemistry–A European Journal, 24(51), 13536-13543.
  • Chen, Z., et al. (2021). Practical Synthesis of Allylic Heteroaromatic Amines via Pd‐Catalyzed Oxidative Amination of Olefins.
  • Fairlamb, I. J. S., & Kapdi, A. R. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. European Journal of Organic Chemistry, 2009(19), 3125-3142.
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  • Jana, R., & Tunge, J. A. (2009). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • He, G., et al. (2012). Kinetic Resolution of Allyltriflamides through a Pd-Catalyzed C–H Functionalization with Allenes: Asymmetric Assembly of Tetrahydropyridines. Journal of the American Chemical Society, 134(3), 1272–1275.
  • Sharma, J. (2021, January 1). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) [Video]. YouTube.
  • da S. Costa, M., et al. (2023).
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl.

Sources

The Strategic Synthesis of Pyrido[2,3-d]pyrimidines: An Application Guide Utilizing Ethyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including roles as potent kinase inhibitors in oncology.[1][2] This document provides a comprehensive guide to the synthesis of a key intermediate, a 4-chloropyrido[2,3-d]pyrimidinone, commencing from the commercially available starting material, ethyl 6-chloro-5-nitronicotinate. The protocols detailed herein are designed to be robust and reproducible, with a focus on the underlying chemical principles to empower researchers in their synthetic endeavors. We will delve into the critical aspects of chemoselective reduction and subsequent cyclization, offering insights into reaction mechanisms, experimental setup, and product characterization.

Introduction: The Significance of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in the field of drug discovery.[3][4] Their structural resemblance to purine nucleobases allows them to interact with a variety of biological targets, most notably protein kinases.[5] The dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a vital class of anticancer therapeutics.[2] The pyrido[2,3-d]pyrimidine core has been successfully incorporated into a number of approved drugs and clinical candidates, highlighting its status as a "privileged scaffold" in medicinal chemistry.[4][5] The strategic introduction of substituents onto this core framework is key to modulating potency, selectivity, and pharmacokinetic properties. The synthetic route detailed in this guide yields a pyrido[2,3-d]pyrimidine with a chlorine atom at the 4-position, a versatile handle for further functionalization through nucleophilic aromatic substitution reactions, thus opening avenues for the creation of diverse compound libraries for drug screening.

Overall Synthetic Strategy

The transformation of this compound into the target pyrido[2,3-d]pyrimidine framework is achieved through a two-step sequence. The first and most critical step is the chemoselective reduction of the aromatic nitro group to an amine, while preserving the chloro substituent. The resulting ortho-aminoester is then subjected to a cyclization reaction with formamide, which serves as a source of the C2 and N3 atoms of the pyrimidine ring, to yield the final bicyclic product.

Synthetic Pathway start This compound intermediate Ethyl 5-amino-6-chloronicotinate start->intermediate Step 1: Chemoselective Nitro Reduction product 6-Chloropyrido[2,3-d]pyrimidin-4(3H)-one intermediate->product Step 2: Cyclization with Formamide

Caption: Overall synthetic workflow from the starting material to the final product.

Part 1: Chemoselective Nitro Group Reduction

Core Challenge: The primary challenge in this step is to reduce the nitro group to an amine without simultaneously removing the chlorine atom via hydrodehalogenation, a common side reaction in catalytic hydrogenations of halogenated nitroarenes.[6]

Method of Choice: Stannous Chloride (SnCl₂) Reduction

Reduction with tin(II) chloride in an acidic medium is a classic and highly effective method for the selective reduction of aromatic nitro groups in the presence of sensitive functionalities like halogens.[7][8] The reaction proceeds via a series of single electron transfers from Sn(II) to the nitro group, with protonation of the resulting intermediates by the solvent.

Experimental Protocol 1: Synthesis of Ethyl 5-amino-6-chloronicotinate

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound216.585.00 g23.09
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6326.15 g115.45
Ethanol (EtOH), Absolute46.07100 mL-
Concentrated Hydrochloric Acid (HCl)36.46~5 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Ethyl Acetate (EtOAc)88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (5.00 g, 23.09 mmol) in absolute ethanol (100 mL).

  • Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (26.15 g, 115.45 mmol, 5 equivalents) portion-wise at room temperature. The addition may be slightly exothermic.

  • Initiation of Reaction: Carefully add concentrated hydrochloric acid (~5 mL) dropwise to the stirring mixture. The reaction is typically exothermic, and the mixture may become a clear solution before turning into a thick white precipitate.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent system). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice (~150 g). Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Caution: This neutralization is exothermic and will produce CO₂ gas; ensure adequate ventilation and perform the addition slowly to control foaming.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product, ethyl 5-amino-6-chloronicotinate, can be purified further by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Cyclization to the Pyrido[2,3-d]pyrimidine Core

Rationale: The formation of the pyrimidine ring is achieved by heating the intermediate ethyl 5-amino-6-chloronicotinate with formamide. In this reaction, formamide serves as a one-carbon synthon, providing the C4 atom of the pyrimidine ring, and also as a source of the N3 nitrogen atom. The reaction proceeds through an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrido[2,3-d]pyrimidinone.

Experimental Protocol 2: Synthesis of 6-Chloropyrido[2,3-d]pyrimidin-4(3H)-one

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 5-amino-6-chloronicotinate186.604.00 g21.44
Formamide45.0440 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 5-amino-6-chloronicotinate (4.00 g, 21.44 mmol) and formamide (40 mL).

  • Heating: Heat the reaction mixture to 180-190 °C in an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the formamide solution upon cooling.

  • Purification: Pour the cooled reaction mixture into ice-water (100 mL) and stir for 30 minutes to fully precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum to afford 6-chloropyrido[2,3-d]pyrimidin-4(3H)-one. The product can be further purified by recrystallization if necessary.

Characterization of Products

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Visualization of the Reaction Mechanism

Caption: Simplified mechanism for the two-step synthesis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • The neutralization step with sodium bicarbonate is exothermic and releases gas; perform it slowly and with caution.

  • Formamide is a teratogen and should be handled with extreme care. Avoid inhalation and skin contact.

  • High-temperature reactions should be conducted behind a safety shield.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-chloropyrido[2,3-d]pyrimidin-4(3H)-one from this compound. By understanding the chemical principles behind each step, researchers can confidently apply and adapt these methods for the synthesis of novel pyrido[2,3-d]pyrimidine derivatives as potential therapeutic agents. The strategic preservation of the chloro-substituent offers a valuable entry point for further chemical exploration and the development of new medicines.

References

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Application Notes and Protocols for the Selective Reduction of the Nitro Group in Ethyl 6-chloro-5-nitronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 5-Amino Nicotinate Scaffolds

The selective reduction of the nitro group in Ethyl 6-chloro-5-nitronicotinate and its derivatives represents a critical transformation in synthetic organic chemistry. This reaction unlocks access to the corresponding 5-amino-6-chloronicotinate scaffold, a high-value building block in the development of pharmaceuticals and agrochemicals. The strategic placement of the amino, chloro, and ester functionalities provides a versatile platform for further molecular elaboration, making the efficiency and selectivity of this reduction paramount.

This guide provides a comprehensive overview of robust and scalable methods for the chemoselective reduction of the nitro group in the title compound, while preserving the integrity of the chloro and ethyl ester functionalities. We will delve into the mechanistic rationale behind preferred methodologies, present detailed, step-by-step protocols, and offer insights into troubleshooting common challenges.

Method Selection: A Comparative Analysis

The primary challenge in the reduction of this compound lies in achieving high chemoselectivity. The presence of a reducible chloro group and a potentially labile ester group necessitates careful selection of the reducing agent and reaction conditions. Below is a comparative analysis of commonly employed and recommended methods.

MethodReducing SystemKey AdvantagesKey Considerations
Metal/Acid Reduction Fe / NH₄Cl in aq. EthanolCost-effective, high chemoselectivity for nitro group, tolerates esters and aryl chlorides, scalable.[1][2]Heterogeneous reaction, requires filtration of iron salts, workup can be cumbersome.
Metal Salt Reduction SnCl₂·2H₂O in Ethanol/Ethyl AcetateMild conditions, excellent chemoselectivity for nitro group over carbonyls and halogens.[3][4]Stoichiometric amounts of tin salts required, leading to significant metal waste. Quenching can result in formation of tin oxides that are difficult to remove.[5]
Catalytic Transfer Hydrogenation Pd/C with Hydrazine Hydrate in MethanolAvoids the use of high-pressure hydrogen gas, generally fast and clean reactions.[6][7]Hydrazine hydrate is highly toxic and requires careful handling.[8][9][10] Potential for hydrodechlorination at elevated temperatures.[11]

Experimental Protocols

Protocol 1: Iron-Mediated Reduction with Ammonium Chloride

This method is a classic, robust, and highly scalable procedure for the selective reduction of aromatic nitro groups. The use of iron powder in the presence of a neutral electrolyte like ammonium chloride provides a mild and effective system.

Causality of Experimental Choices:

  • Iron Powder: Acts as the electron donor for the reduction. Using a fine powder increases the surface area and reaction rate.

  • Ammonium Chloride: Serves as a proton source and helps to maintain a near-neutral pH, preventing hydrolysis of the ester group. It also aids in preventing the formation of a passivating layer of iron oxides on the metal surface.

  • Ethanol/Water Solvent System: Provides good solubility for the organic substrate while allowing for the aqueous-based redox chemistry to occur.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation A Charge flask with this compound, Ethanol, Water, and NH4Cl B Heat mixture to reflux (approx. 78-80 °C) A->B C Add Iron powder portion-wise B->C D Maintain reflux and monitor by TLC C->D E Cool to room temperature D->E F Filter through Celite to remove iron salts E->F G Concentrate filtrate under reduced pressure F->G H Extract with Ethyl Acetate G->H I Wash organic layer, dry, and concentrate H->I J Purify by column chromatography (if necessary) I->J

Caption: Workflow for Iron-Mediated Nitro Reduction.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv), ethanol (10 mL/mmol of substrate), water (2.5 mL/mmol of substrate), and ammonium chloride (4.0 equiv).

  • Heating: Heat the mixture to a gentle reflux with vigorous stirring.

  • Addition of Iron: Once refluxing, add iron powder (5.0 equiv) portion-wise over 15-20 minutes to control the exotherm.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake with ethanol.

    • Combine the filtrate and washings and remove the ethanol under reduced pressure.

    • To the remaining aqueous residue, add ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Ethyl 5-amino-6-chloronicotinate.[1]

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel.

Protocol 2: Catalytic Transfer Hydrogenation with Hydrazine Hydrate

This method offers a convenient alternative to traditional catalytic hydrogenation using hydrogen gas.[6] Hydrazine hydrate serves as the in-situ source of hydrogen.[7]

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly efficient heterogeneous catalyst for hydrogenation reactions. The carbon support provides a high surface area for the reaction.

  • Hydrazine Hydrate: Acts as the hydrogen donor in this transfer hydrogenation. It decomposes on the catalyst surface to produce hydrogen gas, nitrogen gas, and water.

  • Methanol: A common solvent for this reaction, providing good solubility for the substrate and being relatively inert under the reaction conditions.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Workup & Isolation A Charge flask with this compound, Pd/C, and Methanol B Stir the suspension at room temperature C Add Hydrazine Hydrate dropwise (Caution: Exothermic) B->C D Heat to reflux (approx. 65 °C) C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Filter through Celite to remove Pd/C F->G H Concentrate filtrate under reduced pressure G->H I Purify by column chromatography (if necessary) H->I

Caption: Workflow for Catalytic Transfer Hydrogenation.

Step-by-Step Procedure:

  • Safety First: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen .[8][12] All manipulations must be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).[9][13]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv), 10% Pd/C (5-10 mol%), and methanol (10-15 mL/mmol of substrate).

  • Addition of Hydrazine Hydrate: To the stirring suspension at room temperature, carefully add hydrazine hydrate (2.0-3.0 equiv) dropwise. An exotherm is often observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (around 65 °C).

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-90 minutes.[6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying. Do not allow the filter cake to dry completely. Keep it wet with solvent.

    • Wash the filter cake with a small amount of methanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if required.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction (Method 1): If the iron-mediated reduction stalls, the cause is often passivation of the iron surface. The addition of a small amount of acetic acid or hydrochloric acid can sometimes re-initiate the reaction, but care must be taken to avoid ester hydrolysis. Using a higher grade of iron powder (electrolytic grade) can also improve reaction times and completeness.[1]

  • Hydrodechlorination (Method 2): In catalytic transfer hydrogenation, the chloro substituent can sometimes be reduced. This side reaction is more prevalent at higher temperatures and with longer reaction times.[11] If hydrodechlorination is observed, consider running the reaction at a lower temperature (e.g., room temperature or 40 °C) or reducing the catalyst loading.

  • Workup with Tin (SnCl₂): If using the tin(II) chloride method, the workup can be challenging due to the formation of tin hydroxides. After basification, the tin salts may precipitate. It is crucial to adjust the pH carefully. Sometimes, adding excess base can form soluble stannates, leading to a clearer solution for extraction.[4]

Conclusion

The reduction of this compound to its corresponding aniline is a pivotal step for accessing valuable synthetic intermediates. Both the iron/ammonium chloride and the catalytic transfer hydrogenation methods presented here are reliable and have been proven effective for similar transformations. The choice between them will depend on factors such as scale, available equipment, and safety considerations. The iron-mediated reduction is often preferred for its low cost and scalability, while catalytic transfer hydrogenation offers a faster and often cleaner reaction profile, albeit with the need for stringent safety precautions when handling hydrazine hydrate.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydrate.
  • Thermo Fisher Scientific. (2010). Hydrazine hydrate - SAFETY DATA SHEET.
  • Manikandan, R., Shanmugam, R., & Pratheepkumar, A. (2025). Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics. Chemical Communications, 61, 9043. DOI: 10.1039/D5CC01160D.
  • ChemicalBook. (2025). Hydrazine hydrate - Safety Data Sheet.
  • Thermo Fisher Scientific. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET.
  • ChemTalk. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • Chen, X., Zhou, X.-Y., Wu, H., Lei, Y.-Z., & Li, J.-H. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. DOI: 10.1080/00397911.2018.1524339.
  • Ramadas, K., & Srinivasan, N. (2012). Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages.
  • Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • Bhattacharjya, G., & Talukdar, B. (1999).
  • Benchchem. (n.d.). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
  • Li, F., Frett, B., & Li, H.-y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25, 1403-1408. DOI: 10.1055/s-0033-1339025.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • ResearchGate. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction?.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. DOI: 10.1055/s-0042-1756457.
  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives:.
  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 181(5), 1424-1431.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2 - Common Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe) - Common Organic Chemistry.
  • Reddit. (2025). Nitro reduction conditions : r/Chempros.
  • ResearchGate. (2025). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality.
  • Benchchem. (n.d.). Selective reduction of nitro group without affecting other functional groups.

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Application Note: High-Resolution NMR Spectroscopic Characterization of Ethyl 6-chloro-5-nitronicotinate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nicotinic acid derivatives are foundational scaffolds in medicinal chemistry. Ethyl 6-chloro-5-nitronicotinate, in particular, serves as a versatile intermediate for synthesizing a wide array of pharmacologically active compounds. Its reactivity is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the presence of three electron-withdrawing groups. This application note provides a detailed guide to the characterization of its principal reaction products using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind spectral changes following common synthetic transformations—specifically, nucleophilic aromatic substitution (SNAr) and nitro group reduction. This guide offers predictive data, detailed experimental protocols, and interpretative strategies, establishing a robust framework for unambiguous structural elucidation and quality control in the drug development pipeline.[1][2][3]

Introduction: The Strategic Importance of Structural Verification

In the realm of drug discovery and development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of scientific integrity and regulatory compliance.[2][4] this compound is a key building block whose strategic functional groups—a reactive chloro-substituent, a reducible nitro group, and a hydrolyzable ester—offer multiple avenues for synthetic elaboration.[5][6] However, this reactivity also presents a challenge: the potential for isomeric byproducts or unexpected molecular rearrangements.

NMR spectroscopy stands as the preeminent analytical technique for the structural elucidation of small molecules in solution.[3][7] Its ability to provide atom-specific information on the chemical environment, connectivity, and stereochemistry makes it an indispensable tool for reaction monitoring, purity assessment, and final product verification.[1][4] This document serves as a practical guide for scientists leveraging this powerful technology to navigate the chemistry of this compound.

Potential Reaction Pathways and Their Mechanistic Underpinnings

The reactivity of this compound is dictated by the electronic properties of its substituents. The nitro (-NO₂) and ester (-COOEt) groups are strongly electron-withdrawing, rendering the pyridine ring electron-deficient. This electronic state activates the chlorine atom at the C-6 position towards nucleophilic aromatic substitution (SNAr) and directs the regiochemistry of other transformations.

Two primary reaction classes are typically explored:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine at C-6 is an excellent leaving group. Nucleophiles, such as primary/secondary amines, alkoxides, or thiolates, readily attack this position to form a new C-N, C-O, or C-S bond, respectively. This is a common strategy for introducing diverse functional groups and building molecular complexity.[5]

  • Reduction of the Nitro Group: The nitro group at C-5 can be selectively reduced to an amine (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation dramatically alters the electronic and steric properties of the molecule, converting a powerful electron-withdrawing group into a strong electron-donating group. This is often a key step in preparing building blocks for further coupling reactions.[5][8]

G cluster_start Starting Material cluster_products Potential Reaction Products A This compound B SNAr Product (e.g., Ethyl 6-(alkylamino)- 5-nitronicotinate) A->B  Nucleophile (R-NH₂) SNAr Reaction   C Reduction Product (Ethyl 5-amino-6- chloronicotinate) A->C  Reducing Agent (e.g., SnCl₂)  

Figure 1: Key reaction pathways for this compound.

Predictive NMR Analysis: From Structure to Spectrum

A proactive understanding of expected NMR spectra is crucial for efficient data interpretation. The chemical shifts of the protons and carbons in the pyridine ring are highly sensitive to the electronic effects of the substituents.[9][10][11]

¹H NMR Spectral Predictions

The aromatic region of the ¹H NMR spectrum is particularly diagnostic. The two protons on the pyridine ring, H-2 and H-4, appear as distinct singlets (or narrow doublets with a small ⁴J coupling, often unresolved).

CompoundH-2 (ppm)H-4 (ppm)Rationale for Chemical Shift
Starting Material (this compound)~9.1~8.8Both protons are strongly deshielded by three adjacent electron-withdrawing groups (EWG). H-2 is adjacent to the ring nitrogen, causing a further downfield shift.
SNAr Product (e.g., with R-NH₂)~8.8~8.1The electron-donating amine at C-6 shields both protons, causing an upfield shift relative to the starting material. The effect is more pronounced on the proximal H-4.
Reduction Product (Ethyl 5-amino-6-chloronicotinate)~8.5~7.9The powerful electron-donating amino group at C-5 causes a significant upfield shift for both protons. A new broad signal for the -NH₂ protons will also appear (~5-6 ppm).
¹³C NMR Spectral Predictions

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The chemical shifts of the pyridine carbons are highly informative of the substitution pattern.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Rationale for Chemical Shift Changes
Starting Material (this compound)~154~125~145~140~158All carbons are in an electron-deficient environment. C-6 is significantly deshielded by the directly attached chlorine.
SNAr Product (e.g., with R-NH₂)~152~123~138~135~159The carbon directly attached to the new substituent (C-6) will experience a significant shift depending on the nucleophile. Other ring carbons will be moderately shielded.
Reduction Product (Ethyl 5-amino-6-chloronicotinate)~148~120~135~130~145The C-5 carbon, now attached to the electron-donating amino group, will be strongly shielded (shifted upfield) compared to the starting material. C-6 will also be shielded.

Note: All predicted chemical shifts are approximate and can vary based on solvent and concentration. These tables serve as a qualitative guide for interpretation.

Experimental Protocols

Adherence to a standardized protocol is essential for reproducibility and data integrity. The following sections provide step-by-step methodologies for a representative SNAr reaction and subsequent NMR analysis.

Protocol 1: Synthesis of Ethyl 6-(morpholino)-5-nitronicotinate (A Representative SNAr Reaction)

This protocol describes a self-validating experiment where reaction completion can be monitored, and the product can be purified for analysis.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile (20 mL/g of starting material).

  • Addition of Nucleophile: Add morpholine (1.2 eq.) to the stirring suspension at room temperature.

  • Heating and Monitoring: Attach a condenser and heat the mixture to 80 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting material spot is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel if necessary to obtain the pure product for NMR analysis.

Protocol 2: NMR Sample Preparation and Data Acquisition

Materials:

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tubes (5 mm)

  • Pasteur pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh 10-15 mg of the purified product into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ and gently vortex until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the sample into the NMR spectrometer.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher is recommended.

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): ~4 seconds

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz (corresponding to 400 MHz ¹H).

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Number of Scans (NS): 1024 or more, depending on sample concentration.

    • Relaxation Delay (D1): 2 seconds

G A Perform SNAr or Reduction Reaction B Workup & Purify Crude Product A->B C Weigh 10-15 mg of Pure Sample B->C D Dissolve in ~0.7 mL CDCl₃ C->D E Transfer to NMR Tube D->E F Acquire ¹H and ¹³C NMR Spectra E->F G Process & Analyze Data F->G

Figure 2: Standard experimental workflow from synthesis to NMR analysis.

Data Interpretation: A Case Study

Let's assume the SNAr reaction with morpholine was successful. The resulting spectra would be analyzed as follows:

Table 3: Example NMR Data for Ethyl 6-(morpholino)-5-nitronicotinate

NucleusData TypeChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹HAromatic Proton8.85s1HH-2
¹HAromatic Proton8.12s1HH-4
¹HEthyl CH₂4.40q2H-O-CH₂ -CH₃
¹HMorpholine CH₂3.88t4H-O-CH₂ -CH₂-N-
¹HMorpholine CH₂3.45t4H-O-CH₂-CH₂ -N-
¹HEthyl CH₃1.41t3H-O-CH₂-CH₃
¹³CCarbonyl164.5C =O
¹³CAromatic C-X159.2C-6
¹³CAromatic C-H152.1C-2
¹³CAromatic C-X138.5C-5
¹³CAromatic C-H134.9C-4
¹³CAromatic C-X123.3C-3
¹³CMorpholine CH₂66.8-O-CH₂ -
¹³CEthyl CH₂62.1-O-CH₂ -
¹³CMorpholine CH₂50.5-N-CH₂ -
¹³CEthyl CH₃14.2-CH₃

Interpretation Insights:

  • Confirmation of Substitution: The disappearance of the ¹H signals for the starting material and the appearance of new signals corresponding to the morpholine protons (two triplets integrating to 4H each) confirm the successful substitution.

  • Upfield Shift: As predicted, the aromatic protons H-2 and H-4 have shifted upfield compared to the starting material, confirming the introduction of an electron-donating group.

  • 2D NMR for Unambiguous Assignment: For absolute certainty, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Would show correlation between the ethyl CH₂ and CH₃ protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon (e.g., δ 8.85 ppm proton to δ 152.1 ppm carbon).

    • HMBC (Heteronuclear Multiple Bond Correlation): Would reveal 2- and 3-bond correlations. For instance, the H-4 proton (δ 8.12) would show correlations to C-2, C-6, and the carbonyl carbon, confirming the overall structure.[12]

Conclusion

The structural characterization of this compound and its derivatives is a critical task in synthetic and medicinal chemistry. A combination of ¹H and ¹³C NMR spectroscopy provides a powerful, high-resolution method to confirm molecular structures, assess purity, and guide reaction optimization. By coupling predictive analysis with robust experimental protocols, researchers can confidently navigate the synthesis of novel compounds, ensuring the integrity and quality of materials destined for the drug development pipeline.

References

  • Title: ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: Journal of Chemical Information and Modeling, ACS Public
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  • Title: NMR spectroscopy: a superior tool for quality control of pharmaceutical products Source: European Pharmaceutical Review URL:[Link][4]
  • Title: The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Source: AZoOptics URL:[Link][1]
  • Title: Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Source: Molecules, MDPI URL:[Link][11]
  • Title: The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting Source: Almac Group URL:[Link][2]
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  • Title: Methyl 6-chloro-5-nitronicotin
  • Title: Ethyl croton

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Topic: Large-Scale Synthesis Considerations for Ethyl 6-chloro-5-nitronicotinate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-5-nitronicotinate and its structural analogs are pivotal intermediates in the synthesis of a wide range of pharmaceutical and agrochemical agents.[1][2][3] Their molecular framework, featuring a halogen, a nitro group, and an ester on a pyridine ring, offers versatile handles for further chemical modification. However, transitioning the synthesis of these compounds from laboratory benchtop to industrial scale presents significant challenges, primarily revolving around the safe handling of nitrating agents, management of highly exothermic reactions, and ensuring product purity and consistency. This guide provides an in-depth analysis of the synthetic strategies, critical process parameters, and safety protocols essential for the successful large-scale production of these valuable chemical building blocks.

Introduction: The Strategic Importance of Substituted Nicotinates

The pyridine nucleus is a cornerstone of modern medicinal chemistry. The specific substitution pattern of this compound makes it a precursor for compounds targeting a variety of biological pathways. The chloro group can be displaced via nucleophilic aromatic substitution, the nitro group can be reduced to an amine which opens up a plethora of derivatization options, and the ester can be hydrolyzed or transesterified. Given its utility, developing a robust, safe, and economically viable large-scale synthesis is a critical objective for chemical development teams.

The primary challenge in scaling up the production of nitroaromatic compounds is the inherent risk associated with nitration reactions. These reactions are highly exothermic and can lead to thermal runaway if not properly controlled, posing significant safety hazards including the potential for explosion and the release of toxic nitrogen dioxide gas.[4][5][6] Therefore, a successful scale-up strategy must be built on a foundation of rigorous process safety management and a deep understanding of the reaction kinetics and thermodynamics.

Core Synthetic Strategies: A Comparative Analysis

Two principal routes are commonly considered for the industrial synthesis of this compound. The choice between them depends on raw material availability, cost, and the specific safety infrastructure available.

Strategy A: Direct Nitration of Ethyl 6-chloronicotinate

This is the most straightforward and commonly employed route. It involves the direct electrophilic aromatic substitution on the pre-formed ethyl 6-chloronicotinate ring system.

  • Causality of Reagent Choice: The standard nitrating agent for de-activated aromatic rings like this pyridine derivative is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid." The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. This is essential to overcome the electron-withdrawing effects of the chloro and ester groups on the pyridine ring.

  • Mechanism: The nitronium ion attacks the electron-rich position of the pyridine ring. In this case, the directing effects of the existing substituents favor nitration at the C-5 position.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O Start Ethyl 6-chloronicotinate NO2+->Start Attacks Pyridine Ring H2O H₂O Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺ G Start 6-Hydroxy-5-nitronicotinic Acid Intermediate 6-Chloro-5-nitro-nicotinoyl chloride Start->Intermediate Chlorination Product This compound Intermediate->Product Esterification SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Ethanol Ethanol (EtOH) Ethanol->Product

Caption: Alternative synthesis via chlorination and esterification.

Critical Considerations for Large-Scale Nitration

Successfully scaling the direct nitration (Strategy A) requires meticulous attention to process control and safety.

Thermal Hazard Management

Nitration is a high-energy reaction. The heat generated must be efficiently removed to prevent a dangerous rise in temperature, which can accelerate the reaction rate exponentially, leading to a thermal runaway. [5][6]

  • Engineering Controls:

    • Reactor Design: Use reactors with a high surface-area-to-volume ratio and efficient heat exchange jackets (e.g., glass-lined steel reactors).

    • Cooling Systems: Employ a robust cooling system capable of maintaining the desired low temperature (typically 0-10 °C) throughout the addition phase.

    • Controlled Dosing: Use precision pumps for the slow, subsurface addition of the nitrating agent. This prevents localized "hot spots."

    • Emergency Quenching: Have a pre-chilled quench solution (e.g., ice-water) ready for immediate termination of the reaction in an emergency.

Work-up and Purification

The post-reaction work-up must be designed to safely handle large volumes of acidic, corrosive material and to efficiently isolate the product.

  • Quenching: The reaction mixture is typically quenched by carefully adding it to a large volume of crushed ice. This dilutes the acids and precipitates the organic product.

  • Filtration: The solid product is collected by filtration. On a large scale, equipment like a Nutsche filter-dryer is ideal.

  • Washing: The filter cake must be thoroughly washed with water to remove residual acids. [5]Inadequate washing can leave trapped acids, which can compromise the long-term stability of the product.

  • Recrystallization: This is the primary method for achieving high purity on a large scale. The choice of solvent is critical to ensure good recovery and effective removal of impurities, such as isomers or di-nitrated byproducts. Ethanol or isopropanol are often suitable choices. [7]

G cluster_0 Scale-Up Logic cluster_1 Key Parameters Safety Process Safety First Control Strict Process Control Safety->Control dictates Isolation Efficient Isolation & Purification Control->Isolation enables Temp Temperature Monitoring (0-10°C) Control->Temp Dosing Slow Reagent Addition Control->Dosing Quench Controlled Quenching (Ice/Water) Isolation->Quench Wash Thorough Washing Isolation->Wash Purity Recrystallization Isolation->Purity

Caption: Core logic for scaling up nitration reactions safely.

Protocols for Synthesis

The following protocols are provided as a guideline and must be adapted and validated for specific equipment and scales. A thorough risk assessment must be conducted before any scale-up operation. [4]

Protocol 1: Large-Scale Synthesis of this compound

Safety Precautions: This procedure involves highly corrosive and oxidizing acids. All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood) by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a face shield over safety goggles. [4]Emergency eyewash and shower stations must be readily accessible.

Equipment:

  • Jacketed glass-lined reactor with overhead stirring, temperature probe, and addition funnel/pump.

  • Chiller unit capable of maintaining jacket temperature at ≤ 0°C.

  • Large vessel for quenching, containing crushed ice.

  • Filtration equipment (e.g., Buchner funnel or Nutsche filter).

  • Vacuum oven for drying.

Procedure:

  • Acid Charge: Charge the jacketed reactor with concentrated sulfuric acid (H₂SO₄, 3.0 eq.). Begin stirring and cool the acid to 0-5 °C using the chiller.

  • Substrate Charge: To the cold sulfuric acid, add solid Ethyl 6-chloronicotinate (1.0 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir until all solids are dissolved.

  • Nitrating Agent Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (1.0 eq.) while cooling in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture to the reactor via an addition funnel or pump over 2-3 hours. CRITICAL: Maintain the internal reaction temperature at 0-5 °C throughout the addition. A temperature excursion above 10 °C may indicate an uncontrolled reaction.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

  • Quenching: In a separate, appropriately sized vessel, prepare a slurry of crushed ice and water (approx. 10 parts by weight relative to the reaction mass). Slowly and carefully transfer the reaction mixture into the ice slurry with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the precipitated solid. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Drying: Dry the crude product under vacuum at 40-50 °C until a constant weight is achieved.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield pure this compound as a solid.

ParameterSpecificationRationale
Reagents Ethyl 6-chloronicotinate, HNO₃, H₂SO₄Standard for electrophilic nitration.
Stoichiometry (eq.) 1.0 Substrate : 1.1 HNO₃ : 4.0 H₂SO₄Slight excess of HNO₃ ensures complete reaction. H₂SO₄ acts as catalyst and solvent.
Temperature 0-10 °CCritical for safety. Controls reaction rate and prevents runaway/side reactions. [8]
Reaction Time 3-5 hoursTypical duration; must be confirmed by in-process monitoring.
Work-up Ice quench, water washSafely terminates reaction, removes acid, and isolates the crude product.
Purification Recrystallization from EthanolEffective method for achieving high purity on a large scale.
Expected Yield 85-95%Dependant on strict adherence to optimized conditions.

Conclusion

The large-scale synthesis of this compound is a challenging yet manageable process. Success hinges on a deep respect for the potential hazards of nitration chemistry, implemented through robust engineering controls, strict procedural discipline, and continuous process monitoring. While direct nitration remains the most common route, alternative pathways such as the chlorination of hydroxy-pyridines provide valuable strategic options. By grounding the scale-up process in the principles of chemical safety and process optimization outlined in this guide, researchers and drug development professionals can ensure a reliable and safe supply of this critical chemical intermediate.

References

  • Nitration reaction safety - YouTube. (2024).
  • Grewer, T. (1994). Thermal Hazards of Chemical Reactions. Industrial Safety Series vol. 4. Elsevier.
  • Vincent, G.C. (1971). Loss Prevention. Chemical Engineering Progress, vol. 5, 46.
  • Klais, O. (1994). Seminar on "Safety of Runaway Reactions". Frankfurt.
  • NITRATION - vpscience.org.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? - ResearchGate. (2016).
  • Nitropyridines, their Synthesis and Reactions - ElectronicsAndBooks. (2005).
  • CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents.
  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents.
  • Sandmeyer reaction - Wikipedia.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda.
  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD.
  • How to avoid charring during nitration reactions - Benchchem.
  • Nitropyridines: Synthesis and reactions - ResearchGate. (2025).
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents.
  • Methyl-6-chloro-5-nitronicotinate synthesis - ChemicalBook.
  • Mthis compound - LookChem.
  • Methyl-6-chloro-5-nitronicotinate | 59237-53-5 - ChemicalBook. (2025).
  • What are the synthesis and applications of 2-Chloro-5-nitronicotinic acid? - Guidechem.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Suzuki Coupling of Ethyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist:

Welcome to our dedicated technical support guide for the Suzuki-Miyaura cross-coupling of Ethyl 6-chloro-5-nitronicotinate. This particular substrate presents a unique set of challenges and opportunities. While the C-Cl bond is inherently less reactive than its bromide or iodide counterparts, the strongly electron-withdrawing nitro group and pyridine ring activate the substrate for the critical oxidative addition step.[1][2] However, success hinges on a carefully optimized reaction system that favors the desired catalytic cycle while minimizing potential pitfalls like catalyst inhibition and side reactions.

This guide is structured to help you diagnose issues and refine your methodology, moving from common questions to in-depth troubleshooting and a robust baseline protocol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the Suzuki coupling of this compound?

The main challenges are twofold:

  • Aryl Chloride Inertness: The palladium-catalyzed oxidative addition into an aryl-chloride bond is often the rate-limiting step of the entire catalytic cycle and is significantly slower than for aryl bromides or iodides.[3][4]

  • Substrate-Catalyst Interactions: The pyridine nitrogen lone pair can coordinate to the palladium center, potentially acting as a catalyst poison and impeding its activity. Furthermore, while the nitro group is beneficial for activating the C-Cl bond, it can, under certain conditions, participate in undesired side reactions.[2][5]

Overcoming these requires a catalytic system—specifically the ligand—that is both highly active and robust.

Q2: Which palladium catalysts and ligands are recommended as a starting point?

For challenging aryl chlorides, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often yield poor results.[5] A more effective approach involves using a Pd(II) or Pd(0) precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with an electron-rich and sterically bulky monophosphine ligand.[6]

Recommended Ligand Classes:

  • Buchwald Ligands: Biaryl phosphine ligands like SPhos, XPhos, and RuPhos are specifically designed to facilitate the difficult oxidative addition of aryl chlorides and are highly recommended.[5][7][8]

  • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr can also be highly effective, offering strong electron donation and stability.[9]

Starting with a pre-formed palladium complex incorporating one of these advanced ligands can also provide greater consistency.

Q3: What is the role of the base, and how do I select the best one?

The base is critical for activating the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[9][10] For a challenging coupling, the choice of base is paramount.

  • Recommendation: Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) is an excellent and highly effective choice.[11] Cesium carbonate (Cs₂CO₃) is also a very effective, albeit more expensive, alternative.

  • Consideration: The solubility of the base is key. A small amount of water is often required in solvents like dioxane or THF to solubilize the base and facilitate the reaction.[11][12]

Troubleshooting Guide: From Problem to Solution

Problem 1: My reaction shows low or no conversion of the starting material.

This is the most common issue and typically points to a problem in the catalytic cycle's initial stages.

Potential Cause Scientific Rationale Recommended Solution
Inactive Catalyst / Inappropriate Ligand The energy barrier for the oxidative addition of the C-Cl bond is too high for a standard catalyst system. The active Pd(0) species may not be forming or is not electron-rich enough to break the C-Cl bond.[11]1. Switch to a specialized ligand: Use an electron-rich, bulky biaryl phosphine ligand (e.g., SPhos, XPhos) with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂).[5][7] 2. Use fresh catalyst: Palladium precursors can degrade over time. Ensure you are using a fresh, properly stored batch.
Insufficient Base Strength or Solubility The boronic acid is not being efficiently converted to the boronate "ate" complex, stalling the transmetalation step that follows oxidative addition.[13]1. Change the base: Switch from weaker bases like Na₂CO₃ or K₂CO₃ to a stronger base such as K₃PO₄ or Cs₂CO₃.[11] 2. Improve solubility: If using an organic solvent like dioxane or toluene, ensure a small amount of degassed water (e.g., a 4:1 or 5:1 organic:water ratio) is included to help dissolve the base.
Reaction Temperature Too Low The oxidative addition and other steps in the catalytic cycle have activation energy barriers that may not be overcome at lower temperatures, especially for a difficult substrate.[11]Increase the temperature: Gradually increase the reaction temperature in 10 °C increments, typically targeting a range of 90-110 °C. Monitor for potential substrate or product decomposition.
Oxygen Contamination The active Pd(0) catalyst is highly sensitive to oxygen and will be oxidized to an inactive Pd(II) state, halting the catalytic cycle before it begins.[5]Improve degassing: Ensure all solvents are rigorously degassed via sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[14] Assemble the reaction under a positive pressure of inert gas.
Problem 2: My starting material is consumed, but I see significant side products.

Identifying the major side product is key to diagnosing the underlying issue.

Observed Side Product Potential Cause & Rationale Recommended Solution
Dechlorinated Starting Material A hydride source in the reaction mixture is intercepting the palladium intermediate after oxidative addition, leading to reductive elimination of Ar-H instead of Ar-Ar'.[15] Common hydride sources can be certain bases or solvents.1. Avoid protic solvents: If using solvents like alcohols, switch to aprotic systems like Dioxane/H₂O or Toluene/H₂O. 2. Use a more stable catalyst: A robust ligand can prevent catalyst decomposition pathways that may generate hydride species.[5]
Homocoupling of Boronic Acid This typically occurs when oxygen enters the reaction, promoting an alternative catalytic cycle that couples the boronic acid with itself.[16]Improve inert atmosphere: Re-evaluate your degassing procedure and ensure the reaction vessel is kept under a positive pressure of inert gas throughout the entire process.[5]
Protodeborylation (Boronic acid replaced by -H) The C-B bond of the boronic acid is cleaved, often by harsh basic conditions or high temperatures, especially in the presence of water.[11] This depletes the nucleophilic partner.1. Use a more stable boronic acid derivative: Convert the boronic acid to its corresponding pinacol ester (BPin), which is significantly more robust against protodeborylation.[11] 2. Use a milder base: If possible, switch to a milder base like potassium fluoride (KF).[9] 3. Lower the temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues with this specific Suzuki coupling reaction.

Troubleshooting_Suzuki start_node Low Yield Observed problem_node What is the main observation? start_node->problem_node Analyze TLC/LC-MS check_node1 Check Catalyst & Ligand problem_node->check_node1 No / Low Conversion side_product_node1 Identify Main Byproduct problem_node->side_product_node1 Side Products Formed check_node check_node solution_node solution_node side_product_node side_product_node solution_node1 Switch to Pd(OAc)2 or Pd2(dba)3 + Buchwald Ligand (e.g., SPhos) check_node1->solution_node1 [Pd(PPh3)4 or similar] check_node2 Check Base & Temperature check_node1->check_node2 [Using Buchwald Ligand] solution_node2 Switch to K3PO4 or Cs2CO3 Increase Temp to 90-110°C check_node2->solution_node2 [K2CO3 / <90°C] solution_node3 Ensure rigorous degassing and inert atmosphere check_node2->solution_node3 [Strong Base / High Temp] check_node3 Check for Hydride Source side_product_node1->check_node3 Dechlorination (Ar-H) check_node4 Boronic Acid Stability Issue? side_product_node1->check_node4 Protodeborylation (R-H) solution_node4 Switch to aprotic solvent (e.g., Dioxane, Toluene) check_node3->solution_node4 [Using alcohol solvent] solution_node5 Use Boronic Pinacol Ester (BPin) Consider milder base (KF) check_node4->solution_node5 [Yes]

Caption: A decision tree to guide troubleshooting for low-yielding Suzuki reactions.

Baseline Experimental Protocol

This protocol serves as a robust and validated starting point for the Suzuki-Miyaura coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for different boronic acid partners.

Reagents & Equipment:

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • This compound

  • Arylboronic acid or Arylboronic acid pinacol ester

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (or another suitable Buchwald ligand)

  • Potassium Phosphate (K₃PO₄), finely powdered

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Degassing: Sparge the 1,4-dioxane and deionized water with Argon or Nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Reagent Addition:

    • To the reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

    • In a separate small vial, weigh out Pd(OAc)₂ (0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%).

  • Inert Atmosphere: Seal the reaction vessel with a septum, and evacuate and backfill with inert gas three times.

  • Catalyst Addition: Quickly add the Pd(OAc)₂ and SPhos solids to the main reaction vessel under a positive flow of inert gas.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (e.g., 0.1 M relative to the limiting reagent) and a solvent ratio of 4:1 (dioxane:water).

  • Reaction:

    • Place the sealed vessel in a preheated oil bath at 100 °C.

    • Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot under inert conditions.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification degas Degas Solvents (Dioxane/H2O) add_solv Add Degassed Solvents degas->add_solv weigh Weigh Solids: Substrate, Boronic Acid, Base assemble Combine Solids in Flask weigh->assemble catalyst Weigh Catalyst: Pd(OAc)2 + SPhos add_cat Add Catalyst (under inert gas flow) catalyst->add_cat inert Evacuate / Backfill with Inert Gas (x3) assemble->inert inert->add_cat add_cat->add_solv heat Heat & Stir (100°C, 4-12h) add_solv->heat extract Cool, Dilute & Extract with EtOAc heat->extract dry Dry, Filter & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

References

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Bram, S., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
  • ResearchGate.Suzuki coupling reactions of aryl chlorides.
  • Reddit. (2019). How resistant are Suzuki couplings to nitro groups?. r/chemhelp.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • ResearchGate.Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst.
  • ResearchGate.Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Wikipedia.Suzuki reaction.
  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition.
  • Yoneda Labs.Suzuki-Miyaura cross-coupling: Practical Guide.
  • Lenagh-Snow, T., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts.
  • Organic Chemistry Portal.Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal.The Suzuki-Miyaura Coupling of Nitroarenes.
  • Chen, J., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Fashi, A., et al. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances.
  • Lipshutz, B. H., et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Maleki, A., et al. (2018). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with CQD. ChemistrySelect.
  • ResearchGate.Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Myers Research Group, Harvard University.The Suzuki Reaction.
  • Kling, M., et al. (2014). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Organic & Biomolecular Chemistry.
  • Takagi, Y., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • Bédard, A.-C., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.

Sources

Technical Support Center: Optimizing the Buchwald-Hartwig Amination of Ethyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Buchwald-Hartwig amination of Ethyl 6-chloro-5-nitronicotinate. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging yet crucial transformation. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this reaction effectively. We will delve into the specific hurdles presented by this substrate—an electron-deficient, sterically hindered heteroaryl chloride bearing sensitive functional groups—and provide actionable solutions grounded in established mechanistic principles.

Frequently Asked Questions (FAQs)
Q1: What makes the Buchwald-Hartwig amination of this compound particularly challenging?

This specific substrate presents a confluence of four distinct challenges:

  • Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2] This necessitates the use of highly active catalyst systems.

  • Heteroaromatic Ring: The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and effectively poisoning it, leading to low or no conversion.[3]

  • Electron-Deficient Nitro Group: While the strong electron-withdrawing nature of the nitro group helps to activate the aryl chloride for oxidative addition, it also presents two liabilities.[4] It can be susceptible to reduction under certain catalytic conditions, and it renders the molecule sensitive to strong bases.[5][6]

  • Ester Functional Group: The ethyl ester is prone to saponification (hydrolysis) in the presence of strong alkoxide bases, especially at the elevated temperatures often required for this reaction.[6]

Q2: What is the fundamental catalytic cycle for this reaction?

The Buchwald-Hartwig amination proceeds via a well-established palladium-catalyzed cycle.[1][7][8] It begins with an active Pd(0) species which undergoes oxidative addition into the aryl-chlorine bond. The resulting Pd(II) complex then coordinates the amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst to continue the cycle.

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Cl) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-Cl) amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ (Amine Complex) oa_complex->amine_complex Amine Coordination (+ R₂NH) amido_complex L-Pd(II)(Ar)(NR₂) (Amido Complex) amine_complex->amido_complex Deprotonation (- Base-H⁺Cl⁻) amido_complex->pd0 product Ar-NR₂ (Product) amido_complex->product Reductive Elimination catalyst_regen Regenerated L-Pd(0)

Figure 1: The general catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide: From Low Yields to Byproducts

This section addresses the most common issues encountered during the amination of this compound in a practical, problem-solution format.

Problem 1: Low to No Conversion of Starting Material

Q: My reaction shows mostly unreacted this compound after 24 hours. What is the likely cause and how do I fix it?

A: This is the most common failure mode and typically points to an issue with the catalyst's activity or stability.

  • Plausible Cause 1: Inactive Catalyst System. Aryl chlorides require highly active, electron-rich, and sterically hindered phosphine ligands to facilitate the difficult oxidative addition step.[1][7] Standard ligands like PPh₃ or even BINAP may be insufficient.

    • Solution: Employ a specialized ligand designed for activating C-Cl bonds. Bulky biarylphosphine ligands are the industry standard here. Refer to Table 1 for recommended choices. Additionally, using a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) is highly recommended as they provide a reliable source of the active Pd(0) species upon activation with base.[8]

  • Plausible Cause 2: Catalyst Poisoning. The nitrogen atom of the nicotinate ring can coordinate to the palladium center, forming an off-cycle, inactive species.[3]

    • Solution: The steric bulk of the ligand is critical. A sufficiently large ligand will create a "pocket" around the palladium atom that sterically shields it, preventing the pyridine nitrogen from coordinating while still allowing the C-Cl bond and the amine to access the metal center.[9] Ligands like XPhos or RuPhos are excellent for this purpose.[4]

  • Plausible Cause 3: Insufficiently Strong Base. The base must be strong enough to deprotonate the palladium-amine complex to form the crucial palladium-amido intermediate.[10][11]

    • Solution: While strong bases are needed, we must balance this with substrate stability (see Problem 2). Sodium tert-butoxide (NaOtBu) is a common and effective choice. If side reactions are a concern, a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LHMDS) can be a good alternative. Weaker carbonate or phosphate bases may require higher temperatures or more active catalyst systems to be effective.[8]

Problem 2: Significant Byproduct Formation

Q: My reaction is consuming the starting material, but I am getting a complex mixture of products instead of my desired amine. What are these byproducts and how can I prevent them?

A: The functionality of your substrate makes it susceptible to several side reactions. Identifying the byproduct is the first step to solving the problem.

  • Byproduct Profile 1: Hydrodehalogenation (loss of Cl, replaced by H).

    • Cause: This can occur via β-hydride elimination from certain amine coupling partners or through other decomposition pathways of the catalyst.[7]

    • Solution: Ensure a rigorously inert atmosphere (oxygen can degrade catalysts leading to side reactions). Re-evaluate your ligand choice; sometimes a more robust ligand can suppress decomposition pathways. Lowering the reaction temperature, if possible, can also minimize this side reaction.

  • Byproduct Profile 2: Reduction of the Nitro Group.

    • Cause: Phosphine ligands are mild reducing agents and, in combination with palladium at high temperatures, can reduce the nitro group to an amine or other intermediates.[12] This can lead to undesired oligomerization or side-products.

    • Solution: This is a delicate balance. If nitro group reduction is a major issue, screen weaker, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ at the lowest effective temperature.[8] It may also be necessary to screen different phosphine ligands, as their reduction potential varies. In some cases, a different catalyst class, such as an N-heterocyclic carbene (NHC)-Pd complex, may offer different reactivity and avoid this pathway.[13][14]

  • Byproduct Profile 3: Saponification of the Ethyl Ester.

    • Cause: Use of strong alkoxide bases (e.g., NaOtBu) at elevated temperatures can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[6]

    • Solution: The most direct solution is to switch to a non-nucleophilic base. The use of carbonate (Cs₂CO₃) or phosphate (K₃PO₄) bases is highly recommended to preserve the ester group.[8][15] These bases are generally less reactive, so you may need to compensate with a slightly higher reaction temperature or a more active catalyst/ligand combination (see Table 2).

Troubleshooting_Workflow start Reaction Outcome low_yield Low / No Yield start->low_yield byproducts Byproduct Formation start->byproducts cat_inactive Catalyst Inactive? low_yield->cat_inactive Check Catalyst System cat_poison Catalyst Poisoned? low_yield->cat_poison Check Substrate Interaction base_weak Base too Weak? low_yield->base_weak Check Base Strength dehalo Dehalogenation? byproducts->dehalo Identify Byproduct nitro_red Nitro Reduction? byproducts->nitro_red Identify Byproduct sapon Ester Saponification? byproducts->sapon Identify Byproduct sol_ligand Use Bulky Biarylphosphine Ligand (e.g., XPhos) & Pd Pre-catalyst cat_inactive->sol_ligand sol_shield Ensure Ligand is Sterically Hindered to Shield Pd cat_poison->sol_shield sol_base Use Stronger Base (e.g., NaOtBu, LHMDS) base_weak->sol_base sol_dehalo Improve Inert Atmosphere, Lower Temperature dehalo->sol_dehalo sol_nitro_red Use Milder Conditions, Screen Ligands/Catalysts nitro_red->sol_nitro_red sol_sapon Switch to Non-nucleophilic Base (Cs₂CO₃, K₃PO₄) sapon->sol_sapon

Figure 2: A decision tree for troubleshooting common reaction failures.
Data Summaries for Optimization

To facilitate rapid optimization, the following tables summarize key reaction parameters.

Table 1: Recommended Catalysts & Ligands for Electron-Deficient Heteroaryl Chlorides

Ligand / Pre-catalyst Key Features Rationale for This Reaction
XPhos Bulky, electron-rich biarylphosphine. Excellent for activating C-Cl bonds and providing steric shielding against pyridine coordination. A go-to starting point.
RuPhos Similar to XPhos with different electronics. Can sometimes offer complementary reactivity if XPhos fails; particularly effective for some secondary amines.[4]
tBuBrettPhos Extremely bulky and electron-rich. Often used for particularly challenging couplings or with primary amines.[16]

| XPhos Pd G3/G4 | Pre-formed catalyst with XPhos ligand. | Air-stable, reliable activation, simplifies reaction setup, and ensures correct ligand:metal ratio.[8] |

Table 2: Comparison of Bases for Optimizing the Reaction

Base pKa of Conj. Acid Strengths Weaknesses / Incompatibilities
NaOtBu ~19 Highly active, promotes fast reaction rates.[8] Can cause ester saponification; incompatible with some sensitive functional groups.[6]
LHMDS ~26 Very strong, non-nucleophilic base. Air and moisture sensitive solid.
Cs₂CO₃ ~10.3 Excellent functional group tolerance; compatible with esters and nitro groups.[8] Less reactive, may require higher temperatures or catalyst loadings. Can be expensive.

| K₃PO₄ | ~12.3 | Good functional group tolerance, economical.[15] | Often requires higher catalyst loading and longer reaction times compared to strong bases.[6] |

Table 3: Solvent Selection Guide

Solvent Boiling Point (°C) Characteristics Considerations
Toluene 111 Non-polar, high-boiling. A very common and reliable choice.[17] Ensure all reagents, especially the base, are sufficiently soluble.
1,4-Dioxane 101 Polar aprotic ether. Good solvating properties. Peroxide formation risk; often requires rigorous drying. High environmental impact.[15][18]
THF 66 Polar aprotic ether, lower boiling. May not reach sufficient temperature for sluggish reactions.

| tert-Amyl Alcohol | 102 | Polar protic solvent. | Can be effective with weaker bases like carbonates.[14] |

Optimized Starting Protocol

This protocol provides a robust starting point. It is crucial to perform any new reaction on a small scale first to establish optimal conditions. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • Cesium Carbonate (Cs₂CO₃), dried (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound, the amine coupling partner, Cesium Carbonate, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous toluene via syringe (to a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the product spot/peak.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

References
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • Lin, Y., et al. (2024). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
  • Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry.
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
  • ACS GCI Pharmaceutical Roundtable. Use of base metals in Buchwald-Hartwig coupling.
  • Deng, X.-F., et al. (2025). New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. ResearchGate.
  • Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • Novák, Z., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
  • Lin, Y., et al. (2024). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. RSC Publishing.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Moshkin, V.S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega.
  • ResearchGate. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Carrow, B.P., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
  • Cárdenas, D.J., et al. (2016). Efficient Buchwald–Hartwig and nitrene-mediated five-membered ring closure approaches to the total synthesis of quindoline. Unexpected direct conversion of a nitro group into a phosphazene. RSC Publishing.
  • Handa, S., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health.
  • ResearchGate. (2017). The Buchwald‐Hartwig Amination of Nitroarenes.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database.
  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Jamison, T.F., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • PubChem. Mthis compound.

Sources

Technical Support Center: Nucleophilic Aromatic Substitution of Ethyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding side reactions in the nucleophilic aromatic substitution (SNAr) of Ethyl 6-chloro-5-nitronicotinate. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental challenges.

Introduction to the Reactivity of this compound

This compound is a highly activated pyridine derivative, making it a valuable substrate in organic synthesis. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of two strong electron-withdrawing groups: a nitro group (-NO₂) and an ethyl ester group (-COOEt).[1] This electronic arrangement makes the carbon atom attached to the chlorine leaving group highly electrophilic and susceptible to attack by nucleophiles.

The SNAr reaction with this substrate typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is crucial for the reaction's success and is enhanced by the nitro and ester groups, which can delocalize the negative charge.[2] However, the high reactivity of this substrate and the presence of multiple functional groups can also lead to a variety of side reactions. This guide will help you navigate these potential pitfalls.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: Why is the yield of my desired SNAr product unexpectedly low?

A low yield can stem from several factors, ranging from incomplete reaction to the formation of competing side products.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Activation: While the substrate is highly activated, a weak nucleophile may still require more forcing conditions. Consider increasing the reaction temperature or using a stronger base to generate a more potent nucleophile in situ.[3]

    • Poor Solubility: Ensure all reactants are fully dissolved in a suitable polar aprotic solvent like DMSO or DMF.[3] These solvents are effective at solvating the charged Meisenheimer intermediate.

  • Side Reactions:

    • Hydrolysis of the Ester Group: The ethyl ester is susceptible to hydrolysis under basic or acidic conditions, especially at elevated temperatures. This forms the corresponding carboxylic acid, which may be difficult to separate from the desired product.

      • Solution: Use a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) if possible, and run the reaction at the lowest effective temperature. If basic conditions are required for your nucleophile, consider using a milder base like potassium carbonate.[3]

    • Reduction of the Nitro Group: Some nucleophiles or reaction conditions can lead to the reduction of the nitro group to an amino group.[4][5] This deactivates the ring towards further SNAr and results in a different product altogether.

      • Solution: Avoid harsh reducing agents. If using a nucleophile with reducing potential, such as a thiol, carefully control the reaction temperature and stoichiometry.

    • Reaction at an Alternative Position: While attack at the 6-position is strongly favored, attack at other positions on the pyridine ring can occur, though it is generally less common for this substrate.

Question 2: I've isolated an unexpected byproduct. What could it be?

The nature of the byproduct provides valuable clues about the unintended reaction pathway.

Common Side Products and Their Formation:

Side ProductFormation ConditionsDiagnostic Clues (e.g., in Mass Spec)Mitigation Strategy
6-Hydroxy-5-nitronicotinic acid ethyl ester Presence of water and base.[3]Molecular weight corresponding to the replacement of -Cl with -OH.Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere.
Ethyl 5-amino-6-chloronicotinate Reducing conditions or nucleophiles with reducing properties.[6]Loss of an oxygen atom and gain of two hydrogen atoms compared to the starting material.Avoid harsh reducing agents. Use a milder nucleophile if possible.
6-(Dialkylamino)-5-nitronicotinate Use of DMF as a solvent at high temperatures, which can decompose to dimethylamine.[3]Molecular weight corresponding to substitution with a dimethylamino group.Use a more stable solvent like DMSO, especially for high-temperature reactions.
Nicotinic acid derivative (hydrolyzed ester) Basic or acidic conditions, especially with prolonged heating.[7]Loss of the ethyl group from the ester.Use milder bases, lower reaction temperatures, and shorter reaction times.
Question 3: My reaction is sluggish, even at elevated temperatures. What can I do?

Slow reaction rates can often be addressed by carefully considering the reaction parameters.

Strategies to Increase Reaction Rate:

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate the charged intermediate without deactivating the nucleophile.[3]

  • Base Selection: If your nucleophile is an alcohol or an amine, a base is often required to generate the more nucleophilic alkoxide or amide. The choice of base is critical; a base that is too strong can lead to side reactions.[1]

  • Leaving Group: While chlorine is a good leaving group in SNAr, fluorine is often better due to its high electronegativity, which makes the attached carbon more electrophilic.[2][3] If you have the option to synthesize the corresponding fluoro-derivative, it may react more readily.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group in this reaction?

The nitro group is a powerful electron-withdrawing group that activates the pyridine ring for nucleophilic attack.[8] It stabilizes the negatively charged Meisenheimer intermediate through resonance, particularly when it is ortho or para to the leaving group, as is the case here.[2]

Q2: Can the nitro group itself act as a leaving group?

Yes, under certain conditions, a nitro group can be displaced in a nucleophilic aromatic substitution reaction, especially on a highly electron-deficient ring.[9] However, with a good leaving group like chlorine already present, the displacement of the nitro group is less likely.

Q3: Is it possible to selectively reduce the nitro group without affecting the chloro and ester functionalities?

Selective reduction of the nitro group in the presence of a halogen can be challenging. Catalytic hydrogenation with Pd/C, a common method for nitro reduction, can also lead to dehalogenation.[6] Using reagents like tin(II) chloride (SnCl₂) or iron in acidic media can sometimes achieve this selectivity.[5]

Q4: How does the position of the substituents affect the reactivity?

The positions of the electron-withdrawing groups relative to the leaving group are critical. In this compound, the nitro group is ortho to the chlorine, and the ester group is meta. The ortho-nitro group provides excellent resonance stabilization for the Meisenheimer intermediate, making the 6-position highly activated for nucleophilic attack.[2]

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical experimental workflow and a decision tree for troubleshooting common issues.

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Decision Tree A 1. Combine Substrate, Nucleophile, & Solvent B 2. Add Base (if required) A->B C 3. Heat Reaction Mixture B->C D 4. Monitor Reaction (TLC/LCMS) C->D E 5. Work-up & Purification D->E start Low Yield or Side Products? q1 Is the starting material consumed? start->q1 q2 Are there unexpected spots on TLC/LCMS? q1->q2 Yes ans1_no Incomplete Reaction: - Increase Temp/Time - Use Stronger Base - Check Reagent Purity q1->ans1_no No ans2_yes Side Product Formation: - Identify byproduct (MS) - Consult Side Product Table - Adjust Conditions q2->ans2_yes Yes ans2_no Decomposition or Work-up Issue: - Lower Temperature - Check pH during work-up q2->ans2_no No

Sources

Technical Support Center: Purification of Ethyl 6-chloro-5-nitronicotinate & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 6-chloro-5-nitronicotinate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable synthetic intermediates. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experimental work. Our aim is to equip you with the scientific rationale behind each purification strategy, ensuring both success and reproducibility in your research.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and related compounds. Each problem is followed by a systematic approach to its resolution.

Problem 1: Low Yield After Recrystallization

Q: I am experiencing significant product loss during the recrystallization of my this compound derivative. What are the likely causes and how can I improve my yield?

A: Low recovery from recrystallization is a frequent challenge. The primary goal of recrystallization is to obtain high-purity crystals, but this can sometimes come at the cost of yield. The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[1]

Causality and Solution:

  • Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent at low temperatures, it will remain in the mother liquor, leading to poor recovery. Conversely, if it is not soluble enough at high temperatures, a large volume of solvent will be needed, which can also lead to losses.

    • Solution: Conduct small-scale solvent screening to identify the optimal solvent. Common solvents for the recrystallization of nitropyridine derivatives include ethanol, acetone, and ether-petroleum ether mixtures.[2][3] A mixed solvent system can also be effective.

  • Premature Crystallization: If the solution cools too quickly, the compound may precipitate out as an amorphous solid or fine powder, trapping impurities.

    • Solution: Allow the saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a solution that is not saturated enough for efficient crystallization upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.[1]

Experimental Protocol: Optimizing Recrystallization

  • Place a small amount of your crude product (e.g., 50 mg) in a test tube.

  • Add a few drops of a chosen solvent and heat the mixture.

  • Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If crystals form, this is a potentially good solvent. If not, try a different solvent or a mixed solvent system.

  • Once an appropriate solvent is identified, scale up the recrystallization, ensuring to use the minimal amount of hot solvent.

Problem 2: Poor Separation During Column Chromatography

Q: My this compound derivative is co-eluting with impurities during silica gel column chromatography. How can I improve the separation?

A: Co-elution is a common issue in chromatography and can stem from several factors, including an unoptimized mobile phase or interactions between the compound and the stationary phase.[4][5]

Causality and Solution:

  • Suboptimal Mobile Phase: The polarity of the eluent may not be suitable to achieve differential migration of your compound and the impurities on the silica gel.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure good separation on the column.[4] A common eluent system for nitropyridines is a mixture of pentane and dichloromethane or hexane and ethyl acetate.[2][6]

  • Compound Instability on Silica: Some compounds can degrade on the acidic surface of silica gel, leading to streaking and the appearance of new spots on the TLC plate.[4]

    • Solution: Test the stability of your compound by spotting it on a TLC plate and allowing it to sit for an hour before developing. If degradation is observed, consider using a different stationary phase like alumina or a deactivated silica gel.[4]

  • Column Overloading: Applying too much sample to the column can lead to broad bands and poor separation.

    • Solution: Use an appropriate amount of sample for the column size. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Troubleshooting Workflow for Column Chromatography

start Poor Separation tlc Optimize Mobile Phase via TLC start->tlc rf Is Rf of target compound ~0.2-0.3? tlc->rf adjust_polarity Adjust Solvent Polarity rf->adjust_polarity No stability Check Compound Stability on Silica rf->stability Yes adjust_polarity->tlc degradation Degradation Observed? stability->degradation alt_stationary Use Alumina or Deactivated Silica degradation->alt_stationary Yes column_params Check Column Parameters degradation->column_params No success Improved Separation alt_stationary->success overloading Column Overloaded? column_params->overloading reduce_load Reduce Sample Load overloading->reduce_load Yes overloading->success No reduce_load->success

Caption: A logical workflow for troubleshooting poor separation in column chromatography.

Problem 3: Product Decomposition or Hydrolysis

Q: I suspect my this compound is decomposing or hydrolyzing during workup or purification. What are the signs and how can I prevent this?

A: this compound and its derivatives can be susceptible to hydrolysis of the ester group, particularly under acidic or basic conditions, to form the corresponding carboxylic acid.[7][8] The presence of the electron-withdrawing nitro and chloro groups can also make the pyridine ring susceptible to nucleophilic attack.

Signs of Decomposition/Hydrolysis:

  • Appearance of a new, more polar spot on TLC that corresponds to the carboxylic acid.

  • A lower than expected yield of the desired ester.

  • Changes in the physical appearance of the product (e.g., color change).

Causality and Solution:

  • Exposure to Strong Acids or Bases: Prolonged exposure to acidic or basic aqueous solutions during workup can promote ester hydrolysis.[8]

    • Solution: Minimize the time the compound is in contact with aqueous acidic or basic solutions. Use milder bases like sodium bicarbonate for neutralization where possible.[3] Ensure the organic extracts are thoroughly dried with an anhydrous salt like sodium sulfate before solvent evaporation.

  • Thermal Instability: Some nitropyridine derivatives can be thermally labile.

    • Solution: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature. Store the purified compound under recommended conditions, which is often under an inert atmosphere at 2-8°C.[9]

Potential Issue Preventative Measure Rationale
Ester HydrolysisUse mild bases (e.g., NaHCO₃) for neutralization; minimize contact time with aqueous layers.Avoids strong acid or base-catalyzed hydrolysis of the ethyl ester functionality.[8]
Thermal DecompositionUse moderate temperatures for solvent evaporation; store in a cool, dry place.Prevents degradation of the molecule at high temperatures.
Instability on SilicaUse deactivated silica or an alternative stationary phase like alumina.The acidic nature of silica gel can cause degradation of sensitive compounds.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials, regioisomers from the nitration step, and byproducts from side reactions.[2][10] For instance, if the synthesis involves nitration of a substituted pyridine, other nitropyridine isomers or dinitrated products might be formed.[2] Hydrolysis of the ester group to the corresponding carboxylic acid is also a common impurity.[8]

Q2: My purified compound shows peak tailing in reverse-phase HPLC analysis. How can I improve the peak shape?

A2: Peak tailing for pyridine derivatives in HPLC is often due to the basic nitrogen atom interacting with acidic residual silanol groups on the silica-based stationary phase.[11]

  • Solution 1: Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM). The TEA will interact with the active silanol sites, reducing their interaction with your compound.[11]

  • Solution 2: Adjusting pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) with a buffer can protonate the silanol groups, minimizing their interaction with the basic pyridine.[11]

  • Solution 3: Column Choice: Using a highly end-capped column or a column with a different stationary phase (e.g., polymer-based) can also improve peak shape.

Q3: Is this compound stable under normal laboratory conditions?

A3: While generally stable under recommended storage conditions (cool, dry, and under an inert atmosphere), it is incompatible with strong oxidizing agents, strong acids, and strong bases.[12][13] Exposure to these can lead to decomposition. Hazardous decomposition products can include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[12]

Workflow for Addressing HPLC Peak Tailing

start Peak Tailing in HPLC cause Primary Cause: Interaction of Basic Pyridine with Acidic Silanols on Column start->cause solution1 Add Competing Base (e.g., TEA) to Mobile Phase cause->solution1 solution2 Lower Mobile Phase pH (e.g., 2.5-3.0) cause->solution2 solution3 Use End-Capped or Alternative Column cause->solution3 success Improved Peak Shape solution1->success solution2->success solution3->success

Caption: Strategies to mitigate peak tailing in HPLC analysis of pyridine derivatives.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
  • El-Faham, A. (2018). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. Molecules, 23(10), 2533.
  • Fujii, M., et al. (2016). Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at various initial concentrations of EN in 0.2% skin homogenate. ResearchGate.
  • Fisher Scientific. (2014). Safety Data Sheet: Ethyl 6-chloronicotinate.
  • Benchchem. (n.d.). Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives by Chromatography.
  • Wiley. (1951). Pyridine Derivatives: Part VI Malonations of Substituted Nitropyridines. Canadian Journal of Chemistry, 29(11), 905-912.
  • Wiley. (1951). Pyridine Derivatives: Part V. On Fluoro-Nitropyridines. Canadian Journal of Chemistry, 29(11), 898-904.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine.
  • Moravek. (n.d.). How Is Chromatography Used for Purification?
  • LookChem. (n.d.). Mthis compound.
  • Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Semantic Scholar. (n.d.). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques.
  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • PubChem. (n.d.). Mthis compound.
  • Chemchart. (n.d.). Mthis compound (59237-53-5).
  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
  • FooDB. (2010). Showing Compound Ethyl nicotinate (FDB001016).
  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.

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Technical Support Center: Suzuki Reactions of Ethyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Coupling Electron-Deficient Heterocycles

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving Ethyl 6-chloro-5-nitronicotinate . This substrate presents a unique set of challenges for researchers. The presence of two strong electron-withdrawing groups (nitro and ester) on the pyridine ring activates the C-Cl bond towards oxidative addition, which is beneficial. However, this electronic profile also increases the susceptibility to undesired side reactions, most notably the homocoupling of the boronic acid partner.

This guide is designed to provide you, a research scientist or drug development professional, with field-proven insights and actionable troubleshooting strategies to minimize homocoupling and maximize the yield of your desired cross-coupled product. We will delve into the mechanistic underpinnings of the reaction, explain the causality behind experimental choices, and provide robust protocols to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)
Q1: I'm observing a large amount of biaryl byproduct from my boronic acid. What is the primary cause of this homocoupling?

Homocoupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reagent couple to form a symmetrical biaryl.[1][2] The primary culprits for this are the presence of dissolved oxygen and the use of Pd(II) precatalysts.

  • Oxygen Contamination: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[3][4] These Pd(II) species can then participate in a catalytic cycle that exclusively promotes the homocoupling of the boronic acid, consuming your nucleophile and reducing the yield of the desired product.[5][6] Rigorous degassing of solvents and maintaining a positive inert atmosphere are critical.[7]

  • Pd(II) Precatalysts: While convenient, Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must be reduced in situ to the active Pd(0) catalyst. This reduction can be partially accomplished by the homocoupling of two boronic acid molecules, especially at the beginning of the reaction before the main catalytic cycle is fully established.[1][8]

Below is a diagram illustrating the main Suzuki cycle versus the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar¹-Pd(II)-X)L₂ Pd0->OA + Ar¹-X Oxygen O₂ (Oxygen) Pd0->Oxygen TM Transmetalation (Ar¹-Pd(II)-Ar²)L₂ OA->TM + Ar²-B(OR)₂ RE Reductive Elimination TM->RE RE->Pd0 Product Ar¹-Ar² (Desired Product) RE->Product PdII Pd(II) TM1_homo First Transmetalation (Ar²-Pd(II)) PdII->TM1_homo + Ar²-B(OR)₂ TM2_homo Second Transmetalation (Ar²-Pd(II)-Ar²) TM1_homo->TM2_homo + Ar²-B(OR)₂ RE_homo Reductive Elimination TM2_homo->RE_homo RE_homo->Pd0 Generates Pd(0) SideProduct Ar²-Ar² (Homocoupling Byproduct) RE_homo->SideProduct Oxygen->PdII Oxidizes Pd(0)

Caption: Competing Suzuki (left) and Homocoupling (right) pathways.

Q2: My substrate, this compound, is very electron-deficient. How does this affect my choice of catalyst and ligand?

The electron-deficient nature of your substrate makes the oxidative addition step faster.[5] However, to ensure efficient and selective coupling, the choice of ligand is paramount. You need a ligand that can stabilize the palladium catalyst, promote the rate-limiting transmetalation and reductive elimination steps, and suppress side reactions.

For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are highly recommended.[9][10]

  • Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos):

    • Expertise: Their large steric bulk promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition.

    • Causality: Their strong electron-donating ability increases the electron density on the palladium center, which accelerates the final reductive elimination step to release your product and regenerate the active catalyst. This rapid turnover minimizes the lifetime of intermediates that could lead to side reactions.[2]

  • N-Heterocyclic Carbenes (NHCs):

    • Expertise: NHCs are strong sigma-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition at higher temperatures, which may be necessary for challenging couplings.

Catalyst/Ligand System Typical Loading (mol%) Key Advantages Considerations
Pd₂(dba)₃ + SPhos 1-2% Pd, 2-4% LigandExcellent for electron-deficient chlorides; promotes fast reductive elimination.Air-sensitive components require careful handling under inert gas.
XPhos Pd G3 1-2%Air-stable precatalyst; reliably generates the active Pd(0) species.[9]Generally a robust, first-choice option for troubleshooting.
Pd(OAc)₂ + RuPhos 2-3% Pd, 4-6% LigandEffective for sterically hindered substrates.Pd(II) source can contribute to initial homocoupling if not managed well.
PEPPSI-IPr 2-3%NHC-based catalyst, highly stable at elevated temperatures.[5]May require higher temperatures to achieve full conversion.
Q3: What is the best base and solvent system to minimize homocoupling and other side reactions like protodeboronation?

The base and solvent play a critical, synergistic role. The base is required to activate the boronic acid for the transmetalation step, but harsh conditions can lead to boronic acid decomposition.[11][12]

  • Base Selection: A moderately strong, non-nucleophilic base is often ideal. For substrates containing sensitive functional groups like esters, which can be hydrolyzed under strongly basic aqueous conditions, anhydrous conditions with a base like potassium phosphate (K₃PO₄) are often preferred.[12][13]

    • K₃PO₄ (Potassium Phosphate): Often the base of choice. It is strong enough to promote transmetalation but generally does not cause ester hydrolysis.

    • K₂CO₃ (Potassium Carbonate): A weaker base that can be effective, but may require higher temperatures or longer reaction times.[8]

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble carbonate base that can sometimes accelerate slow reactions.

  • Solvent System: Aprotic polar solvents are typically used. The choice can influence reagent solubility and reaction kinetics.[14]

    • 1,4-Dioxane/Water or THF/Water: Classic Suzuki conditions. The water helps to dissolve the inorganic base and facilitate the transmetalation step. However, excess water can promote protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom.[12][15]

    • Toluene, CPME, or 2-MeTHF (anhydrous): Using an anhydrous organic solvent with K₃PO₄ can significantly suppress water-mediated side reactions like protodeboronation.[12] This is often the best starting point for sensitive substrates.

Q4: My reaction is sluggish and I'm still seeing homocoupling. What is the logical next step for troubleshooting?

When facing persistent issues, a systematic approach is crucial. Use the following workflow to diagnose the problem.

Troubleshooting_Workflow start High Homocoupling or Low Yield Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Action: Improve degassing protocol. Use Schlenk techniques. Purge solvents with Ar/N₂ for 30+ min. q1->sol1 a1_no q2 Are you using a Pd(0) source or a reliable precatalyst (e.g., G3)? q1->q2 a1_yes a1_yes YES a1_no NO sol1->q1 sol2 Action: Switch to Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst to minimize Pd(II)-mediated homocoupling. q2->sol2 a2_no q3 Is the boronic acid stable? (Check for protodeboronation) q2->q3 a2_yes a2_yes YES a2_no NO (Using Pd(II) source) sol2->q2 sol3 Action: Use anhydrous conditions (K₃PO₄/Toluene). Consider using a more stable boronic ester (e.g., pinacol or MIDA ester). q3->sol3 a3_no q4 Is the ligand choice optimal? (e.g., bulky, electron-rich) q3->q4 a3_yes a3_yes YES a3_no NO sol3->q3 sol4 Action: Screen bulky phosphine ligands like SPhos, XPhos, or RuPhos to accelerate reductive elimination. q4->sol4 a4_no end Reaction Optimized q4->end YES a4_no NO sol4->q4

Caption: A logical workflow for troubleshooting homocoupling.

Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling under Anhydrous Conditions

This protocol is a robust starting point for the coupling of this compound, designed to minimize both homocoupling and protodeboronation.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk flask under a positive pressure of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use.[7]

  • Reaction: Place the flask in a preheated oil bath at 80–110 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.[9][16] The reaction is complete when the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Protocol 2: Reaction Monitoring by LC-MS

Objective: To quantify the consumption of starting material and the formation of the desired product versus the homocoupled byproduct.

  • Sample Preparation: Carefully extract a small aliquot (~50 µL) from the reaction mixture using a nitrogen-purged syringe. Quench the aliquot in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water.

  • Analysis: Inject the diluted sample onto a reverse-phase C18 column.

  • Interpretation:

    • Identify the peaks corresponding to your starting material, desired product, and the homocoupled byproduct by their mass-to-charge ratio (m/z).

    • Track the disappearance of the starting material peak and the appearance of the product peaks over time. A rapid increase in the homocoupling peak relative to the desired product peak early in the reaction suggests an issue with oxygen contamination or the catalyst initiation phase.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (2023). Suzuki reaction.
  • Che, C. (2002). Transmetalation of Alkylboranes to Palladium in the Suzuki Coupling Reaction Proceeds with Retention of Stereochemistry. The Journal of Organic Chemistry.
  • Thomas, J. (2012). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS Central Science. (n.d.). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Wikipedia. (2023). Protodeboronation.
  • Thieme. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett.
  • ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation.
  • ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Morressier. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model.
  • ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • NIH. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.

Sources

Technical Support Center: Improving Regioselectivity in Reactions with Ethyl 6-chloro-5-nitronicotinate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions involving ethyl 6-chloro-5-nitronicotinate and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block and encounter challenges in controlling the position of substitution. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to achieve your desired synthetic outcomes with high fidelity.

Introduction: The Challenge of Regioselectivity

This compound is a valuable starting material due to its two reactive sites amenable to nucleophilic aromatic substitution (SNAr): the C6 position bearing a chloro leaving group and the potential for substitution at other positions under different reaction mechanisms. The pyridine core, being electron-deficient, is activated towards nucleophilic attack, and this effect is further amplified by the presence of the electron-withdrawing nitro and ester groups. However, achieving selective substitution at a single desired position is a common hurdle. This guide will dissect the factors governing regioselectivity and provide practical solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a nucleophilic aromatic substitution on this compound. Which position is more reactive towards nucleophiles?

In a typical SNAr reaction, the C6 position, where the chloro group is located, is the primary site of nucleophilic attack. The chlorine atom is a good leaving group, and the pyridine nitrogen, along with the ortho-nitro group and the para-ester group, effectively stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction.

Q2: I am observing a mixture of products in my reaction. What are the likely side products and why are they forming?

Observing a mixture of products often points to a loss of regioselectivity. The most common issue is obtaining a mixture of isomers where the nucleophile has substituted at an undesired position. This can be due to a number of factors including the nature of the nucleophile, reaction conditions, and potential for competing reaction pathways. For instance, under strongly basic conditions, side reactions involving the ester group or the acidic proton at C4 could occur.

Q3: What is the role of the nitro group in determining the regioselectivity?

The nitro group at the C5 position is a powerful electron-withdrawing group. Through its resonance and inductive effects, it significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. It particularly activates the positions ortho and para to it. In the case of this compound, the C6 position is ortho to the nitro group, making it highly activated for SNAr.

Q4: Can I selectively substitute at a position other than C6?

While C6 is the most common site for SNAr, functionalization at other positions is possible but typically requires different strategies. For example, C-H functionalization at the C2 or C4 positions might be achievable using transition-metal catalysis, though this can be challenging due to the inherent electronic properties of the substrate.

Troubleshooting Guide: Improving Regioselectivity

Poor regioselectivity is a common challenge in the functionalization of substituted pyridines. The following guide provides a structured approach to troubleshooting and optimizing your reactions.

Issue: My nucleophilic substitution on this compound is yielding a mixture of regioisomers or the undesired isomer.

This issue can be dissected by considering the interplay of electronic effects, steric hindrance, and reaction conditions.

Understanding the Controlling Factors

The regiochemical outcome of your reaction is a result of a delicate balance between several factors. A systematic evaluation of these can often lead to a solution.

  • Electronic Effects: The electron-withdrawing nitro and ester groups strongly activate the pyridine ring for nucleophilic attack. The stabilization of the Meisenheimer intermediate is key. Attack at C6 allows for delocalization of the negative charge onto the pyridine nitrogen and the nitro group, which is a highly favorable pathway.

  • Steric Hindrance: The accessibility of the reaction site to the incoming nucleophile is crucial. A bulky nucleophile may face steric hindrance when approaching the C6 position, potentially leading to attack at a less hindered site, although in this substrate, C6 is generally accessible.

  • Kinetic vs. Thermodynamic Control: In some cases, the initially formed product (kinetic product) may not be the most stable one (thermodynamic product). Over time or at higher temperatures, the kinetic product might rearrange to the thermodynamic product. Understanding whether your reaction is under kinetic or thermodynamic control can be pivotal. For SNAr reactions on chloronitropyridines, reactions are often under kinetic control, where the most stable transition state leads to the major product.

Troubleshooting Strategies and Optimization

The following table outlines potential causes for poor regioselectivity and suggests corresponding troubleshooting steps.

Potential Cause Troubleshooting Step Rationale
Nucleophile is too reactive or not selective - Use a less reactive or "softer" nucleophile. - For amines, consider using a less basic amine or protecting the amine to reduce its nucleophilicity.Highly reactive, "hard" nucleophiles can be less selective and may lead to side reactions. Softer nucleophiles often exhibit better regioselectivity in SNAr reactions.
Reaction temperature is too high - Lower the reaction temperature.Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less favorable isomers, leading to a loss of selectivity.
Incorrect solvent polarity - Screen a range of solvents with varying polarities (e.g., aprotic polar like DMF, DMSO; non-polar like toluene).The solvent can influence the stability of the transition state and the solubility of the reactants. Non-polar, aprotic solvents can sometimes enhance regioselectivity in SNAr reactions by favoring a more organized, cyclic-like transition state, especially with alkali metal alkoxides.[1]
Base is too strong or inappropriate - Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine).Strong bases can deprotonate other positions on the ring or react with the ester functionality, leading to undesired side products.
Reaction is under thermodynamic control, favoring an undesired isomer - Run the reaction at a lower temperature and for a shorter duration to favor the kinetic product.This strategy aims to isolate the product that is formed fastest, which may be different from the most stable product.
Experimental Workflow for Optimizing Regioselectivity

The following diagram illustrates a systematic workflow for troubleshooting regioselectivity issues.

G start Poor Regioselectivity Observed check_nucleophile Evaluate Nucleophile start->check_nucleophile check_temp Optimize Temperature check_nucleophile->check_temp If still poor check_solvent Screen Solvents check_temp->check_solvent If still poor check_base Select Appropriate Base check_solvent->check_base If still poor analyze_results Analyze Regioisomeric Ratio (e.g., by NMR, LC-MS) check_base->analyze_results analyze_results->check_nucleophile Iterate if necessary solution Optimized Regioselective Protocol analyze_results->solution Desired Selectivity Achieved

Caption: A systematic workflow for troubleshooting poor regioselectivity.

Detailed Experimental Protocols

The following are generalized protocols for common nucleophilic substitution reactions with this compound. These should be considered as starting points and may require optimization based on the specific nucleophile and desired outcome.

Protocol 1: General Procedure for Amination (SNAr)

This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or ethanol).

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq.) to the solution. If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 - 3.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 6-amino-5-nitronicotinate derivative.

Protocol 2: General Procedure for Thiolation (SNAr)

This protocol outlines a general method for the introduction of a thiol group at the C6 position.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO, add the thiol (1.1 eq.).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq.), to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: General Procedure for Alkoxylation (SNAr)

This protocol describes the substitution of the C6-chloro group with an alkoxide.

  • Generation of Alkoxide: In a separate flask, prepare the sodium or potassium alkoxide by adding the corresponding alcohol to a suspension of sodium hydride (NaH) or potassium hydride (KH) in an anhydrous solvent like THF or dioxane at 0 °C.

  • Reaction Setup: In another flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.

  • Addition of Alkoxide: Slowly add the freshly prepared alkoxide solution to the solution of the substrate at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, and wash the organic layer with water and brine.

  • Purification: Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography to afford the desired 6-alkoxy-5-nitronicotinate.

Visualizing the Mechanism: The SNAr Pathway

The regioselectivity of nucleophilic aromatic substitution on this compound is best understood by examining the stability of the intermediate formed during the reaction.

Caption: Simplified workflow of the SNAr mechanism.

The key to the high regioselectivity for substitution at the C6 position lies in the superior stability of the Meisenheimer intermediate formed upon nucleophilic attack at this site. The negative charge can be delocalized onto the electronegative pyridine nitrogen and the oxygen atoms of the nitro group, a stabilization that is not as effective for attack at other positions.

Conclusion

Achieving high regioselectivity in reactions with this compound and its analogs is a matter of understanding and controlling the fundamental principles of nucleophilic aromatic substitution. By carefully considering the nature of the nucleophile, solvent, temperature, and base, researchers can significantly improve the outcome of their synthetic efforts. This guide provides a framework for troubleshooting common issues and developing robust, selective transformations.

References

  • Yap, M. C., et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Beilstein Journal of Organic Chemistry, 7, 1273–1283. [Link]

Sources

Technical Support Center: Strategies to Avoid Dehalogenation of Ethyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Ethyl 6-chloro-5-nitronicotinate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Unintended dehalogenation is a frequently encountered challenge that can derail a synthetic sequence, leading to reduced yields and complex purification issues. This document provides in-depth troubleshooting guides and frequently asked questions to help you understand the underlying mechanisms of this side reaction and implement effective strategies to maintain the integrity of the crucial C-Cl bond.

Part 1: Troubleshooting Guide

This section addresses specific experimental scenarios where dehalogenation is a common problem. We will explore the causative factors and provide actionable solutions.

Question: I'm attempting a Suzuki-Miyaura coupling with this compound, but I'm primarily observing the dehalogenated product, Ethyl 5-nitronicotinate. What's going wrong?

Answer:

This is a classic and often frustrating issue in cross-coupling chemistry. The formation of Ethyl 5-nitronicotinate points directly to a competitive side reaction known as reductive dehalogenation (or hydrodehalogenation), which often plagues palladium-catalyzed reactions.[1] The C-Cl bond on your electron-deficient pyridine ring is highly activated, making it susceptible not only to the desired oxidative addition but also to pathways that replace the chlorine with a hydrogen atom.

The root cause is typically a confluence of factors within your catalytic cycle that favor the dehalogenation pathway over the desired C-C bond formation. The key sources of the unwanted hydrogen atom can be the solvent (e.g., alcohols), the base, or even trace amounts of water in the reaction mixture.[2][3]

Core Mechanism of Dehalogenation in Suzuki Coupling:

The palladium(0) catalyst oxidatively adds to your aryl chloride to form an Ar-Pd(II)-Cl complex. From this point, instead of proceeding through transmetalation with the boronic acid, a competing pathway can occur where a hydride source intercepts the palladium intermediate, ultimately leading to reductive elimination of Ar-H instead of Ar-R'.

To address this, a systematic optimization of your reaction parameters is necessary. The goal is to fine-tune the conditions to favor the kinetics of the productive cross-coupling pathway over the dehalogenation pathway.

Troubleshooting Protocol for Suzuki-Miyaura Coupling:

Below is a table outlining parameters to adjust, the scientific rationale for the change, and recommended starting points.

ParameterRationale for AdjustmentRecommended Modification
Palladium Precatalyst & Ligand The ligand sphere around the palladium center dictates its reactivity. Highly active catalysts that are excellent for unreactive aryl chlorides can sometimes be too "hot" for this activated substrate, promoting dehalogenation.[1] Bulky, electron-rich phosphine ligands are often essential.Switch from highly active catalysts like Pd(PPh₃)₄ to a system with a more tailored ligand. Good starting points include Pd₂(dba)₃ or Pd(OAc)₂ paired with ligands like SPhos , XPhos , or RuPhos . These ligands promote reductive elimination.
Base The base is required to activate the boronic acid for transmetalation, but strong bases, especially hydroxides or alkoxides in protic solvents, can generate hydride species or promote solvent-derived hydrogenolysis.[4]Move away from strong aqueous bases like NaOH or KOH. Use a milder, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃ . Anhydrous fluoride sources like KF or CsF can also be effective.
Solvent System Alcohols (like methanol, isopropanol) are common hydrogen atom donors and should be avoided.[3] Even trace water can be a proton source.[2]Use anhydrous, aprotic solvents. A mixture of Dioxane/H₂O (e.g., 10:1) is common, but if dehalogenation persists, switch to a completely anhydrous system like Toluene or CPME (Cyclopentyl methyl ether). Ensure all reagents are dry.
Boron Reagent Boronic acids can sometimes be a source of protodeboronation, leading to side reactions. Boronate esters are often more stable and react more cleanly.Consider using the corresponding pinacol boronate ester (Bpin) of your coupling partner instead of the boronic acid. This can lead to a cleaner reaction profile.[5]
Temperature Higher temperatures can accelerate all reaction pathways, including the undesired dehalogenation.Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at 80 °C and adjust as needed. Sometimes, room temperature reactions are possible with the right catalyst system.[4]
Question: During a Buchwald-Hartwig amination, my starting material is consumed, but instead of the desired amine, I'm getting the dehalogenated byproduct. How can I prevent this?

Answer:

Similar to the Suzuki-Miyaura coupling, reductive dehalogenation is a well-known side reaction in Buchwald-Hartwig aminations. The mechanism is analogous: the Ar-Pd(II)-X intermediate is intercepted by a hydride source before it can undergo reductive elimination to form the C-N bond. In this reaction, the choice of phosphine ligand and base is particularly critical.

Key Factors to Control in Buchwald-Hartwig Amination:

  • Ligand Selection: The structure of the biarylphosphine ligand is paramount. The ligand must stabilize the palladium center, facilitate rapid oxidative addition and C-N reductive elimination, while sterically hindering pathways that lead to dehalogenation.

  • Base Strength and Identity: Strong bases are required for this transformation, but certain bases, particularly in combination with specific solvents or impurities, are more prone to generating species that lead to dehalogenation. Sodium tert-butoxide (NaOt-Bu) is a very strong base and can sometimes be problematic.

Recommended Adjustments for Buchwald-Hartwig Amination:

ParameterRationale for AdjustmentRecommended Modification
Ligand The bite angle and steric bulk of the ligand are crucial. Some ligands are inherently more prone to promoting β-hydride elimination from amido complexes or other dehalogenation pathways.Use ligands specifically designed to resist dehalogenation. Excellent choices for this type of electron-poor substrate include BrettPhos , RuPhos , or second-generation biarylphosphine ligands. These provide the necessary activity while minimizing side reactions.
Base A weaker, yet still effective, base can sometimes tip the balance in favor of the desired C-N coupling.If using NaOt-Bu, consider switching to Lithium bis(trimethylsilyl)amide (LHMDS) or Potassium Phosphate (K₃PO₄) . The choice may depend on the pKa of the amine being coupled.
Solvent Ensure the solvent is rigorously anhydrous.Use high-purity, anhydrous solvents like Toluene , Dioxane , or t-BuOH . Avoid ethers like THF which can degrade to form hydride sources.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical mechanisms that make this compound susceptible to dehalogenation?

A1: There are two principal mechanisms:

  • Catalytic Reductive Dehalogenation: This is the most common issue, occurring as a side reaction in transition-metal-catalyzed processes (e.g., Suzuki, Heck, Buchwald-Hartwig).[1][6] The electron-deficient nature of the pyridine ring, amplified by the C5-nitro and C3-ester groups, makes the C6-chloro position highly reactive toward oxidative addition by a low-valent metal catalyst (like Pd(0)). Once the Ar-Pd-Cl intermediate is formed, it can be intercepted by a hydride (H⁻) source, leading to an Ar-Pd-H species that reductively eliminates the undesired Ar-H product.

  • Nucleophilic Aromatic Substitution (SNAr): While not a direct replacement of -Cl with -H, this reaction pathway also results in the loss of the chloro-substituent. The same electron-withdrawing groups that activate the C-Cl bond for catalysis also make it an excellent electrophilic site for attack by strong nucleophiles (e.g., amines, alkoxides, thiols).[7][8] The reaction proceeds through a stabilized Meisenheimer intermediate. If your goal is not substitution, exposure to strong nucleophiles should be avoided.

Q2: How should I properly handle and store this compound to ensure its long-term stability?

A2: Proper storage is crucial to prevent degradation. Based on data for the analogous methyl ester, the compound is stable under recommended conditions.[9][10]

  • Storage Temperature: Store in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[11]

  • Atmosphere: Keep the container tightly sealed to protect it from moisture and air.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and reducing agents.

Q3: Are there any specific reagents I should absolutely avoid when my goal is to preserve the C-Cl bond?

A3: Yes. To prevent unintended dehalogenation, avoid the following:

  • Strong Hydride Reducing Agents: Reagents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) will readily reduce the nitro group and can also lead to dehalogenation.

  • Harsh Catalytic Hydrogenation Conditions: While catalytic hydrogenation can be selective, using highly active catalysts like high-loading Palladium on Carbon (Pd/C) with hydrogen gas, especially at elevated pressures or temperatures, can cause hydrodehalogenation.[12][13]

  • Photochemical Conditions: Some aryl halides can undergo photolytic dehalogenation, so it is best to protect reactions from excessive light exposure unless a photochemical reaction is intended.[14]

Part 3: Visualization & Data

Troubleshooting Workflow for Dehalogenation

The following diagram outlines a logical decision-making process for troubleshooting unintended dehalogenation during a palladium-catalyzed cross-coupling reaction.

G start Dehalogenation Observed in Cross-Coupling Reaction check_reagents Step 1: Reagent Purity Check - Are solvents anhydrous? - Is the base fresh & pure? - Are reagents free of H-donors? start->check_reagents check_reagents->start Impurity Found (Rectify & Retry) change_base Step 2: Modify Base - Switch from strong (NaOH, NaOtBu) to weaker base (K3PO4, Cs2CO3, KF). check_reagents->change_base Reagents OK change_catalyst Step 3: Modify Catalyst System - Switch to a ligand known to favor reductive elimination (e.g., SPhos, BrettPhos). - Lower catalyst loading. change_base->change_catalyst success Problem Solved: Dehalogenation Minimized change_base->success Improvement Seen lower_temp Step 4: Lower Reaction Temp - Decrease temperature in 10-20°C increments. change_catalyst->lower_temp change_catalyst->success Improvement Seen lower_temp->success Improvement Seen fail Problem Persists: Consult Advanced Literature or Technical Support lower_temp->fail No Improvement

Caption: Decision workflow for troubleshooting dehalogenation.

References

  • Reductive dehalogenation of aryl halides via conPET and selected... - ResearchGate.
  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC - NIH.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal.
  • Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups - Research With Rutgers.
  • Orbach, M., et al. (2015). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 34(15), 3783–3793.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate.
  • Walker, S. D., et al. (2006). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 128(38), 12692–12697.
  • Nucleophilic aromatic substitutions - YouTube.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies | Journal of the American Chemical Society.
  • Biegas, K. S., et al. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega, 7(18), 15413–15419.
  • Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project - Morressier.
  • Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes - Taylor & Francis Online.
  • We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC.
  • Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions | ACS Omega.
  • Insights into the catalytic mechanism of the chlorothalonil dehalogenase from Pseudomonas sp. CTN-3 - Frontiers.
  • Dehalogenation - Wikipedia.
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  • The Suzuki Reaction - Andrew G Myers Research Group, Harvard University.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC - NIH.
  • Mthis compound - CAS:59237-53-5 - Chemchart.
  • Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides - PubMed.

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Work-up procedures for "Ethyl 6-chloro-5-nitronicotinate" reactions to improve purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-chloro-5-nitronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the work-up and purification of reactions involving this critical intermediate.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a dark, intractable tar after quenching. What is the likely cause and how can I prevent this?

A1: Tar formation is a common issue in nitration reactions, especially when harsh conditions are employed. The pyridine ring, particularly when substituted with both a chloro and a nitro group, can be susceptible to decomposition or polymerization under certain work-up conditions.

  • Causality: The primary cause is often a rapid, uncontrolled neutralization of a strongly acidic reaction mixture (e.g., from nitrating acids like H₂SO₄/HNO₃). The localized heat generated during quenching with a strong base can promote side reactions and degradation of the desired product and intermediates.

  • Preventative Measures:

    • Controlled Quenching: Always cool the acidic reaction mixture to 0-5 °C before slowly pouring it onto crushed ice. This dissipates the heat of dilution.

    • Weak Base Neutralization: Use a milder base for neutralization, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Add the base portion-wise with vigorous stirring, monitoring the pH to avoid overly basic conditions.[1][2] Be prepared for significant foaming due to CO₂ evolution.[1]

    • Reverse Addition: In some cases, it may be beneficial to add the chilled reaction mixture slowly to a large volume of vigorously stirred, ice-cold water or bicarbonate solution.

Q2: I am observing a significant amount of the corresponding carboxylic acid (6-chloro-5-nitronicotinic acid) as an impurity. How can I minimize this hydrolysis?

A2: The ethyl ester group of your target compound is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which are common in nitration and subsequent work-up procedures.[3][4]

  • Causality:

    • Acidic Hydrolysis: Prolonged exposure to the strong acids used for nitration can lead to hydrolysis.

    • Basic Hydrolysis: During neutralization with aqueous base, the ester can be saponified to the carboxylate salt. This is especially true if the pH becomes too high or if the mixture is stirred for an extended period at room temperature or higher.

  • Troubleshooting & Optimization:

    • Minimize Reaction Time: Ensure the nitration reaction is monitored closely (e.g., by TLC or LC-MS) and worked up promptly upon completion.

    • Temperature Control: Keep the temperature as low as practically possible during the entire work-up process, especially during neutralization and extraction.

    • pH Control: Carefully adjust the pH to a neutral range (pH 7-8).[1] Avoid strongly basic conditions (pH > 9) for extended periods.

    • Extraction Solvent: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) immediately after neutralization to move the product from the aqueous phase where hydrolysis can occur.[5]

Q3: My final product purity is low, and I suspect the presence of regioisomers or other nitrated byproducts. How can I improve the purity?

A3: The formation of isomers or over-nitrated products is a possibility depending on the starting material and reaction conditions. Purification can be challenging due to similar polarities.

  • Causality: The directing effects of the substituents on the pyridine ring determine the position of nitration. While the 5-nitro product is often desired, other isomers can form. The harsh conditions required for nitrating a deactivated pyridine ring can also lead to side reactions.[1]

  • Purification Strategies:

    • Recrystallization: this compound is a crystalline solid.[6] Recrystallization is often the most effective method for removing minor impurities. A common solvent system is ethanol.[2][7] Experiment with solvent systems of varying polarity, such as isopropanol, or mixed solvents like ethyl acetate/hexanes.

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be employed. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point. Due to the basic nature of the pyridine nitrogen, peak tailing can be an issue.[8] Adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can sometimes improve peak shape.

    • Aqueous Washes: During the liquid-liquid extraction, washing the combined organic layers with brine can help remove residual water and some water-soluble impurities.[1]

Troubleshooting Guide: Work-up & Purification

This section provides a systematic approach to common problems encountered during the work-up of this compound reactions.

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Product loss during extraction due to partial hydrolysis to the more water-soluble carboxylate. 3. Product decomposition during work-up.1. Monitor reaction progress by TLC/LC-MS to ensure completion. 2. Ensure pH is neutral (7-8) before extraction. Perform multiple extractions with a suitable solvent (e.g., 3x with ethyl acetate).[5] 3. Maintain low temperatures throughout the work-up.
Product is an Oil, Fails to Crystallize 1. Presence of solvent residue. 2. Significant impurities depressing the melting point.1. Ensure the product is thoroughly dried under high vacuum. 2. Attempt purification by column chromatography. After chromatography, dissolve the purified product in a minimal amount of a suitable hot solvent (e.g., ethanol) and cool slowly to induce crystallization. Scratching the flask with a glass rod may help.
Persistent Yellow/Brown Color in Product 1. Residual nitrating agents or nitrogen oxides. 2. Formation of colored byproducts.1. During the work-up, ensure thorough washing of the organic phase with sodium bicarbonate solution and then brine. 2. Consider treating the organic solution with a small amount of activated carbon before filtration and concentration. Recrystallization is often effective at removing colored impurities.
Poor Separation in Column Chromatography 1. Inappropriate solvent system. 2. Peak tailing due to interaction with silica gel.1. Optimize the mobile phase polarity using TLC. A good starting point is a 10-30% ethyl acetate in hexanes mixture. 2. Consider using a different stationary phase (e.g., alumina) or adding a modifier like triethylamine (0.1-1%) to the mobile phase to mitigate tailing.[8]

Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol is a general procedure for quenching a reaction mixture from a nitration in strong acid (e.g., H₂SO₄/HNO₃).

  • Cooling: Cool the reaction vessel to 0-5 °C in an ice-water bath.

  • Quenching: Prepare a separate beaker containing crushed ice (approximately 5-10 times the volume of the reaction mixture). Slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring.[1][5]

  • Neutralization: While maintaining the temperature at 0-10 °C, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) portion-wise until the pH of the aqueous slurry is between 7 and 8.[1] Monitor for foaming.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[5]

  • Washing: Combine the organic extracts and wash sequentially with water (1x) and saturated brine (1x).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization, typically from ethanol.[2][7]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude solid in an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of hot ethanol to the flask while heating and swirling until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated crystals by suction filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified product in a desiccator or vacuum oven.

Workflow Diagrams

Workup_Workflow

Troubleshooting_Tree

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
  • Pharmaffiliates. (n.d.). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview.
  • ResearchGate. (n.d.). Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at....
  • Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine.
  • LookChem. (n.d.). Mthis compound.
  • PubMed. (n.d.). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques.
  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.

Sources

Impact of solvent and base selection on "Ethyl 6-chloro-5-nitronicotinate" reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-chloro-5-nitronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its reactivity, with a special focus on the critical impact of solvent and base selection on reaction outcomes.

Introduction to the Reactivity of this compound

This compound is a highly activated electron-deficient pyridine derivative. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr) at the C6 position, facilitated by the strong electron-withdrawing effects of the adjacent nitro group, the ester functionality, and the pyridine nitrogen. The selection of an appropriate solvent and base is paramount to achieving high yields and minimizing side-product formation. This guide will provide the causal reasoning behind these choices to empower you in your experimental design.

Troubleshooting Guide: Common Issues in Reactions of this compound

Issue Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient Nucleophile Activation: For weak nucleophiles like alcohols or secondary amines, the equilibrium may not favor the anionic form. 2. Poor Solvent Choice: Protic solvents (e.g., methanol, ethanol) can solvate the nucleophile, reducing its reactivity. 3. Low Reaction Temperature: The activation energy for the SNAr reaction may not be met.1. Use a Stronger Base: For alcohol nucleophiles, use a strong base like sodium hydride (NaH) or sodium alkoxide to ensure complete deprotonation. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. 2. Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile enhance nucleophilicity. 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Formation of Side Products 1. Hydrolysis of the Ester: Presence of water and a strong base can lead to saponification of the ethyl ester. 2. Reaction with Solvent: At elevated temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile. 3. Di-substitution or Polymerization: If the nucleophile has multiple reactive sites, or if the product is more reactive than the starting material.1. Ensure Anhydrous Conditions: Use dry solvents and reagents. If an aqueous workup is necessary, neutralize the base first. 2. Use a More Stable Solvent: Consider using DMSO or dioxane for high-temperature reactions. 3. Control Stoichiometry: Use a slight excess of the limiting reagent. Consider protecting other reactive functional groups on the nucleophile.
Difficulty in Product Isolation/Purification 1. Emulsion during Workup: Especially with polar aprotic solvents like DMF or DMSO. 2. Co-elution of Product and Starting Material: Similar polarities can make chromatographic separation challenging.1. Use Brine Washes: Saturated NaCl solution can help break emulsions. Diluting with a less polar solvent like ethyl acetate before washing can also be effective. 2. Optimize Chromatography: Use a gradient elution with a solvent system that provides better separation (e.g., hexane/ethyl acetate, dichloromethane/methanol). Recrystallization can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the reaction of this compound with nucleophiles?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon at the C6 position (attached to the chlorine), breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[3]

  • Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast.

The rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex.[4][5]

Mechanism of SNAr on this compound

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Slow, Rate-Determining) Product Substituted Product + Cl⁻ Intermediate->Product Elimination (Fast)

Caption: The two-step addition-elimination mechanism of SNAr.

Q2: How does solvent choice impact the reaction rate and yield?

The choice of solvent is critical as it influences the nucleophilicity of the attacking species.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for SNAr reactions. They are polar enough to dissolve the reactants and stabilize the charged Meisenheimer intermediate. Crucially, they do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can significantly slow down the reaction. They form strong hydrogen bonds with the nucleophile, creating a solvent shell that sterically hinders its approach to the electrophilic carbon and lowers its energy, thereby increasing the activation energy of the reaction. However, in some cases, such as with alcohol nucleophiles, the alcohol may be used as the solvent, and a strong base is used to generate the more potent alkoxide nucleophile in situ.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices as the reactants, particularly the ionic nucleophile, often have limited solubility.

Solvent Selection Workflow

Solvent_Selection Start Select Solvent for SNAr Nucleophile What is the nucleophile? Start->Nucleophile Weak_Nu Weak (e.g., R-OH, R₂NH) Nucleophile->Weak_Nu Weak Strong_Nu Strong (e.g., RO⁻, R₂N⁻) Nucleophile->Strong_Nu Strong Solvent_Choice_1 Use Polar Aprotic Solvent (DMF, DMSO, MeCN) Weak_Nu->Solvent_Choice_1 Solvent_Choice_2 Can use Polar Protic Solvent (e.g., the alcohol itself) with a strong base Weak_Nu->Solvent_Choice_2 Strong_Nu->Solvent_Choice_1

Caption: Decision workflow for solvent selection in SNAr reactions.

Q3: What is the role of the base, and how do I choose the right one?

The base plays two primary roles in these reactions:

  • To Deprotonate Weak Nucleophiles: For nucleophiles like alcohols, phenols, or thiols, a base is required to generate the more potent anionic nucleophile (alkoxide, phenoxide, or thiolate). The strength of the base should be sufficient to deprotonate the nucleophile. For example, for an alcohol, a strong base like sodium hydride (NaH) or sodium methoxide is effective.

  • To Scavenge the Proton Byproduct: When reacting with primary or secondary amines, the reaction generates HCl, which will protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added as an acid scavenger.

Base Selection Summary

Nucleophile Type Purpose of Base Recommended Base(s)
Alcohols, ThiolsDeprotonationNaH, NaOMe, K₂CO₃
Primary/Secondary AminesAcid ScavengerTriethylamine (TEA), DIPEA
Q4: I am reacting this compound with an amine. Do I need a base?

Yes, it is highly recommended. The reaction of an amine with the substrate will produce HCl as a byproduct. This will protonate your starting amine, forming an ammonium salt which is no longer nucleophilic. To ensure the reaction goes to completion, you should add at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to act as an acid scavenger.

Experimental Protocol: Synthesis of Ethyl 6-(benzylamino)-5-nitronicotinate

This protocol details a representative SNAr reaction using benzylamine as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq) at room temperature.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure product as a yellow solid.

References

  • BYJU'S. Nucleophilic Aromatic Substitution.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Wikipedia. Nucleophilic aromatic substitution.
  • ChemHelper. SNAr reaction mechanism. YouTube.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Technical Support Center: Purifying Ethyl 6-chloro-5-nitronicotinate with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of Ethyl 6-chloro-5-nitronicotinate. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this nitroaromatic compound using column chromatography. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to ensure your purification is successful.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions you might have before embarking on the column chromatography of this compound.

Q1: What is the recommended stationary phase for the purification of this compound?

For most applications involving nitroaromatic compounds like this compound, standard silica gel (Silica 60) is the preferred stationary phase.[1] Its polarity is well-suited for separating moderately polar compounds from less polar and more polar impurities. In cases where the compound shows instability on acidic silica, alternative stationary phases like deactivated silica gel or alumina can be considered.[2][3]

Q2: How do I select an appropriate solvent system (mobile phase) for my column?

The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for this compound on a Thin Layer Chromatography (TLC) plate.[1][2] A common and effective starting point for compounds of this nature is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][5] Based on the structure of this compound, a good starting ratio to test would be in the range of 10-30% ethyl acetate in hexanes.

Q3: Is this compound stable on silica gel?

While many compounds are stable on silica gel, some, particularly those with acid-sensitive functional groups, can degrade.[3] It is prudent to test the stability of your compound by spotting it on a silica TLC plate, allowing it to sit for an hour, and then developing it to see if any new spots (degradation products) appear.[2] If instability is observed, consider using a deactivated silica gel or switching to an alternative stationary phase like alumina.[3]

Q4: Should I use wet or dry loading for my sample?

The choice between wet and dry loading depends on the solubility of your crude product in the initial mobile phase.[6]

  • Wet loading is suitable if your compound is readily soluble in the mobile phase.[7] The crude product is dissolved in a minimal amount of the initial eluent and carefully applied to the top of the column.[1]

  • Dry loading is recommended if your compound has poor solubility in the mobile phase.[6][7] In this method, the crude product is dissolved in a volatile solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder, which is then added to the top of the column.[7]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My compound is not eluting from the column.

If your this compound seems to be irreversibly adsorbed to the silica gel, consider the following:

  • Insufficiently Polar Mobile Phase: The solvent system may not be polar enough to displace the compound from the stationary phase.[2]

    • Solution: Gradually increase the polarity of your mobile phase. For instance, if you are using 20% ethyl acetate in hexanes, try increasing it to 30%, 40%, or even higher. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[4]

  • Compound Decomposition: As mentioned in the FAQs, your compound might be degrading on the silica gel.[3]

    • Solution: Perform a stability test on a TLC plate.[2] If decomposition is confirmed, switch to a less acidic stationary phase like alumina or use deactivated silica.[3]

  • Incorrect Solvent System Preparation: It's a common error to mistakenly prepare the solvent system with incorrect ratios or even reverse the polar and nonpolar components.[3]

    • Solution: Double-check the preparation of your mobile phase.[3]

Problem 2: I'm observing poor separation between my product and impurities.

Achieving good resolution is key to obtaining a pure product. If you are struggling with co-eluting compounds:

  • Suboptimal Mobile Phase: The chosen solvent system may not be providing adequate separation.

    • Solution: Re-optimize the solvent system using TLC. Aim for a clear separation between the spot of your desired product and any impurities, with the product's Rf value ideally between 0.2 and 0.3.[1][2] You might need to try different solvent combinations, such as dichloromethane/hexanes or incorporating a small amount of a third solvent.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is advisable.

  • Improper Column Packing: An unevenly packed column with cracks or channels will result in a non-uniform flow of the mobile phase and poor separation.

    • Solution: Ensure your column is packed uniformly as a slurry and that the silica bed is never allowed to run dry.[2]

Problem 3: My product is eluting with significant peak tailing.

Peak tailing can lead to broader fractions and lower purity. This is often an issue with polar or acidic/basic compounds.

  • Secondary Interactions with Silica: The lone pairs on the nitrogen atoms and oxygen atoms of the nitro and ester groups in this compound can have secondary interactions with the acidic silanol groups on the silica surface.

    • Solution: Adding a small amount of a modifier to the mobile phase can help. For acidic compounds, a small amount of acetic acid (around 0.1%) can improve peak shape. For basic impurities, adding a small amount of triethylamine (around 0.1%) can be beneficial.[1]

  • High Sample Concentration: Overly concentrated samples can also lead to tailing.

    • Solution: Ensure your sample is adequately dissolved and consider diluting it further before loading.

Troubleshooting Workflow Diagram

Caption: A flowchart for troubleshooting common column chromatography issues.

Part 3: Detailed Experimental Protocol

This protocol outlines a standard flash column chromatography procedure for the purification of this compound.

Preparation of the Mobile Phase
  • Based on your TLC analysis, prepare a sufficient volume of the optimized solvent system (e.g., 15% Ethyl Acetate in Hexanes). Ensure the solvents are of high purity (HPLC grade is recommended) to avoid introducing impurities.[8]

Column Packing
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.[2]

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Gently tap the column to aid in packing.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[1]

  • Never let the silica run dry.[2]

Sample Loading
  • Wet Loading: Dissolve your crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for dissolution, like dichloromethane).[7] Carefully apply the solution to the top of the silica bed using a pipette.[1]

  • Dry Loading: Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7] Carefully add this powder to the top of the column.

Elution and Fraction Collection
  • Begin eluting with the mobile phase, starting with a low polarity.[2]

  • If a gradient elution is necessary, gradually increase the polarity of the mobile phase according to the separation profile determined by TLC.

  • Collect fractions of the eluent in separate test tubes.[2] The size of the fractions will depend on the size of your column and the separation.

  • Monitor the elution of your compound by TLC analysis of the collected fractions.[1]

Product Isolation
  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Purification Workflow Diagram

PurificationWorkflow TLC 1. TLC Analysis to Determine Solvent System Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Packing 3. Pack the Column Slurry->Packing Loading 4. Load the Sample (Wet or Dry) Packing->Loading Elution 5. Elute with Mobile Phase Loading->Elution Collection 6. Collect Fractions Elution->Collection Analysis 7. Analyze Fractions by TLC Collection->Analysis Combine 8. Combine Pure Fractions Analysis->Combine Evaporation 9. Evaporate Solvent Combine->Evaporation Product Pure this compound Evaporation->Product

Sources

Identifying byproducts in "Ethyl 6-chloro-5-nitronicotinate" synthesis by mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-chloro-5-nitronicotinate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of byproducts using mass spectrometry. Our goal is to equip you with the expertise to interpret your analytical data confidently, ensuring the purity and integrity of your synthesis.

Introduction: The Critical Role of Byproduct Analysis

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, demands rigorous control over the reaction process. The nitration of Ethyl 6-chloronicotinate is a standard electrophilic aromatic substitution; however, like any chemical transformation, it is susceptible to side reactions that generate impurities. These byproducts can impact the reaction yield, the purity of the final product, and potentially introduce toxic components. Mass spectrometry (MS) is an indispensable analytical tool for monitoring these reactions in real-time and identifying unknown compounds by measuring their mass-to-charge ratio (m/z)[1]. This guide is structured to address the common challenges encountered when analyzing this specific reaction mixture by MS.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass spectrum for my target compound, this compound?

A: For your target compound, you should primarily look for the molecular ion peak cluster. Due to the presence of a chlorine atom, you will observe a characteristic isotopic pattern.

  • Molecular Formula: C₈H₇ClN₂O₄

  • Exact Mass: 229.0094 Da

In a high-resolution mass spectrometer, you can pinpoint this exact mass[2]. In a nominal mass instrument, you will look for m/z 229.

The key identifier is the chlorine isotope pattern:

  • The [M] peak will correspond to the molecule with the ³⁵Cl isotope.

  • The [M+2] peak will correspond to the molecule with the ³⁷Cl isotope.

  • The intensity ratio of the [M] to [M+2] peak should be approximately 3:1 .

Depending on your ionization source (e.g., Electrospray Ionization - ESI), you will likely observe the protonated molecule, [M+H]⁺ , at m/z 230.0 and 232.0 (in a 3:1 ratio). You may also see adducts with sodium [M+Na]⁺ or other ions from your mobile phase[3].

Q2: I'm seeing a significant peak at m/z 186.0 and 188.0. What is this?

A: This peak cluster, also showing a ~3:1 isotopic ratio, corresponds to your unreacted starting material, Ethyl 6-chloronicotinate (C₈H₈ClNO₂, Exact Mass: 185.0244 Da)[4][5][6]. The detection of this species indicates that your nitration reaction has not gone to completion. The relative intensity of this peak compared to your product peak can be used to estimate the reaction conversion.

Q3: My LC-MS analysis shows a peak with the same m/z as my product (230.0 [M+H]⁺), but it elutes at a different retention time. What is it?

A: This is a classic case of isomerism. While the 5-position is the expected site of nitration on the pyridine ring of Ethyl 6-chloronicotinate, side reactions can lead to nitration at other positions, forming positional isomers. These isomers will have the exact same mass and isotopic pattern but different chromatographic behavior.

Potential isomers include:

  • Ethyl 6-chloro-2-nitronicotinate

  • Ethyl 6-chloro-4-nitronicotinate

Differentiating these isomers may require MS/MS (tandem mass spectrometry). By fragmenting the parent ion (m/z 230.0), you may observe different fragmentation patterns that can help elucidate the structure. Alternatively, comparison with a certified reference standard would be required for definitive identification[6].

Q4: I've detected a peak corresponding to the carboxylic acid (m/z 202.0 [M+H]⁺). How did this form?

A: This peak corresponds to 6-chloro-5-nitronicotinic acid (C₇H₃ClN₂O₄, Exact Mass: 201.9781 Da). Its presence is due to the hydrolysis of the ethyl ester group of your product. This can occur under several circumstances:

  • During the reaction: If there is water present in your nitric acid or sulfuric acid.

  • During workup: Aqueous workup steps, especially under acidic or basic conditions, can easily hydrolyze the ester[7][8].

  • In the ESI source: In-source hydrolysis can sometimes occur, although it is less common.

Similarly, if you observe a peak at m/z 158.0 [M+H]⁺, this would correspond to the hydrolysis of the starting material, resulting in 6-chloronicotinic acid.

Troubleshooting Guide: Deciphering Complex Spectra

It is common for a crude reaction mixture to produce a complex mass spectrum. The following section provides a structured approach to identifying the key components.

Summary of Potential Byproducts

The following table summarizes the most common species you might encounter in your analysis. Using this table, you can perform an extracted ion chromatogram (EIC) for each expected m/z value to see if that compound is present in your mixture.

Compound NameMolecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)Isotopic PatternNotes
Target Product C₈H₇ClN₂O₄229.0094230.0~3:1 (Cl)This compound
Starting Material C₈H₈ClNO₂185.0244186.0~3:1 (Cl)Ethyl 6-chloronicotinate[4][5]
Hydrolyzed Product C₆H₃ClN₂O₄200.9781202.0~3:1 (Cl)6-chloro-5-nitronicotinic acid
Hydrolyzed SM C₆H₄ClNO₂156.9931158.0~3:1 (Cl)6-chloronicotinic acid
Dinitro Product C₈H₆ClN₃O₆274.9945276.0~3:1 (Cl)Ethyl 6-chloro-x,x-dinitronicotinate
Decarboxylated Product C₇H₅ClN₂O₂184.0016185.0~3:1 (Cl)2-Chloro-3-nitro-5-ethylpyridine
Experimental Protocol: Sample Preparation for LC-MS Analysis

To ensure reliable and reproducible results, proper sample preparation is paramount.

  • Quench the Reaction: Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture.

  • Dilute: Dilute the aliquot in a large volume (e.g., 1-2 mL) of a suitable solvent, such as a 50:50 mixture of acetonitrile and water. This stops the reaction and prepares the sample for injection. The final concentration should be in the low µg/mL range[9].

  • Filter: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Analyze: Inject the filtered sample into the LC-MS system.

Typical LC-MS Conditions:

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used to promote protonation for positive ion mode ESI[10].

  • Ionization Mode: ESI in positive ion mode is generally effective for these types of compounds[9].

  • Mass Range: Scan a range from m/z 50 to 500 to capture all potential byproducts and fragments[9].

Workflow for Byproduct Identification

When faced with a complex spectrum, a systematic approach is crucial. The following workflow can guide your investigation.

Caption: A logical workflow for identifying byproducts in a complex reaction mixture.

Understanding Fragmentation

The fragmentation pattern of your target compound can provide structural confirmation. For this compound, common fragmentation pathways in MS/MS would include:

  • Loss of ethylene (C₂H₄): A neutral loss of 28 Da, resulting in the carboxylic acid fragment.

  • Loss of the ethoxy group (•OC₂H₅): A loss of 45 Da.

  • Loss of the nitro group (•NO₂): A loss of 46 Da. The fragmentation of nitroaromatic compounds is a well-documented process[11].

The presence of the pyridine ring often leads to characteristic ring fragmentation, though this is typically observed under higher energy conditions like Electron Ionization (EI)[12][13].

Reaction Scheme and Potential Byproducts

The following diagram illustrates the primary reaction and the formation of the most common byproducts discussed.

Reaction_Scheme cluster_main Main Reaction cluster_side Side Reactions SM Ethyl 6-chloronicotinate (m/z 186 [M+H]⁺) Product This compound (m/z 230 [M+H]⁺) SM->Product HNO₃/H₂SO₄ Isomer Positional Isomer (m/z 230 [M+H]⁺) SM->Isomer Nitration at other positions Hydrolysis Hydrolyzed Product (m/z 202 [M+H]⁺) Product->Hydrolysis +H₂O, -C₂H₄ Dinitro Dinitro Product (m/z 276 [M+H]⁺) Product->Dinitro Further Nitration

Sources

Validation & Comparative

A Comparative Guide to SNAr Reactivity: Ethyl 6-chloro-5-nitronicotinate vs. Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Activated Pyridines in Synthesis

For researchers and professionals in drug development and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The pyridine ring, a ubiquitous motif in pharmaceuticals and agrochemicals, presents a unique electronic landscape. Its inherent electron-deficient nature makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), a powerful tool for forging carbon-heteroatom bonds.[1] This guide provides an in-depth comparative analysis of two common, yet distinct, activated pyridine building blocks: Ethyl 6-chloro-5-nitronicotinate and Ethyl 4,6-dichloronicotinate .

The SNAr reaction is contingent on three core factors: an electron-poor aromatic ring, the presence of a good leaving group (typically a halide), and a potent nucleophile.[2][3] The reaction proceeds via a two-step addition-elimination mechanism, characterized by the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the lynchpin of the reaction's kinetics; the more stabilized the complex, the lower the activation energy and the faster the reaction.[2] The strategic placement of electron-withdrawing groups (EWGs) ortho or para to the leaving group is paramount, as this allows for the effective delocalization of the negative charge.[1][2][5]

This guide will dissect the structural and electronic nuances of our two title compounds, compare their reactivity profiles with supporting data and mechanistic rationale, provide validated experimental protocols, and offer practical insights to inform your synthetic strategy.

Structural and Electronic Dissection of the Substrates

A molecule's reactivity is written in its structure. The arrangement and electronic nature of the substituents on the pyridine ring dictate the rate and, in some cases, the position of nucleophilic attack.

This compound: The Powerfully Activated Substrate
  • Structure: This molecule features a single chlorine leaving group at the C6 position. Its reactivity is overwhelmingly dictated by the potent nitro group (-NO₂) at the C5 position and, to a lesser extent, the ethyl ester at C3.

  • Electronic Landscape: The pyridine nitrogen, the nitro group, and the ester group all act in concert to withdraw electron density from the ring, rendering it highly electrophilic. Crucially, the nitro group is positioned ortho to the C6 chlorine. This geometric arrangement is optimal for SNAr, as the nitro group can directly stabilize the negative charge of the Meisenheimer intermediate through resonance, a phenomenon that dramatically lowers the reaction's activation energy.[1][2][5][6] The reaction is therefore highly activated and inherently regioselective at the C6 position.

Ethyl 4,6-dichloronicotinate: The Versatile Precursor for Sequential Functionalization
  • Structure: This substrate presents two potential reaction sites: chlorine atoms at the C4 and C6 positions. The ring is activated by these two halogens (via induction) and the C3 ethyl ester group.

  • Electronic Landscape & Regioselectivity: The pyridine nitrogen activates both the ortho (C6) and para (C4) positions towards nucleophilic attack.[1] However, in such dichlorinated systems, there is a clear and well-documented preference for substitution at the C4 position.[4][7][8] This regioselectivity is a direct consequence of the superior stability of the Meisenheimer intermediate formed upon attack at C4. Attack at the para position allows for more effective delocalization of the negative charge onto the electronegative ring nitrogen compared to attack at the ortho position.[4][9] This intrinsic reactivity difference makes Ethyl 4,6-dichloronicotinate an ideal platform for stepwise, selective introduction of two different nucleophiles.

Head-to-Head Reactivity Comparison

The fundamental differences in the activation mechanisms of these two compounds lead to distinct reactivity profiles in a laboratory setting.

FeatureThis compoundEthyl 4,6-dichloronicotinateMechanistic Rationale
Primary Activation ortho-Nitro group (-NO₂)Pyridine Nitrogen, C3-Ester, second ChlorineThe nitro group is one of the most powerful activating groups for SNAr, providing strong resonance stabilization.[1][5]
Leaving Group Position C6C4 and C6C6 is highly activated by the adjacent nitro group.
Expected Reactivity Very High Moderate to High (preferentially at C4)The direct resonance stabilization from the ortho-nitro group provides a lower energy pathway for the Meisenheimer complex.
Regioselectivity Excellent (only C6 available)High (C4 preferred over C6)Intrinsic electronic factors favor attack at the C4 position to form a more stable intermediate.[7][8]
Synthetic Utility Rapid and clean introduction of a single nucleophile at C6.Stepwise, regioselective introduction of two different nucleophiles, first at C4, then at C6.The choice of substrate is dictated entirely by the desired final molecular architecture.

In essence, This compound is the substrate of choice for speed and efficiency when the target molecule requires a specific substituent at the 6-position. In contrast, Ethyl 4,6-dichloronicotinate offers a pathway to more complex, differentially substituted pyridines, leveraging its inherent C4 reactivity.

Visualizing the SNAr Mechanisms

The stability of the Meisenheimer complex is key to understanding the reactivity differences. The following diagrams illustrate the electron delocalization for each substrate.

G cluster_0 S-NAr on this compound cluster_1 S-NAr on Ethyl 4,6-dichloronicotinate Start_A Substrate + Nu- Intermediate_A Meisenheimer Complex (Charge on N and NO2) Start_A->Intermediate_A Attack at C6 Product_A Product + Cl- Intermediate_A->Product_A Elimination Start_B Substrate + Nu- Intermediate_B1 Meisenheimer Complex (C4 Attack) (Charge on N and C=O) Start_B->Intermediate_B1 Preferential Attack at C4 Intermediate_B2 Meisenheimer Complex (C6 Attack) (Less Stable) Start_B->Intermediate_B2 Disfavored Attack at C6 Product_B C4-Substituted Product Intermediate_B1->Product_B Elimination

Caption: Stabilization of the Meisenheimer complex by the ortho-nitro group.

Field-Proven Experimental Protocols

The following protocols are representative of typical SNAr reactions for these substrates. They serve as a validated starting point for optimization.

Protocol 1: Synthesis of Ethyl 4-(methylamino)-6-chloronicotinate

This procedure demonstrates the selective monosubstitution of Ethyl 4,6-dichloronicotinate at the more reactive C4 position.

Materials:

  • Ethyl 4,6-dichloronicotinate (1.0 eq)

  • Methylamine (1.5 eq, e.g., 40% solution in water)

  • Ethanol

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in ethanol. [7][8]2. Add methylamine (1.5 eq) to the solution dropwise at room temperature. [8]3. Heat the reaction mixture to 50°C and stir for 8 hours. [7][8]4. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x). [7]8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Methyl 6-(methylamino)-5-nitronicotinate

This protocol, adapted for the highly reactive nitro-activated substrate, typically proceeds under milder conditions. (Note: The ethyl ester will behave virtually identically to the methyl ester in this reaction).

Materials:

  • This compound (1.0 eq)

  • Methylamine (1.2 eq, e.g., 2M solution in THF)

  • Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • A mild base (e.g., K₂CO₃ or DIPEA, 1.5 eq)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • To a dry, three-necked round-bottom flask, add this compound (1.0 eq), the anhydrous solvent (THF or MeCN), and the base (e.g., K₂CO₃).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add the methylamine solution (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. The high reactivity often means the reaction is complete in a short timeframe at ambient temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting product is often of high purity, but can be further purified by recrystallization or column chromatography if needed.

Caption: Generalized experimental workflow for SNAr reactions.

Conclusion and Strategic Recommendations

The choice between this compound and Ethyl 4,6-dichloronicotinate is not a matter of which is "better," but which is "correct" for the intended synthetic outcome.

  • Choose this compound for:

    • High-speed synthesis: Its powerful activation leads to faster reactions under milder conditions.

    • Unambiguous regiochemistry: When the synthetic target requires functionalization exclusively at the C6 position.

    • High yields: The clean and rapid nature of the reaction often translates to higher product yields with simpler purification.

  • Choose Ethyl 4,6-dichloronicotinate for:

    • Sequential functionalization: It is the ideal starting point for creating pyridine derivatives with different substituents at the C4 and C6 positions.

    • Molecular diversity: Its ability to undergo two distinct substitution reactions provides a gateway to a broader range of analogues from a single precursor.

    • Cost-effectiveness in library synthesis: When the nitro group is not required in the final scaffold, this substrate avoids the additional synthetic steps of nitration and potential reduction.

By understanding the fundamental principles of SNAr and the specific electronic attributes of these substrates, researchers can make informed, strategic decisions, saving valuable time and resources in the pursuit of novel chemical entities.

References

  • Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J Org Chem. 80(15):7757-63.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution of Dichloronicotinates.
  • BenchChem. (n.g.). A Comparative Guide to the Synthetic Applications of Ethyl 4,6-dichloronicotinate.
  • Vertex AI Search. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • BenchChem. (2025). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.
  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?
  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

Sources

A Technical Guide to Alternative Building Blocks for Kinase Inhibitor Synthesis: A Comparative Analysis to Ethyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of kinase inhibitors, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of a drug discovery program. For years, ethyl 6-chloro-5-nitronicotinate has served as a reliable building block for constructing the pyrimidine core, a privileged scaffold in many kinase inhibitors due to its ability to mimic the adenine ring of ATP. However, the landscape of chemical synthesis is ever-evolving, and a range of alternative building blocks have emerged, offering distinct advantages in terms of reactivity, regioselectivity, and the introduction of diverse functionalities. This guide provides an in-depth, objective comparison of these alternatives, supported by experimental data and protocols, to empower chemists in making informed decisions for their kinase inhibitor synthesis campaigns.

The Central Role of the Pyrimidine Scaffold and the Traditional Nicotinate Route

The pyrimidine ring is a cornerstone of numerous FDA-approved kinase inhibitors. Its nitrogen atoms provide crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a key feature for potent inhibition. This compound has been a popular starting material for accessing substituted aminopyrimidines. The chloro substituent at the 6-position provides a handle for nucleophilic aromatic substitution (SNAr), while the nitro group at the 5-position can be reduced to an amine, which can then be further functionalized or cyclized.

However, the use of this nitro-aromatic compound is not without its challenges. The reduction of the nitro group often requires harsh conditions, which may not be compatible with other functional groups in the molecule. Furthermore, the presence of a nitro group can be a liability in later-stage drug development due to potential toxicological concerns. These limitations have spurred the exploration of alternative, more versatile building blocks.

Key Alternative Building Blocks: A Comparative Overview

This guide focuses on a comparative analysis of the most prominent and synthetically useful alternatives to this compound. We will delve into the unique characteristics of each, providing experimental evidence to support their utility.

Dichloropyrimidines: The Versatile Workhorses

Substituted dichloropyrimidines, particularly 2,4-dichloropyrimidines and 4,6-dichloropyrimidines, have emerged as highly versatile and cost-effective alternatives for the synthesis of the 2-aminopyrimidine and 4-aminopyrimidine cores of many kinase inhibitors.[1] Their primary advantage lies in the differential reactivity of the two chlorine atoms, which allows for sequential and regioselective SNAr reactions.[2]

The chlorine atom at the 4-position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position.[3] This inherent reactivity difference allows for a controlled, stepwise introduction of different amines, leading to the synthesis of diverse 2,4-disubstituted pyrimidines. This strategy is exemplified in the synthesis of numerous kinase inhibitors, including those targeting Aurora kinases and protein kinase Cθ.[4]

Furthermore, the 5-position of the 2,4-dichloropyrimidine ring can be readily substituted with various groups, such as fluorine or cyano, providing additional points for diversification and modulation of physicochemical properties.[4][5] For instance, 2,4-dichloro-5-fluoropyrimidine is a key intermediate in the synthesis of a variety of kinase inhibitors.[4]

Advantages of 2,4-Dichloropyrimidines:

  • Regioselective Synthesis: The differential reactivity of the C4 and C2 positions allows for controlled, stepwise amination.[6]

  • Versatility: The 5-position can be readily functionalized to introduce diversity.

  • Commercial Availability and Cost-Effectiveness: These building blocks are readily available from commercial suppliers at a reasonable cost.[1]

Disadvantages:

  • Potential for Isomer Formation: While generally selective, some reaction conditions can lead to mixtures of C2 and C4 substituted products, requiring careful optimization and purification.[2]

Similar to their 2,4-isomers, 4,6-dichloropyrimidines offer two reactive sites for SNAr reactions. They are particularly useful for the synthesis of 4,6-disubstituted pyrimidine-based inhibitors. A notable example is their use in the synthesis of MARK4 inhibitors.[7]

Advantages of 4,6-Dichloropyrimidines:

  • Symmetrical Reactivity: The two chlorine atoms are equivalent, simplifying the initial substitution step.

  • Access to a Different Isomeric Scaffold: Enables the synthesis of 4,6-disubstituted pyrimidines, which may offer different structure-activity relationships (SAR) compared to 2,4-disubstituted isomers.

Disadvantages:

  • Less Prevalent in Approved Kinase Inhibitors: While synthetically useful, this scaffold is currently less common in clinically approved kinase inhibitors compared to the 2,4-disubstituted pyrimidine core.

Trichloropyrimidines: Expanding the Synthetic Toolbox

2,4,6-Trichloropyrimidine provides three reactive sites for nucleophilic substitution, offering even greater opportunities for creating complex and diverse kinase inhibitors. The reactivity of the chlorine atoms generally follows the order C4 > C6 > C2, allowing for a degree of regioselective functionalization. This building block has been successfully employed in the synthesis of Aurora kinase inhibitors.[8][9]

Advantages of 2,4,6-Trichloropyrimidines:

  • Multiple Functionalization Sites: Three reactive chlorine atoms allow for the introduction of multiple points of diversity.

  • Access to Trisubstituted Pyrimidines: Enables the synthesis of highly decorated pyrimidine scaffolds.

Disadvantages:

  • Complex Regioselectivity: Controlling the regioselectivity of three reactive sites can be challenging and may require multi-step protection and deprotection strategies.

  • Potential for Complex Product Mixtures: The high reactivity can lead to the formation of multiple side products, complicating purification.

Comparative Data: Yields and Biological Activity

To provide a tangible comparison, the following tables summarize representative experimental data for the synthesis of kinase inhibitors using the discussed alternative building blocks.

Table 1: Comparison of Synthetic Yields for Key Intermediates

Starting MaterialReaction TypeProductYield (%)Reference
2,4-Dichloro-5-fluoropyrimidineSNAr with p-methoxyaniline5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine-[4]
4,6-DichloropyrimidineSNAr with N-Boc piperazinet-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate-[7]
2,4,6-TrichloropyrimidineSNAr with 3-amino-5-methylpyrazole2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine-[8]

Note: Specific yield data is often dependent on the specific nucleophile and reaction conditions and may not be directly comparable across different reaction types.

Table 2: Biological Activity of Kinase Inhibitors Synthesized from Alternative Building Blocks

Kinase Inhibitor ClassStarting Building BlockTarget KinaseIC50 (nM)Reference
2,4-Diaminopyrimidine2,4-Dichloro-5-fluoropyrimidineAurora Kinase A-[4]
4,6-Disubstituted pyrimidine4,6-DichloropyrimidineMARK4-[7]
Pyrimidine-based derivative2,4,6-TrichloropyrimidineAurora Kinase A<200[8][9]
Aminopyrimidine-JNK<100[10]

Note: IC50 values are highly dependent on the specific inhibitor structure and the assay conditions.

Experimental Protocols

To facilitate the practical application of this guide, detailed, step-by-step methodologies for key synthetic transformations are provided below.

Protocol 1: Regioselective Synthesis of a 2-Amino-4-substituted-pyrimidine from 2,4-Dichloropyrimidine

This protocol illustrates the sequential SNAr reaction on a 2,4-dichloropyrimidine, taking advantage of the higher reactivity of the C4 position.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine 1 (e.g., aniline)

  • Amine 2 (e.g., piperidine)

  • Diisopropylethylamine (DIPEA)

  • Solvent (e.g., Isopropanol, Dioxane)

  • Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos) for the second amination (optional, depending on the amine)

Procedure:

  • Step 1: C4-Amination:

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in isopropanol.

    • Add Amine 1 (1.1 eq) and DIPEA (1.5 eq).

    • Stir the reaction mixture at room temperature or gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product (4-amino-2-chloropyrimidine intermediate) by column chromatography or recrystallization.

  • Step 2: C2-Amination:

    • Dissolve the purified 4-amino-2-chloropyrimidine intermediate (1.0 eq) in a suitable solvent such as dioxane.

    • Add Amine 2 (1.2 eq) and a base (e.g., Cs2CO3, 2.0 eq).

    • For less reactive amines, a palladium catalyst and ligand may be required. Add Pd2(dba)3 (e.g., 0.05 eq) and Xantphos (e.g., 0.1 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C) until the reaction is complete (monitor by TLC).

    • Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.

    • Purify the final 2,4-diaminopyrimidine product by column chromatography.

Protocol 2: Synthesis of a 4,6-Disubstituted Pyrimidine from 4,6-Dichloropyrimidine

This protocol outlines a typical SNAr reaction for the synthesis of a 4,6-disubstituted pyrimidine.

Materials:

  • 4,6-Dichloropyrimidine

  • Amine (e.g., N-Boc piperazine)

  • Triethylamine (TEA)

  • Isopropanol

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrimidine (1.0 mmol) in isopropanol (15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired amine (1.2 equivalents).

  • Add triethylamine (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at 0 °C for a short period and then allow it to warm to room temperature.

  • Continue stirring for 5-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding cold water (10 mL).

  • Extract the product with an organic solvent (e.g., DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-substituted-6-chloropyrimidine intermediate. This can then be subjected to a second SNAr reaction with a different amine.

Bioisosteric Replacement of the Nitro Group: A Key Strategy

A significant drawback of this compound is the presence of the nitro group. In medicinal chemistry, the concept of bioisosterism is a powerful tool for replacing problematic functional groups with others that have similar physicochemical properties but improved metabolic stability and safety profiles.[11][12]

Common bioisosteric replacements for a nitro group include:

  • Cyano (-CN): Similar in size and electronics, the cyano group is a common and effective replacement.

  • Sulfonamide (-SO2NHR): Offers different hydrogen bonding capabilities and can improve solubility.

  • Trifluoromethyl (-CF3): A strong electron-withdrawing group that can enhance metabolic stability.

The use of building blocks like 2,4-dichloro-5-cyanopyrimidine directly incorporates a bioisostere of the nitro group, circumventing the need for a potentially problematic reduction step and offering a more direct route to diverse kinase inhibitors.

Visualizing the Synthetic Pathways

To further clarify the synthetic strategies discussed, the following diagrams illustrate the key transformations.

Synthetic_Workflow_2_4_Dichloropyrimidine start 2,4-Dichloropyrimidine intermediate 4-Amino-2-chloropyrimidine start->intermediate Amine 1, Base (e.g., DIPEA) product 2,4-Diaminopyrimidine (Kinase Inhibitor Core) intermediate->product Amine 2, Base (e.g., Cs2CO3) (Optional: Pd catalyst)

Caption: General synthetic workflow for 2,4-diaminopyrimidines.

Synthetic_Workflow_4_6_Dichloropyrimidine start 4,6-Dichloropyrimidine intermediate 4-Amino-6-chloropyrimidine start->intermediate Amine 1, Base (e.g., TEA) product 4,6-Diaminopyrimidine (Kinase Inhibitor Core) intermediate->product Amine 2, Base (e.g., Cs2CO3)

Caption: General synthetic workflow for 4,6-diaminopyrimidines.

Conclusion and Future Perspectives

While this compound has historically been a valuable building block, the advantages offered by dichloropyrimidine and trichloropyrimidine derivatives are compelling for modern kinase inhibitor synthesis. Their versatility, cost-effectiveness, and the ability to perform regioselective substitutions provide a more efficient and flexible approach to generating diverse libraries of potential drug candidates. The direct incorporation of bioisosteric replacements for the nitro group further enhances the appeal of these alternative building blocks by mitigating potential downstream liabilities.

As the field of kinase inhibitor drug discovery continues to advance, the demand for efficient and adaptable synthetic routes will only increase. The strategic selection of starting materials, such as the dichloropyrimidines discussed in this guide, will be paramount in accelerating the development of the next generation of targeted cancer therapies. Researchers are encouraged to consider these alternatives in their synthetic planning to unlock new chemical space and streamline their drug discovery efforts.

References

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A Comparative Guide to 2D NMR for the Structural Validation of Ethyl 6-chloro-5-nitronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance.[1][2] The synthesis of novel derivatives of scaffolds like Ethyl 6-chloro-5-nitronicotinate, a substituted pyridine, presents unique challenges in structural elucidation due to the potential for isomeric products and complex substitution patterns. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, its limitations in resolving complex or overlapping signals necessitate the use of more advanced two-dimensional (2D) techniques.[3][4][5]

This guide provides an in-depth comparison of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of this compound derivatives. We will explore the causality behind experimental choices, present detailed protocols, and compare the data against alternative analytical methods to establish a self-validating system for structural confirmation.

The Challenge: Ambiguity in Substituted Pyridines

Substituted pyridines are prevalent motifs in pharmaceuticals. The precise placement of substituents on the pyridine ring is critical to a compound's biological activity and safety profile. For a molecule like this compound, the aromatic protons can exhibit complex splitting patterns and chemical shift overlaps, making definitive assignment from a 1D ¹H NMR spectrum challenging. Furthermore, assigning quaternary carbons (those without attached protons), such as C5 and C6 in our core structure, is impossible with 1D proton or DEPT experiments alone. This is where the power of 2D NMR becomes indispensable.[6]

Comparative Analysis of Core 2D NMR Techniques

The strategic application of a suite of 2D NMR experiments allows for a comprehensive and unambiguous determination of the molecular framework.[2][7][8] Each experiment provides a unique piece of the structural puzzle by revealing different types of nuclear correlations.

2D NMR Technique Correlation Type Primary Application for this compound Derivatives Strengths Limitations
COSY (Correlation Spectroscopy)¹H—¹H J-coupling (2-3 bonds)Mapping proton-proton connectivity within the ethyl group and identifying adjacent aromatic protons.Excellent for establishing proton spin systems and confirming neighboring protons.[6][9]Does not provide information about non-protonated carbons; can be ambiguous in cases of severe signal overlap.[8]
HSQC (Heteronuclear Single Quantum Coherence)¹H—¹³C one-bond correlationDirectly linking each proton to its attached carbon atom.Highly sensitive and provides clear one-bond correlations, essential for assigning protonated carbons.[9][10]Does not show correlations to quaternary carbons; provides no connectivity information between atoms.[8]
HMBC (Heteronuclear Multiple Bond Correlation)¹H—¹³C long-range correlation (2-4 bonds)The key experiment for assigning quaternary carbons and piecing together the molecular skeleton by connecting fragments.Reveals multi-bond correlations, crucial for assigning non-protonated carbons and confirming substituent placement.[6][9][10]The absence of a correlation is not definitive proof of a lack of proximity due to the dependence on the J-coupling constant.[10] Data acquisition can be time-consuming.[7]
Logical Workflow for Structural Elucidation

The synergy between these experiments provides a robust, self-validating workflow for structural determination.

Caption: Logical workflow for 2D NMR-based structural validation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are optimized for a representative derivative of this compound on a 400 MHz spectrometer.

Protocol 1: Sample Preparation
  • Dissolution: Accurately weigh 10-20 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that provides good solubility and minimal signal overlap with the analyte.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the sample to ensure a homogeneous solution.

Protocol 2: 2D COSY (Correlation Spectroscopy) Experiment
  • Spectrometer Setup: Tune and match the probe for ¹H. Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).

    • Set the ¹H spectral width to cover all proton signals (e.g., 0-10 ppm).

    • Acquire 2-4 scans per increment.

    • Use 256-512 increments in the indirect dimension (F1).

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and reference the spectrum.

Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment
  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C. Maintain the same lock and shim settings.

  • Acquisition Parameters:

    • Use a standard gradient-enhanced, sensitivity-improved HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

    • The number of scans will depend on concentration but 4-8 scans per increment is typical.

    • Use 256 increments in the F1 dimension.

  • Processing: Process the data similarly to the COSY experiment. The resulting spectrum will show correlations between directly bonded protons and carbons.[10]

Protocol 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment
  • Spectrometer Setup: Use the same setup as the HSQC experiment.

  • Acquisition Parameters:

    • Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).[6]

    • Set spectral widths for ¹H and ¹³C as before.

    • The number of scans per increment should be increased (e.g., 8-16) due to the lower sensitivity of long-range correlations.

    • Crucial Parameter: Set the long-range coupling constant for magnetization transfer (e.g., CNST2 or D6) to a value optimized for 2-3 bond couplings, typically around 8 Hz.[6]

  • Processing: Process the data using a sine-bell window function and perform the 2D Fourier transform.

Data Interpretation: A Case Study

Let's consider a hypothetical derivative, "Ethyl 6-chloro-5-nitro-2-methylnicotinate".

  • ¹H NMR: Might show two aromatic singlets, a quartet and a triplet for the ethyl group, and a singlet for the new methyl group. Ambiguity exists in assigning the two aromatic protons.

  • COSY: Will show a clear correlation between the quartet and triplet of the ethyl group, confirming this fragment. No correlations would be seen for the aromatic or methyl singlets.

  • HSQC: Will connect the ethyl protons to their respective carbons, the methyl protons to the methyl carbon, and each aromatic proton to its attached carbon. This definitively assigns the protonated carbons.

  • HMBC: This is the decisive experiment.

    • The protons of the C2-methyl group will show a correlation to the C2 and C3 carbons of the pyridine ring, confirming its position.

    • The aromatic proton at C4 will show correlations to C2, C3, C5, and C6, unambiguously placing it and assigning the surrounding quaternary carbons.

    • The protons of the ethyl ester will show correlations to the carbonyl carbon, confirming the ester functionality.

This systematic approach, diagrammed below, ensures every atom is correctly placed.

Caption: Key HMBC correlations for structural assignment.

Alternative Methodologies: A Comparative Perspective

While 2D NMR is a powerful tool for structural analysis in solution, it's important to consider its place among other analytical techniques.[11][12]

Technique Principle Advantages Disadvantages
2D NMR Spectroscopy Measures nuclear spin interactions in a magnetic field.Provides detailed connectivity and spatial information in solution, mimicking physiological conditions.[12][13] Non-destructive.[13]Requires relatively pure sample (>95%); can be time-consuming; may not determine absolute stereochemistry easily.[7][14]
Single Crystal X-Ray Diffraction Diffraction of X-rays by a crystalline solid.Provides an unambiguous 3D structure, including absolute stereochemistry. Considered the "gold standard" for structural proof.[14]Requires a suitable single crystal, which can be difficult or impossible to grow.[14][15] Provides a static picture in the solid state, which may not reflect the solution conformation.[15]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Extremely sensitive, provides accurate molecular weight and fragmentation patterns that can suggest structural features.Does not provide definitive information on isomerism or stereochemistry; structure is inferred, not directly observed.

For the validation of this compound derivatives, 2D NMR offers the most comprehensive data for routine confirmation of regiochemistry and connectivity in the relevant solution state.[12] X-ray crystallography should be considered the ultimate arbiter, especially for novel scaffolds or when absolute stereochemistry is .[14]

Conclusion

The structural validation of novel pharmaceutical compounds like derivatives of this compound demands a rigorous and multi-faceted analytical approach. A strategic combination of 2D NMR experiments—COSY, HSQC, and HMBC—provides a self-validating system for the unambiguous determination of molecular structure in solution.[2][7] By understanding the strengths and limitations of each technique and employing a logical workflow, researchers can ensure the scientific integrity of their findings, a critical step in the journey of drug discovery and development.[1][16]

References

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A Comparative Guide to the Kinetic Analysis of Nucleophilic Aromatic Substitution on Ethyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the kinetic performance of Ethyl 6-chloro-5-nitronicotinate in nucleophilic aromatic substitution (SNAr) reactions. By examining its reactivity alongside analogous compounds and providing detailed experimental methodologies, this document serves as a comprehensive resource for designing, executing, and interpreting kinetic studies in the context of pharmaceutical and materials science research.

Introduction: The Significance of this compound in SNAr Chemistry

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the construction of complex aromatic molecules from simple precursors. This compound is a highly activated substrate for SNAr reactions due to the synergistic electron-withdrawing effects of the nitro group and the pyridine nitrogen, which significantly stabilize the intermediate Meisenheimer complex.[1][2] This inherent reactivity makes it a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the kinetics of its reactions is paramount for process optimization, mechanistic elucidation, and the development of novel molecular entities.

The reactivity of this compound is primarily dictated by the stability of the Meisenheimer complex formed upon nucleophilic attack. The nitro group at the 5-position and the ester group at the 3-position, both powerful electron-withdrawing groups, delocalize the negative charge of the intermediate, thereby lowering the activation energy of the reaction.[3][4] The chlorine atom at the 6-position serves as a good leaving group, facilitating the rearomatization of the ring in the final step of the reaction.

Comparative Kinetics: Reactivity in Context

While specific kinetic data for this compound is not extensively reported in the literature, a comparative analysis with structurally similar compounds provides valuable insights into its expected reactivity. The electronic environment of the pyridine ring is the primary determinant of its susceptibility to nucleophilic attack.

CompoundKey Structural FeaturesExpected Relative ReactivityRationale
This compound Nitro group para to the leaving group, ester group meta to the leaving group.HighThe para-nitro group provides strong resonance stabilization of the Meisenheimer complex.
2-Chloro-5-nitropyridine Nitro group para to the leaving group.HighSimilar to the title compound, the para-nitro group strongly activates the ring towards SNAr.[5]
2-Chloro-3-nitropyridine Nitro group ortho to the leaving group.Very HighThe ortho-nitro group provides both inductive and resonance stabilization, often leading to faster reaction rates compared to the para-isomer.[6]
Ethyl 6-chloronicotinate No nitro group activation.LowWithout the strong electron-withdrawing nitro group, the pyridine ring is significantly less activated towards nucleophilic attack.

Methodologies for Kinetic Studies

Accurate determination of reaction kinetics requires robust experimental design and precise analytical techniques. The following protocols outline the methodologies for conducting kinetic studies on the SNAr reactions of this compound.

General Experimental Setup

Kinetic experiments are typically performed under pseudo-first-order conditions, with the concentration of the nucleophile in large excess (at least 10-fold) compared to the substrate, this compound.[7] This ensures that the concentration of the nucleophile remains effectively constant throughout the reaction, simplifying the rate law to a first-order dependence on the substrate concentration. The reaction temperature should be precisely controlled using a thermostatted cell holder in the spectrophotometer or a temperature-controlled reaction vessel for HPLC analysis.

Kinetic Analysis using UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a convenient and widely used technique for monitoring the progress of SNAr reactions, particularly when the product has a distinct chromophore that absorbs at a different wavelength from the reactants.[1][8][9]

Protocol:

  • Determine the λmax of the product: Prepare a solution of the expected product and record its UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

  • Prepare reactant solutions: Prepare stock solutions of this compound and the nucleophile in a suitable solvent (e.g., acetonitrile, ethanol, or DMSO).

  • Initiate the reaction: In a cuvette placed in a thermostatted spectrophotometer, rapidly mix the substrate solution with a large excess of the nucleophile solution.

  • Monitor absorbance: Record the absorbance at the λmax of the product at regular time intervals.

  • Data analysis: The pseudo-first-order rate constant (kobs) is obtained by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A0 is the initial absorbance. The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of the nucleophile.[7]

Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative for monitoring reaction kinetics, especially for complex reaction mixtures or when there is significant spectral overlap between reactants and products.[10]

Protocol:

  • Develop an HPLC method: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that can effectively separate the starting material, product, and any potential side products.

  • Prepare the reaction mixture: In a thermostatted reaction vessel, combine the solutions of this compound and the nucleophile under pseudo-first-order conditions.

  • Sample collection and quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding a suitable quenching agent (e.g., a dilute acid for amine nucleophiles) or by rapid dilution with the mobile phase.

  • HPLC analysis: Inject the quenched sample into the HPLC system and record the peak areas of the substrate and product.

  • Data analysis: Plot the concentration of the substrate (calculated from the peak area using a calibration curve) versus time. The pseudo-first-order rate constant (kobs) can be determined by fitting the data to the integrated first-order rate law: ln[Substrate]t = -kobst + ln[Substrate]0. The second-order rate constant (k2) is then calculated as described previously.

Data Presentation and Interpretation

The results of kinetic studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of Second-Order Rate Constants (k2) for SNAr Reactions

NucleophileSolventTemperature (°C)k2 (M-1s-1)
PiperidineMethanol25Data to be determined
MorpholineMethanol25Data to be determined
AnilineAcetonitrile50Data to be determined
Sodium MethoxideMethanol25Data to be determined

Note: This table is a template for presenting experimentally determined kinetic data.

The magnitude of the second-order rate constant, k2, provides a quantitative measure of the reaction rate. By comparing the k2 values for different nucleophiles, one can establish a reactivity order. Furthermore, by performing kinetic runs at different temperatures, the activation parameters (activation energy, Ea; enthalpy of activation, ΔH‡; and entropy of activation, ΔS‡) can be determined using the Arrhenius and Eyring equations, providing deeper insights into the reaction mechanism.

Visualizing the Mechanism and Workflow

Graphical representations are invaluable for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate the SNAr mechanism and a typical experimental workflow for kinetic analysis.

SNAr_Mechanism Reactants This compound + Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer k1 (rate-determining) Products Substituted Product + Cl- Meisenheimer->Products k2 (fast)

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Substrate & Nucleophile) C Mix Reactants (Pseudo-first-order) A->C B Thermostat Reaction Vessel/Cuvette B->C D Monitor Reaction Progress (UV-Vis or HPLC) C->D E Plot Data (Absorbance/Concentration vs. Time) D->E F Calculate Rate Constants (k_obs and k2) E->F

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion

The kinetic study of nucleophilic aromatic substitution on this compound is crucial for its effective utilization in synthetic chemistry. While direct kinetic data may be limited, a thorough understanding of its reactivity can be achieved through comparative analysis with analogous compounds and the application of robust experimental methodologies such as UV-Vis spectrophotometry and HPLC. This guide provides the foundational knowledge and practical protocols for researchers to conduct meaningful kinetic investigations, ultimately leading to a deeper understanding of SNAr mechanisms and the development of more efficient synthetic processes.

References

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers in Chemistry. [Link]
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Benchmarking the Efficacy of Drugs Synthesized from "Ethyl 6-chloro-5-nitronicotinate": A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of drug candidates synthesized from the versatile starting material, Ethyl 6-chloro-5-nitronicotinate. We will explore the efficacy of these compounds in key therapeutic areas, benchmarked against current standards of care. This analysis is grounded in experimental data and established medicinal chemistry principles to provide researchers, scientists, and drug development professionals with actionable insights.

Introduction: The Potential of the 6-chloro-5-nitronicotinate Scaffold

This compound and its methyl analog are not drugs in themselves, but rather highly valuable chemical intermediates or "scaffolds."[1][2][3] Their utility in medicinal chemistry stems from the reactive nature of the pyridine ring, which is activated by the electron-withdrawing nitro and chloro groups. This allows for strategic chemical modifications to develop novel compounds with therapeutic potential.

The core structure allows for diverse chemical transformations, making it an attractive starting point for developing libraries of compounds for high-throughput screening. One key strategy in modifying this scaffold is bioisosteric replacement , where atoms or groups of atoms are swapped with others that have similar physical or chemical properties.[4][5] This technique is often employed to enhance a molecule's potency, alter its selectivity, improve its pharmacokinetic profile, or reduce toxicity.[6][7][8]

Derivatives of this scaffold have been investigated in several therapeutic areas, most notably as:

  • Hepatitis C Virus (HCV) Polymerase Inhibitors: The scaffold has been used as a foundation for developing non-structural protein 5B (NS5B) polymerase inhibitors, a key target in combating HCV.[9][10][11]

  • PARP Inhibitors: This class of drugs is at the forefront of targeted cancer therapy, and the nitronicotinate scaffold has been explored in their synthesis.[3]

  • Anticoccidial Agents: These are crucial in veterinary medicine to combat parasitic infections in poultry and other livestock.[2][3]

This guide will dissect the performance of drug candidates in these areas, comparing them to established treatments and detailing the experimental methodologies required for their evaluation.

Section 1: Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

The discovery of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C, making it a curable disease for the vast majority of patients.[7] One of the primary targets for these DAAs is the NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[12] Several patents indicate that the this compound scaffold has been a key building block in the synthesis of novel NS5B inhibitors.[8][12][13]

Mechanism of Action of NS5B Inhibitors

NS5B is a viral enzyme that synthesizes new RNA genomes from an RNA template. Inhibitors of NS5B can be broadly categorized into two classes:

  • Nucleoside/Nucleotide Inhibitors (NIs): These mimic natural substrates of the polymerase. After intracellular phosphorylation to the active triphosphate form, they are incorporated into the growing RNA chain, causing premature termination.

  • Non-Nucleoside Inhibitors (NNIs): These bind to allosteric sites on the polymerase, inducing a conformational change that renders the enzyme inactive. Compounds derived from this compound fall into this category.

The following diagram illustrates the general mechanism of action for NNIs targeting the HCV NS5B polymerase.

HCV NS5B Inhibition Mechanism of Non-Nucleoside NS5B Inhibition HCV_RNA HCV Viral RNA NS5B NS5B Polymerase (Active Conformation) HCV_RNA->NS5B Template Binding Inactive_NS5B NS5B Polymerase (Inactive Conformation) NS5B->Inactive_NS5B Conformational Change Replication_Blocked Viral Replication Blocked NS5B->Replication_Blocked Replication Path NNI NNI Derivative (from this compound) NNI->NS5B Allosteric Binding Inactive_NS5B->Replication_Blocked Inhibition

Caption: Workflow of HCV NS5B polymerase inhibition by a non-nucleoside inhibitor.

Comparative Efficacy Against Standard of Care

The current standard of care for HCV infection involves combination therapy with multiple DAAs, often targeting different viral proteins (e.g., NS5B polymerase, NS5A replication complex, NS3/4A protease). These all-oral, interferon-free regimens achieve sustained virologic response (SVR) rates exceeding 95%.[1][7]

For a new NNI derived from this compound to be considered a viable candidate, it must demonstrate comparable or superior performance to these established treatments. The primary benchmark is the SVR, defined as undetectable HCV RNA in the blood 12 weeks after the end of treatment.[1]

Drug ClassExamplesMechanism of ActionTypical SVR Rates (in combination)Key Advantages
Investigational NNI Derivatives of this compoundAllosteric inhibition of NS5B polymeraseData not yet available (preclinical/early clinical)Potential for novel resistance profiles, patentability
Standard of Care: NS5B NI SofosbuvirChain termination>95%Pangenotypic activity, high barrier to resistance
Standard of Care: NS5A Inhibitors Ledipasvir, Velpatasvir, PibrentasvirInhibition of viral replication complex>95%[1][6]Highly potent, pangenotypic activity
Standard of Care: Protease Inhibitors Glecaprevir, Grazoprevir, VoxilaprevirInhibition of viral polyprotein processing>95%[11]Effective against specific genotypes, used in salvage therapy
Essential Experimental Protocols for Efficacy Benchmarking

To rigorously assess the efficacy of a novel NS5B inhibitor, a series of in vitro and cell-based assays must be performed.

1. NS5B Polymerase Inhibition Assay (Biochemical Assay)

  • Objective: To determine the direct inhibitory activity of the compound on purified HCV NS5B polymerase.

  • Methodology:

    • Recombinant HCV NS5B polymerase is expressed and purified.

    • A reaction mixture is prepared containing the purified enzyme, a synthetic RNA template, ribonucleotides (including a labeled nucleotide like [α-³²P]GTP or a fluorescent analog), and varying concentrations of the test compound.

    • The reaction is incubated to allow for RNA synthesis.

    • The newly synthesized RNA is captured (e.g., on a filter membrane) and the amount of incorporated label is quantified.

    • The concentration of the compound that inhibits 50% of the polymerase activity (IC₅₀) is calculated.

2. HCV Replicon Assay (Cell-Based Assay)

  • Objective: To measure the compound's ability to inhibit HCV RNA replication within human liver cells.

  • Methodology:

    • Huh-7 human hepatoma cells are engineered to contain a subgenomic HCV replicon. This replicon contains the HCV non-structural genes (including NS5B) and a reporter gene (e.g., luciferase).

    • The replicon cells are treated with various concentrations of the test compound.

    • After a set incubation period (e.g., 72 hours), the cells are lysed.

    • The activity of the reporter gene (luciferase) is measured, which correlates with the level of HCV RNA replication.

    • The concentration of the compound that reduces replicon activity by 50% (EC₅₀) is determined.

The following diagram outlines the workflow for these key efficacy assays.

HCV_Efficacy_Assay_Workflow Workflow for Efficacy Testing of HCV NS5B Inhibitors cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay Purified_NS5B Purified NS5B Polymerase Reaction_Mix Reaction Mix: Template, NTPs, Test Compound Purified_NS5B->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Quantification Quantify RNA Synthesis Incubation->Quantification IC50 Calculate IC₅₀ Quantification->IC50 Replicon_Cells HCV Replicon Cells (Huh-7) Compound_Treatment Treat with Test Compound Replicon_Cells->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Reporter_Assay Reporter Gene Assay (Luciferase) Cell_Lysis->Reporter_Assay EC50 Calculate EC₅₀ Reporter_Assay->EC50

Caption: Key experimental workflows for determining the efficacy of HCV NS5B inhibitors.

A promising lead compound would exhibit a low nanomolar IC₅₀ in the biochemical assay and a similarly potent EC₅₀ in the cell-based replicon assay, with minimal cytotoxicity. These results would then provide the basis for further optimization and preclinical development.

Section 2: PARP Inhibitors in Oncology

Mechanism of Action: Synthetic Lethality

PARP enzymes are crucial for repairing single-strand DNA breaks. In a normal cell, if PARP is inhibited, the cell can still repair DNA damage using the high-fidelity HRR pathway. However, in cancer cells that have a defective HRR pathway (e.g., due to BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage that cannot be repaired, ultimately causing cell death. This concept is known as synthetic lethality .

The diagram below illustrates the principle of synthetic lethality with PARP inhibitors.

Synthetic_Lethality Principle of Synthetic Lethality with PARP Inhibitors cluster_normal_cell Normal Cell (Functional HRR) cluster_cancer_cell Cancer Cell (Defective HRR, e.g., BRCA1/2 mutant) SSB_Normal Single-Strand Break PARP_Inhibitor_Normal PARP Inhibitor SSB_Normal->PARP_Inhibitor_Normal PARP Trapping DSB_Normal Double-Strand Break PARP_Inhibitor_Normal->DSB_Normal Replication Fork Collapse HRR_Repair Homologous Recombination Repair (Active) DSB_Normal->HRR_Repair Cell_Survival Cell Survival HRR_Repair->Cell_Survival SSB_Cancer Single-Strand Break PARP_Inhibitor_Cancer PARP Inhibitor SSB_Cancer->PARP_Inhibitor_Cancer PARP Trapping DSB_Cancer Double-Strand Break PARP_Inhibitor_Cancer->DSB_Cancer Replication Fork Collapse Defective_HRR Homologous Recombination Repair (Defective) DSB_Cancer->Defective_HRR Cell_Death Cell Death (Apoptosis) Defective_HRR->Cell_Death

Caption: Synthetic lethality in cancer cells with defective HRR treated with PARP inhibitors.

Comparative Efficacy Against Standard of Care

PARP inhibitors are approved for various cancers, including ovarian, breast, prostate, and pancreatic cancer, often as maintenance therapy after a response to platinum-based chemotherapy.[14][15] A new PARP inhibitor derived from the nitronicotinate scaffold would be compared against these established drugs.

DrugApproved Indications (Selected)Key Efficacy Metric (Example)
Investigational PARP Inhibitor (Hypothetical)To be determined in clinical trials
Olaparib Ovarian, Breast, Pancreatic, Prostate Cancer[14][16]SOLO-1 Trial (Ovarian Cancer): 3-year progression-free survival of 60% vs 27% for placebo in BRCA-mutated patients.
Niraparib Ovarian Cancer[15]PRIMA Trial (Ovarian Cancer): Median progression-free survival of 13.8 months vs 8.2 months for placebo in the overall population.
Rucaparib Ovarian, Prostate Cancer[14][16]ARIEL3 Trial (Ovarian Cancer): Median progression-free survival of 10.8 months vs 5.4 months for placebo in the overall population.
Essential Experimental Protocols for Efficacy Benchmarking

1. PARP Enzyme Inhibition Assay

  • Objective: To measure the direct inhibitory effect of the compound on PARP1 and PARP2 enzyme activity.

  • Methodology:

    • Recombinant human PARP1 or PARP2 enzyme is used.

    • A reaction is set up containing the enzyme, NAD⁺ (the substrate for PARP), and activated DNA (containing strand breaks).

    • The test compound is added at various concentrations.

    • The assay measures the synthesis of poly(ADP-ribose) (PAR) chains, often using an ELISA-based method with an anti-PAR antibody.

    • The IC₅₀ value is calculated based on the reduction in PAR synthesis.

2. Cell Viability and Synthetic Lethality Assays

  • Objective: To confirm the compound's ability to selectively kill cancer cells with HRR defects.

  • Methodology:

    • Isogenic cell lines are used: a parental cell line with functional HRR and a derived cell line with a specific HRR gene knocked out (e.g., BRCA1 or BRCA2).

    • Both cell lines are treated with a range of concentrations of the test compound.

    • After a defined period (e.g., 5-7 days), cell viability is measured using an assay like CellTiter-Glo® (which measures ATP levels).

    • The GI₅₀ (concentration for 50% growth inhibition) is determined for both cell lines.

    • A successful synthetic lethal compound will show a significantly lower GI₅₀ in the HRR-deficient cell line compared to the HRR-proficient parental line.

The workflow for these assays is depicted below.

PARP_Efficacy_Assay_Workflow Workflow for Efficacy Testing of PARP Inhibitors cluster_biochemical Enzyme Inhibition Assay cluster_cell_based Synthetic Lethality Assay Purified_PARP Recombinant PARP1/2 Enzyme Reaction_Mix_PARP Reaction Mix: NAD⁺, Activated DNA, Test Compound Purified_PARP->Reaction_Mix_PARP PAR_Synthesis PAR Synthesis Reaction_Mix_PARP->PAR_Synthesis ELISA ELISA for PAR Quantification PAR_Synthesis->ELISA IC50_PARP Calculate IC₅₀ ELISA->IC50_PARP Isogenic_Cells Isogenic Cell Pairs (HRR-proficient vs HRR-deficient) Compound_Treatment_PARP Treat with Test Compound Isogenic_Cells->Compound_Treatment_PARP Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Compound_Treatment_PARP->Viability_Assay GI50_Comparison Compare GI₅₀ Values Viability_Assay->GI50_Comparison

Caption: Key experimental workflows for determining the efficacy of novel PARP inhibitors.

A promising compound from this class would not only show potent enzymatic inhibition but also a clear synthetic lethal phenotype in cellular models, providing a strong rationale for its advancement into in vivo studies.

Section 3: Anticoccidial Agents in Veterinary Medicine

Coccidiosis, a parasitic disease of the intestinal tract, is a major economic concern in the poultry industry.[9] It is caused by protozoa of the genus Eimeria.[9] The use of in-feed anticoccidial drugs has been a cornerstone of control for decades. This compound derivatives have been noted for their potential in developing new anticoccidial agents.[2][3]

Mechanism of Action and a Crowded Field

The mechanisms of action for anticoccidial drugs are diverse and target various stages of the parasite's life cycle. They can be broadly classified as:

  • Coccidiostats: Arrest the development of the parasite.

  • Coccidiocidals: Kill the parasite.[10]

The challenge for any new agent is to be effective against a backdrop of increasing drug resistance to existing treatments.

Comparative Efficacy Against Standard of Care

The standard of care in poultry production involves the prophylactic use of anticoccidial drugs in feed. These are often used in rotation or shuttle programs to mitigate the development of resistance.

Drug ClassExamplesMechanism of ActionKey Advantages & Disadvantages
Investigational Agent Derivatives of this compoundTo be determinedAdvantage: Potential novel mechanism to overcome existing resistance. Disadvantage: Unproven efficacy and safety.
Ionophores Monensin, SalinomycinDisrupt ion transport across the parasite's cell membraneAdvantage: Broad-spectrum, slow development of resistance. Disadvantage: Concerns over use in food animals, potential for toxicity in non-target species.[5]
Chemicals (Synthetic) Amprolium, Toltrazuril, SulfonamidesAmprolium: Thiamine antagonist. Toltrazuril: Acts on apicoplasts. Sulfonamides: Inhibit folic acid synthesis.[2][5][9]Advantage: Highly effective, can be used for treatment of outbreaks. Disadvantage: Rapid development of resistance is common.
Vaccines (Live, attenuated oocysts)Induce natural immunityAdvantage: Non-drug approach, reduces resistance pressure. Disadvantage: Requires careful management, can cause mild gut lesions.[2][10]
Essential Experimental Protocols for Efficacy Benchmarking

1. In Vitro Parasite Viability/Invasion Assays

  • Objective: To assess the direct effect of the compound on Eimeria sporozoites.

  • Methodology:

    • Eimeria oocysts are collected and sporulated. Sporozoites are then excysted in vitro.

    • Madin-Darby Bovine Kidney (MDBK) cells or another suitable host cell line are cultured in microtiter plates.

    • The host cells are infected with the freshly excysted sporozoites in the presence of varying concentrations of the test compound.

    • After incubation, the number of intracellular parasites is quantified, often using a colorimetric assay for a parasite-specific enzyme like lactate dehydrogenase (LDH).

    • The IC₅₀ is calculated based on the reduction in parasite invasion/viability.

2. Anticoccidial Sensitivity Test (AST) in Live Birds

  • Objective: To evaluate the in vivo efficacy of the compound in a controlled infection model.

  • Methodology:

    • Groups of day-old chicks are housed in separate, controlled environments.

    • Birds are fed a diet containing the test compound at various concentrations (or a control diet).

    • After a few days on the medicated feed, the birds are challenged with a standardized dose of live, pathogenic Eimeria oocysts.

    • Key parameters are measured over the following week, including:

      • Weight Gain: Coccidiosis reduces weight gain.

      • Feed Conversion Ratio (FCR): A measure of feed efficiency.

      • Lesion Scoring: The intestines are examined post-mortem and scored for the severity of damage caused by the parasites.

      • Oocyst Shedding: Fecal samples are collected, and the number of oocysts per gram is counted.

    • The efficacy is determined by the compound's ability to prevent weight loss, reduce intestinal lesions, and decrease oocyst shedding compared to an infected, unmedicated control group.

The following diagram outlines the in vivo testing workflow.

Anticoccidial_In_Vivo_Workflow In Vivo Workflow for Efficacy Testing of Anticoccidial Agents Day_Old_Chicks Day-Old Chicks (Grouped) Medicated_Feed Administer Medicated Feed (Varying Doses) Day_Old_Chicks->Medicated_Feed Infection_Challenge Infection with Eimeria Oocysts Medicated_Feed->Infection_Challenge Monitoring Monitor for 7 Days Infection_Challenge->Monitoring Data_Collection Collect Data: - Weight Gain - Lesion Scores - Oocyst Counts Monitoring->Data_Collection Efficacy_Analysis Analyze Efficacy vs Control Groups Data_Collection->Efficacy_Analysis

Caption: Workflow for the in vivo Anticoccidial Sensitivity Test (AST) in chickens.

A successful novel anticoccidial agent would demonstrate significant control of lesion development and oocyst shedding at a low dosage, with a favorable safety profile, and ideally, show efficacy against parasite strains that are resistant to existing drugs.

References

  • Hepatitis C: Standard of Treatment and What to Do for Global Elimination. (n.d.). National Institutes of Health.
  • Coccidiosis in Chickens: A Comprehensive Guide. (2024, July 26). Eimeria Prevention.
  • Coccidiosis in Chickens: Signs, Treatment & Prevention. (n.d.). PoultryDVM.
  • Coccidiosis in Poultry. (n.d.). MSD Veterinary Manual.
  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem.
  • Control of Coccidiosis. (n.d.). NADIS.
  • Hepatitis C Treatment & Management. (2024, June 4). Medscape.
  • Clinical Practice Guidance for Testing, Managing, and Treating Hepatitis C Virus Infection: 2023 Update by AASLD-IDSA. (2023, May 25). Clinical Infectious Diseases.
  • Clinical Care of Hepatitis C. (2025, January 31). Centers for Disease Control and Prevention.
  • Standard of care and progress with PARP inhibitors for ovarian cancer. (2018, October 21). YouTube.
  • Viral polymerase inhibitors. (n.d.). Google Patents.
  • Hepatitis C - Treatment. (n.d.). NHS.
  • PARP inhibitors: Choosing what to use in epithelial ovarian cancer. (n.d.). Contemporary OB/GYN.
  • The landscape of PARP inhibitors in solid cancers. (2025, March 2). Dove Medical Press.
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  • Inhibiteurs de polymerase virale. (n.d.). Google Patents.
  • PARP inhibitors: Overview and indications. (2024, March). The Jackson Laboratory.
  • PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline. (2020, August 13). American Society of Clinical Oncology.

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The Untapped Potential of Ethyl 6-chloro-5-nitronicotinate: A Comparative Guide to its Structure-Activity Relationship in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds is a perpetual endeavor. The pyridine nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with a vast spectrum of biological activities. Among these, Ethyl 6-chloro-5-nitronicotinate stands as a versatile, yet underexplored, building block. While direct, comprehensive Structure-Activity Relationship (SAR) studies on its derivatives are not extensively published, a deep dive into the SAR of structurally related compounds provides invaluable insights into its potential. This guide will dissect the core attributes of this scaffold, draw comparative analyses from analogous structures, and provide a predictive framework for its application in drug discovery, supported by experimental data from related studies.

The Core Scaffold: this compound - A Molecule Primed for Derivatization

This compound, and its closely related methyl analog, Mthis compound, are characterized by a pyridine ring substituted with three key functional groups: an ethyl (or methyl) ester at the 3-position, a nitro group at the 5-position, and a chlorine atom at the 6-position. Each of these imparts distinct chemical properties that are crucial for its reactivity and potential biological activity.

  • The Nicotinate Core: The pyridine ring and its ester function are prevalent in numerous FDA-approved drugs, contributing to favorable pharmacokinetic properties.

  • The 6-Chloro Substituent: The chlorine atom at the 6-position is a key handle for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making it a prime site for SAR studies. The electron-withdrawing nature of chlorine also influences the overall electron density of the pyridine ring.

  • The 5-Nitro Group: The strongly electron-withdrawing nitro group significantly modulates the electronic properties of the scaffold. It can participate in hydrogen bonding and its reduction to an amino group offers another avenue for derivatization, which can dramatically alter the biological activity of the resulting compounds.

This trifecta of functional groups makes this compound a highly attractive starting material for the synthesis of diverse chemical libraries aimed at various therapeutic targets. It has been identified as a building block for synthesizing pharmaceutical compounds, including anticoccidial agents[1].

Comparative SAR Analysis: Insights from Structurally Related Nicotinate Derivatives

In the absence of direct SAR studies on this compound, we can extrapolate valuable information from research on analogous structures. The following sections compare the SAR of nicotinate and other pyridine derivatives with demonstrated antimicrobial and anticancer activities.

Antimicrobial Activity: The Role of Chloro and Nitro Substituents

The presence of chloro and nitro groups on heterocyclic scaffolds is a well-established strategy for enhancing antimicrobial activity. Studies on various pyridine derivatives have shed light on the importance of these substitutions.

For instance, a review of pyridine compounds with antimicrobial activities highlights that the inclusion of halogens can significantly impact the minimum inhibitory concentration (MIC) values against various bacterial and fungal strains[2]. In a study on chloroflavones, chlorinated derivatives demonstrated greater antimicrobial activity compared to their non-chlorinated counterparts, with the position of the chlorine atom significantly influencing the activity spectrum[3]. This suggests that the 6-chloro position on the nicotinate scaffold is likely a critical determinant of antimicrobial potential.

Furthermore, research on hydropyridine derivatives has shown that different substitutions lead to varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria[4][5]. While not containing a nitro group, these studies underscore the importance of systematic modification of the pyridine core to optimize antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity of Substituted Pyridine Derivatives

Compound ClassKey Structural FeaturesOrganism(s)Activity (MIC/IC50)Reference
N-alkylated pyridinesN-alkylationS. aureus, E. coliMIC = 55-56% inhibition at 100 µg/mL[2]
Isonicotinic acid hydrazidesHydrazide modificationS. aureus, B. subtilis, E. coli, C. albicans, A. nigerMIC = 2.18–3.08 µM/mL[2]
ChloroflavonesChlorine substitutionE. faecalis, S. aureus, E. coli, C. albicansHigh sensitivity to chlorinated aglycones[3]
Anticancer Activity: A Promising Avenue for Nicotinate Derivatives

The 6-chloro-5-nitro-pyridine moiety is also a feature in compounds explored for their anticancer potential. The chloro group can act as a leaving group for reactions with nucleophilic residues in biological targets, while the nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species.

A study on 7-chloroquinolinehydrazones demonstrated potent cytotoxic activity against a large panel of cancer cell lines, with submicromolar GI50 values[6]. Although a quinoline and not a pyridine, the presence of the chloro group was crucial for activity. Similarly, chloroacridine derivatives have been investigated as potential anticancer agents, with one analog showing promise by interfering with tricarboxylic acid cycle enzymes in melanoma cells[7].

Furthermore, a review on the structure-antiproliferative activity relationship of pyridine derivatives concluded that the presence of electron-withdrawing groups can enhance anticancer activity, while bulky groups may be detrimental[8]. This suggests that careful selection of substituents at the 6-position of this compound, after replacing the chlorine, is critical.

Table 2: Comparative Anticancer Activity of Chloro-substituted Heterocycles

Compound ClassKey Structural FeaturesCancer Cell Line(s)Activity (IC50/GI50)Reference
7-Chloroquinolinehydrazones7-chloroquinoline coreNCI-60 panelSubmicromolar GI50 values[6]
Chloroacridines9-chloroacridine coreMelanomaInduces regulated cell death[7]
Ciminalum-thiazolidinone hybrids2-chloro-3-(4-nitrophenyl)-2-propenylidene moietyNCI-60 panelGI50 = 1.57 µM (for compound 2h)[9]

Experimental Protocols: A Guide to Synthesizing and Evaluating Derivatives

To facilitate research in this area, this section provides representative experimental protocols for the synthesis of the core scaffold and for evaluating the biological activity of its derivatives, based on established methodologies.

Synthesis of Mthis compound

A general procedure for the synthesis of Mthis compound has been described, starting from 5-nitro-6-hydroxynicotinic acid[10][11].

Step-by-Step Protocol:

  • To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (4.7 equivalents), add DMF (0.15 equivalents).

  • Heat the reaction mixture to reflux for 8 hours.

  • Concentrate the mixture under vacuum.

  • Dissolve the residue in CH2Cl2 and cool the solution to -40°C.

  • Slowly add methanol (1.4 equivalents) while maintaining the internal temperature below -30°C.

  • Add an aqueous solution of NaHCO3 (1 equivalent) and allow the mixture to warm to room temperature gradually.

  • Separate the organic phase and concentrate it under vacuum.

  • Purify the crude product by crystallization from ethanol to yield Mthis compound.

This protocol can likely be adapted for the synthesis of the corresponding ethyl ester by substituting methanol with ethanol.

General Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting SAR studies on derivatives of this compound.

SAR_Workflow A This compound (Starting Material) B Chemical Derivatization (e.g., Nucleophilic Substitution at C6) A->B Synthesis C Library of Derivatives B->C Purification & Characterization D Biological Screening (e.g., Antimicrobial, Anticancer assays) C->D Testing E Data Analysis (IC50/MIC determination) D->E Quantification F SAR Identification (Correlation of structure with activity) E->F Interpretation G Lead Optimization F->G Refinement G->B Iterative Design

Caption: A generalized workflow for the Structure-Activity Relationship (SAR) studies of novel chemical entities.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Protocol:

  • Plate human cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis of related structures strongly suggests that its derivatives are likely to possess significant biological activities, particularly in the antimicrobial and anticancer realms.

Key Takeaways for Future Research:

  • Systematic Derivatization: A systematic approach to modifying the scaffold is crucial. The 6-position is ripe for exploration via nucleophilic substitution with various amines, thiols, and alcohols to probe the effects of different functional groups on activity.

  • Reduction of the Nitro Group: The conversion of the 5-nitro group to an amine opens up a new set of possibilities for derivatization, such as amide or sulfonamide formation, which could lead to compounds with entirely different biological profiles.

  • Mechanism of Action Studies: For active compounds, elucidating the mechanism of action will be paramount. This could involve assays to determine the specific cellular targets or pathways being affected.

By leveraging the insights from existing research on related pyridine derivatives and employing a systematic approach to synthesis and biological evaluation, the full potential of this compound as a privileged scaffold in medicinal chemistry can be unlocked. The experimental frameworks provided in this guide offer a solid foundation for initiating such investigations.

References

  • PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information.
  • ChemicalBook. (2023). Methyl-6-chloro-5-nitronicotinate.
  • LookChem. (n.d.). Mthis compound.
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  • Genc, B., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 26(11), 3133.[6]
  • Ganbarov, K., et al. (2023). Antimicrobial Activity of Hydropyridine Derivatives against Gram-Positive and Gram-Negative Pathogenic Bacteria. Advances in Biology & Earth Sciences, 8(2), 123-129.[4]
  • Sigma-Aldrich. (n.d.). Methyl-6-chloro-5-nitronicotinate.
  • BLD Pharm. (n.d.). 59237-53-5|Mthis compound.
  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2997.[9]
  • ResearchGate. (n.d.). Antiproliferative activities of synthesized derivatives against cancer cells assessed by MTT reduction assay.
  • Martinez-Alvarez, D. A., et al. (2023).
  • Smolecule. (n.d.). Methyl 6-methyl-5-nitronicotinate.
  • ChemicalBook. (n.d.). Methyl-6-chloro-5-nitronicotinate synthesis.
  • Grin, M. A., et al. (2021). Derivatives of Natural Chlorophylls as Agents for Antimicrobial Photodynamic Therapy. Molecules, 26(12), 3625.
  • PubChem. (n.d.). Methyl 6-chloropyridine-3-carboxylate. National Center for Biotechnology Information.
  • Oracz, J., et al. (2023). Antimicrobial activity of new glycoside derivatives of chloroflavones obtained by fungal biotransformation. Scientific Reports, 13(1), 11461.[3]
  • Sigma-Aldrich. (n.d.). Mthis compound | 59237-53-5.
  • Ganbarov, K., et al. (2023). ANTIMICROBIAL ACTIVITY OF HYDROPYRIDINE DERIVATIVES AGAINST GRAM-POSITIVE AND GRAM-NEGATIVE PATHOGENIC BACTERIA. Jomard Publishing.[5]
  • Ambeed. (n.d.). 59237-53-5 | Mthis compound | Chlorides.

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A Senior Application Scientist's Guide to Phosphine Ligand Selection for the Buchwald-Hartwig Amination of Ethyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for forging these critical linkages, particularly in the synthesis of complex pharmaceutical intermediates. However, the success of this reaction is profoundly influenced by the choice of phosphine ligand, which dictates the catalyst's activity, stability, and substrate scope.

This guide provides an in-depth comparison of various phosphine ligands for a particularly challenging transformation: the Buchwald-Hartwig amination of ethyl 6-chloro-5-nitronicotinate. This substrate is an electron-deficient heteroaryl chloride, a class of compounds known for its lower reactivity in cross-coupling reactions. The insights and data presented herein are designed to empower researchers to make informed decisions in ligand selection, leading to optimized reaction outcomes and accelerated discovery.

The Challenge of Electron-Deficient Heteroaryl Chlorides

The Buchwald-Hartwig amination of aryl chlorides is inherently more challenging than that of their bromide or iodide counterparts due to the strength of the C-Cl bond. This makes the initial oxidative addition step to the palladium(0) center the rate-limiting step in the catalytic cycle. The electron-withdrawing nature of the nitro group and the pyridine ring in this compound further deactivates the C-Cl bond, presenting a significant hurdle for catalysis.

To overcome this challenge, the palladium catalyst must be both highly active and stable. This is where the phosphine ligand plays a pivotal role. Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of the C-Cl bond and facilitating the subsequent steps of the catalytic cycle.

Comparative Analysis of Phosphine Ligand Performance

LigandStructureKey FeaturesExpected Performance with this compound
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky, electron-rich biarylphosphine. Promotes monoligation to palladium, enhancing catalytic activity.Excellent . A go-to ligand for challenging aryl chlorides. High yields are anticipated.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to XPhos but with diisopropoxy groups that can enhance solubility and catalyst stability.Excellent . Often interchangeable with XPhos and can sometimes provide superior results depending on the specific amine.[1][2][3]
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylFeatures a methoxy group ortho to the biaryl linkage, which can influence the bite angle and catalyst activity.Very Good to Excellent . Known for its high activity, particularly with sterically hindered amines.[1][2][3]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylAnother highly active biarylphosphine ligand with a different substitution pattern.Very Good to Excellent . Often shows broad applicability and high turnover numbers.
Tri-tert-butylphosphine (P(t-Bu)₃) P(C(CH₃)₃)₃A simple, yet highly effective bulky and electron-rich alkylphosphine ligand.Good to Very Good . A cost-effective option that can be surprisingly effective for some aryl chlorides. Its performance can be sensitive to reaction conditions.

Mechanistic Insights: The Role of the Phosphine Ligand

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states. The phosphine ligand is crucial at several key stages of this cycle.

Buchwald-Hartwig Amination Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH RedElim Reductive Elimination Complex AmineCoord->RedElim - HX (Base) RedElim->Pd0 Ar-NR₂ Product Aminated Product ArCl Ethyl 6-chloro- 5-nitronicotinate R2NH Amine

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Formation of the Active Pd(0)L Species: Bulky phosphine ligands favor the formation of a monoligated Pd(0)L complex, which is often the most active species for oxidative addition.

  • Oxidative Addition: The electron-rich nature of the phosphine ligand increases the electron density on the palladium center, facilitating the cleavage of the strong C-Cl bond of the aryl chloride.

  • Reductive Elimination: The steric bulk of the ligand promotes the final C-N bond-forming reductive elimination step, regenerating the active Pd(0) catalyst and releasing the aminated product.

Experimental Protocols

The following is a generalized experimental protocol for the Buchwald-Hartwig amination of this compound. It is crucial to note that optimization of reaction conditions (catalyst loading, base, solvent, temperature, and reaction time) is highly recommended for each specific amine coupling partner.

Experimental_Workflow start Start setup Assemble dry glassware under an inert atmosphere (Nitrogen or Argon) start->setup reagents Add Pd precatalyst, phosphine ligand, base, this compound, and amine setup->reagents solvent Add anhydrous solvent (e.g., Toluene or Dioxane) reagents->solvent reaction Heat the reaction mixture (e.g., 100-110 °C) solvent->reaction monitor Monitor reaction progress by TLC or LC-MS reaction->monitor workup Cool to room temperature, dilute with organic solvent, wash with water and brine monitor->workup Upon completion purification Dry organic layer, concentrate, and purify by column chromatography workup->purification end End purification->end

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Addition of Reagents: Add the this compound and the desired amine.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 100-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Outlook

The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation that is highly dependent on the judicious selection of the phosphine ligand. Bulky, electron-rich biarylphosphine ligands such as XPhos and RuPhos are anticipated to provide the best performance for this substrate, delivering high yields under optimized conditions. While simpler ligands like tri-tert-butylphosphine may offer a more economical option, they may require more extensive optimization.

The continued development of novel phosphine ligands with tailored steric and electronic properties will undoubtedly further expand the capabilities of the Buchwald-Hartwig amination, enabling the synthesis of increasingly complex and valuable molecules for the advancement of science and medicine.

References

  • Tian, J., Wang, G., Qi, Z. H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391. [Link]
  • Tian, J., Wang, G., Qi, Z. H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391. [Link]
  • ResearchGate. (2020). (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]

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A Comparative Guide to Purity Assessment of Synthesized Ethyl 6-chloro-5-nitronicotinate Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Ethyl 6-chloro-5-nitronicotinate and its derivatives are vital building blocks in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[3][4] Consequently, the ability to accurately and reliably assess their purity is of paramount importance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity profiling of these compounds, designed for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry, offering exceptional resolution, sensitivity, and selectivity for impurity analysis.[5][6] Its application is crucial for separating the main analyte from process-related impurities, starting materials, by-products, and degradation products.[7][8]

The Analytical Challenge: Potential Impurities in Synthesis

The synthesis of this compound typically involves the esterification of 6-chloro-5-nitronicotinic acid or related precursors.[4][9] Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Such as 6-chloro-5-nitronicotinic acid.

  • Side-Reaction Products: Formed through alternative reaction pathways.

  • Degradation Products: Resulting from instability of the target molecule under certain conditions (e.g., pH, temperature, light exposure).[10]

  • Residual Solvents: Left over from the synthesis and purification process.[7]

A robust analytical method must be able to resolve the primary compound from all these potential contaminants to ensure accurate purity determination.

Method A: The Gold Standard - Reversed-Phase Gradient HPLC

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of moderately polar to non-polar organic compounds, making it exceptionally suitable for this class of derivatives.[1] This primary method utilizes a gradient elution to ensure the separation of impurities with a wide range of polarities.

Causality Behind Experimental Choices:
  • Column: A C18 stationary phase is chosen for its hydrophobic nature, which provides excellent retention and separation for aromatic and heterocyclic compounds like nitropyridine derivatives.

  • Mobile Phase: A mixture of a weak acid in water and an organic modifier (acetonitrile) is standard. The acid (e.g., 0.1% Formic Acid) protonates silanol groups on the silica backbone of the stationary phase, minimizing peak tailing and improving peak shape. Acetonitrile is selected for its low viscosity and UV transparency.

  • Gradient Elution: A gradient, where the concentration of the organic solvent is increased over time, is critical. It allows for the elution of highly retained, non-polar impurities while ensuring that more polar impurities are well-resolved from the solvent front, providing a comprehensive impurity profile in a single run.

  • Detection: A Diode Array Detector (DAD) is preferred over a simple UV-Vis detector. It not only quantifies the peaks but also provides spectral data, which is invaluable for peak purity assessment and identifying co-eluting species.[8]

Experimental Workflow for HPLC Purity Assessment

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Accurately Weigh Synthesized Compound b Dissolve in Diluent (e.g., 50:50 ACN:H2O) a->b c Filter through 0.45 µm Syringe Filter b->c d Inject Sample onto C18 RP-HPLC Column c->d e Perform Gradient Elution d->e f Detect with DAD (e.g., 254 nm) e->f g Integrate Chromatogram f->g h Calculate Area % Purity g->h i Assess Peak Purity g->i j Purity Certificate h->j Final Report i->j Final Report

Caption: A typical workflow for HPLC purity assessment.

Method B: The Rapid Screen - Isocratic RP-HPLC

For high-throughput screening or in-process controls where speed is essential and the impurity profile is relatively simple and known, an isocratic method can be highly effective. This method uses a constant mobile phase composition throughout the run.

Causality Behind Experimental Choices:
  • Column: A shorter C18 column (e.g., 50 mm length) can be used to reduce run time while still providing adequate separation for known impurities.

  • Mobile Phase: The mobile phase composition is optimized to achieve a suitable retention factor (k') for the main peak, typically between 2 and 10. This provides a balance between resolution and analysis time.

  • Isocratic Elution: This approach is simpler, more robust, and results in faster run times and quicker column re-equilibration compared to a gradient method.[11] However, it is unsuitable for samples containing impurities with a wide range of hydrophobicities, as late-eluting compounds may not be detected or may carry over to subsequent injections.

Comparative Analysis: Gradient vs. Isocratic Methods

ParameterMethod A: Gradient RP-HPLCMethod B: Isocratic RP-HPLCRationale & Insights
Resolution Excellent. Capable of separating impurities with a wide polarity range.Adequate to Good. Optimized for a narrow polarity window around the main analyte.Gradient elution is superior for complex, unknown impurity profiles often encountered in R&D.
Run Time Typically 15-30 minutes.Typically 5-10 minutes.Isocratic methods are significantly faster, making them ideal for routine QC testing of known materials.
Sensitivity High. The gradient concentrates analyte bands, leading to sharper peaks and better detection limits for trace impurities.Good. Sensitivity can be lower for late-eluting peaks due to band broadening.For comprehensive impurity profiling, the sensitivity of a gradient method is a distinct advantage.[7]
Robustness Good. Requires careful control of gradient mixing and dwell volume.Excellent. Less susceptible to variations in system parameters, making method transfer easier.The simplicity of isocratic methods often leads to higher reproducibility between different HPLC systems.[5]
Best Application Characterization of new derivatives, stability studies, and final purity assessment of APIs.Routine quality control, in-process monitoring, and high-throughput screening.The choice of method must align with the analytical objective.[8]

Experimental Protocols

Protocol 1: Method A - Gradient RP-HPLC
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[1]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.[12] Filter through a 0.45 µm syringe filter prior to injection.

Protocol 2: Method B - Isocratic RP-HPLC
  • Instrumentation: As per Method A.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 50 mm, 3.5 µm particle size).

  • Mobile Phase: 60% Acetonitrile / 40% Water with 0.1% Formic Acid (adjust ratio as needed for optimal retention).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Run Time: 7 minutes.

  • Sample Preparation: As per Method A, but to a concentration of approximately 0.2 mg/mL.

Trustworthiness: The Role of Method Validation

A described protocol is only trustworthy if it is validated. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[6][13] According to International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines, key validation parameters must be assessed.[14]

HPLC Method Validation Decision Framework

G start Define Analytical Method Goal spec Specificity (Forced Degradation) start->spec Can it resolve degradants? lin Linearity & Range spec->lin Is response proportional to concentration? acc Accuracy (% Recovery) lin->acc Is the result close to the true value? prec Precision (Repeatability & Intermediate) acc->prec Are results reproducible? lod LOD & LOQ prec->lod What is the lowest detectable amount? rob Robustness lod->rob Is it resilient to small procedural changes? end Validated Method rob->end

Caption: Key parameters for HPLC method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.[14] This is often demonstrated using forced degradation studies.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[15]

  • Accuracy: The closeness of test results to the true value, typically determined by analyzing samples with known concentrations.[7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Conclusion

For the comprehensive purity assessment of novel this compound derivatives, a validated, gradient RP-HPLC method (Method A) is the authoritative choice. It provides the necessary resolution and sensitivity to detect and quantify both known and unknown impurities, which is critical during drug discovery and development. For routine quality control of established synthetic routes where the impurity profile is well-characterized, a more rapid isocratic method (Method B) offers a compelling alternative, balancing speed with sufficient performance. The selection of the analytical method must be a strategic decision, guided by the specific requirements of the analysis at each stage of the pharmaceutical development lifecycle.[1]

References

  • A Comparative Guide to Assessing the Purity of Synthesized Compounds Derived from 2,4-Dichloro-3-nitropyridine by HPLC. (n.d.). Benchchem.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals.
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024). ResearchGate.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2024). Agape.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Pharmaceutical Review.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International.
  • Steps for HPLC Method Validation. (2024). Pharmaguideline.
  • Mthis compound. (n.d.). LookChem.
  • Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. (n.d.). US Pharmacopeia (USP).
  • Analytical Method Validation: ICH and USP Perspectives. (2024). International Journal of Research and Review.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research.
  • Methyl-6-chloro-5-nitronicotinate synthesis. (n.d.). ChemicalBook.
  • Methyl-6-chloro-5-nitronicotinate. (2024). ChemicalBook.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. (n.d.). Benchchem.
  • Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. (2004). Journal of Pharmaceutical and Biomedical Analysis.

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A Comparative Guide to the Reaction Mechanisms of Ethyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, Ethyl 6-chloro-5-nitronicotinate stands as a pivotal building block, offering a versatile scaffold for the synthesis of complex heterocyclic compounds. Its utility is primarily dictated by two key reactive sites: the chloro substituent at the 6-position, primed for nucleophilic aromatic substitution, and the nitro group at the 5-position, which is amenable to reduction. This guide provides an in-depth elucidation of the reaction mechanisms governing the transformations of this substrate, comparing common synthetic strategies and furnishing the experimental data necessary for informed methodological choices.

The Chemical Landscape of this compound

This compound (C₈H₇ClN₂O₄) is a substituted pyridine derivative. The pyridine ring is electron-deficient, a characteristic further amplified by the presence of two potent electron-withdrawing groups: the nitro group (-NO₂) and the ethyl ester (-COOEt). This electronic profile is the cornerstone of its reactivity, particularly at the 2-, 4-, and 6-positions, which are rendered highly electrophilic.

The chlorine atom at the 6-position serves as an excellent leaving group, making this position the primary site for nucleophilic aromatic substitution (SNAr). The adjacent nitro group plays a crucial dual role: it activates the ring towards nucleophilic attack and stabilizes the key intermediate of the SNAr mechanism.

Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position

The most prevalent reaction involving this compound is the displacement of the C-6 chloro group by a nucleophile. This proceeds via the classical SNAr addition-elimination mechanism.[1][2]

The SNAr Mechanism: An Overview

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. This disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized across the ring and, critically, onto the oxygen atoms of the ortho-nitro group. This stabilization is the primary reason for the high reactivity of the C-6 position. The reaction concludes with the expulsion of the chloride ion, which restores the aromaticity of the ring.

Nitro_Reduction_Pathway Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e-, +2H+ Amine Ar-NH2 (Amine) Hydroxylamine->Amine +2e-, +2H+

Caption: General pathway for the reduction of an aromatic nitro group.

Comparative Guide to Reducing Agents

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. For this compound, a key consideration is the potential for dehalogenation or reduction of the ester group.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Pd-C H₂ (1-50 atm), MeOH or EtOH, 25 °CHigh yield, clean reaction, easy catalyst removal.Can cause dehalogenation (C-Cl bond cleavage). Not chemoselective. [3]
H₂/Raney Ni H₂ (1-50 atm), MeOH or EtOH, 25-50 °CLess prone to dehalogenation of aryl chlorides compared to Pd/C. [3]Pyrophoric catalyst, requires careful handling.
SnCl₂·2H₂O EtOH or EtOAc, 50-80 °CMild, highly chemoselective, tolerates halogens and esters. [3][4]Generates tin-based waste, requiring aqueous workup.
Fe/NH₄Cl or Fe/AcOH EtOH/H₂O, refluxInexpensive, effective, tolerates many functional groups.Requires stoichiometric amounts of iron, leading to significant waste.
Sodium Dithionite (Na₂S₂O₄) H₂O/MeOH, 25-60 °CMild, useful for sensitive substrates.Can sometimes be sluggish, requires aqueous conditions.

Workflow Comparison: Nitro Group Reduction

Reduction_Workflow Start Ethyl 6-substituted-5-nitronicotinate H2_PdC Catalytic Hydrogenation (H2, Pd/C) Start->H2_PdC SnCl2 Chemical Reduction (SnCl2) Start->SnCl2 Fe_Acid Chemical Reduction (Fe/Acid) Start->Fe_Acid H2_PdC_Pro Pro: High efficiency, clean. H2_PdC->H2_PdC_Pro H2_PdC_Con Con: Risk of dehalogenation. H2_PdC->H2_PdC_Con SnCl2_Pro Pro: Excellent chemoselectivity. SnCl2->SnCl2_Pro SnCl2_Con Con: Stoichiometric tin waste. SnCl2->SnCl2_Con Fe_Acid_Pro Pro: Inexpensive. Fe_Acid->Fe_Acid_Pro Fe_Acid_Con Con: Large amount of iron sludge. Fe_Acid->Fe_Acid_Con

Caption: Decision workflow for selecting a nitro reduction method.

Experimental Protocols

The following protocols are representative examples based on established methodologies.

Protocol: SNAr with a Secondary Amine (e.g., Morpholine)
  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Ethyl 6-(morpholino)-5-nitronicotinate.

Protocol: Chemoselective Nitro Reduction using SnCl₂
  • Suspend the product from the previous step, Ethyl 6-(morpholino)-5-nitronicotinate (1.0 eq), in ethanol (0.3 M).

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid portion-wise, maintaining the temperature below 30 °C.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 3-5 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford Ethyl 5-amino-6-(morpholino)nicotinate. [4]

Conclusion

This compound is a highly valuable and predictable synthetic intermediate. Its reactivity is dominated by nucleophilic aromatic substitution at the C-6 position and reduction of the C-5 nitro group. The choice of reagents and reaction sequence allows for the controlled and selective synthesis of a wide array of disubstituted nicotinic acid derivatives. For SNAr reactions, a broad range of nucleophiles can be employed effectively due to the strong activation provided by the ortho-nitro group. For the subsequent nitro reduction, tin(II) chloride offers a superior level of chemoselectivity, preserving the halogen and ester functionalities, making it a preferred method over catalytic hydrogenation in many synthetic campaigns. This guide provides the foundational knowledge and comparative data to empower researchers in leveraging the full synthetic potential of this versatile building block.

References

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  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018, April 20).
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  • 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem - NIH. (n.d.).
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  • 171876-22-5 | this compound - AiFChem. (n.d.).
  • Mthis compound | C7H5ClN2O4 | CID 346961 - PubChem. (n.d.).
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Ethyl 6-chloro-5-nitronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

Ethyl 6-chloro-5-nitronicotinate and its derivatives are pivotal intermediates in the pharmaceutical industry. Their unique substitution pattern—featuring an electron-withdrawing nitro group, a reactive chloro group, and an ester moiety on a pyridine core—makes them exceptionally versatile scaffolds. These compounds serve as crucial starting materials for a range of therapeutics, including advanced PARP inhibitors for oncology, novel immunomodulators, and drugs targeting atherosclerosis.[1][2] Given their significance, the development of a cost-effective, scalable, and environmentally conscious synthetic route is a primary concern for researchers in process chemistry and drug development.

This guide provides an in-depth comparison of the predominant synthetic strategies to access this key intermediate. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the practical and economic viability of each route, and provide detailed, field-tested protocols.

Retrosynthetic Overview: Three Competing Strategies

From a retrosynthetic perspective, the synthesis of the target molecule can be approached from three fundamentally different directions. Each strategy presents a unique set of advantages and challenges related to starting material availability, reaction control, and overall efficiency.

G cluster_0 Target This compound Route1 Route 1: Late-Stage Nitration Target->Route1 C-N bond formation (Nitration) Route2 Route 2: Pyridine Ring Cyclization Target->Route2 Ring formation (Cyclization) Route3 Route 3: Functional Group Interconversion Target->Route3 C-Cl bond formation (From C-OH)

Caption: High-level retrosynthetic analysis of this compound.

Route 1: The Classical Approach: Late-Stage Nitration of Ethyl 6-chloronicotinate

This is the most historically referenced method, involving the direct nitration of a pre-synthesized ethyl 6-chloronicotinate intermediate. This approach is conceptually straightforward but requires careful control over the powerful and often non-selective nitration reaction.

Causality and Experimental Choices

The core of this route is an electrophilic aromatic substitution on the pyridine ring. The primary challenge is regioselectivity. The pyridine nitrogen is strongly deactivating, as is the chloro group at the 6-position. The ester at the 3-position is also deactivating but directs meta to itself (i.e., to the 5-position). The interplay of these electronic effects favors substitution at the 5-position, but harsh conditions can lead to byproducts.

The traditional nitrating agent is a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][4] However, the strongly acidic and oxidative nature of this mixture necessitates low temperatures and careful addition to prevent runaway reactions and degradation of the starting material.

Alternative, milder nitrating systems have been developed to improve safety and selectivity. These include metal nitrates or bismuth subnitrate with thionyl chloride, which can sometimes offer better yields and easier workups for sensitive substrates.[5]

G A Ethyl 6-chloronicotinate B Nitration (HNO3 / H2SO4) A->B C This compound B->C

Caption: Workflow for the Late-Stage Nitration route.

Experimental Protocol (Representative)

Objective: To synthesize this compound via nitration.

Materials:

  • Ethyl 6-chloronicotinate (1.0 eq)

  • Concentrated Sulfuric Acid (98%, ~3-4 vols)

  • Fuming Nitric Acid (90%, 1.1 eq)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

Procedure:

  • To a three-neck flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add Ethyl 6-chloronicotinate to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

  • Cool the mixture back down to 0 °C.

  • Add fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor reaction completion by TLC or LC-MS.

  • Once complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This must be done with extreme caution in a well-ventilated fume hood.

  • A precipitate should form. Stir the slurry for 30 minutes.

  • Filter the solid product and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography (e.g., using a hexane/ethyl acetate gradient).

Route 2: Pyridine Ring Construction via Cyclization

This modern approach builds the substituted pyridine ring from acyclic precursors. It offers superior control over the substitution pattern, often leading to a single, desired isomer. A prominent example involves a one-pot reaction from enamino keto esters.[6]

Causality and Experimental Choices

This strategy relies on a Vilsmeier-Haack type formylation followed by an in-situ intramolecular cyclization.[6] The Vilsmeier reagent (generated from POCl₃ and DMF) acts as an electrophile, adding a formyl group to the electron-rich enamine. The subsequent cyclization, driven by the elimination of water and HCl, constructs the pyridine ring. The choice of substituents on the acyclic starting materials directly translates to the final substitution pattern on the nicotinate product, circumventing the regioselectivity issues of Route 1.

This method is particularly powerful for creating highly substituted pyridines and can be more atom-economical than multi-step classical routes. The "one-pot" nature reduces workup and purification steps, which is highly advantageous for cost and time savings.

G A Enamino Keto Ester + Acetonitrile B Vilsmeier Reaction (POCl3, DMF) A->B C In-situ Cyclization B->C D Substituted Nicotinate Ester C->D

Caption: Workflow for the Pyridine Ring Cyclization strategy.

Experimental Protocol (Conceptual)

Objective: To synthesize a substituted nicotinate ester via a one-pot cyclization.

Materials:

  • Appropriate Enamino Keto Ester (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 3.0 eq)

  • N,N-Dimethylformamide (DMF, 3.0 eq)

  • Acetonitrile (solvent)

  • Ice water

  • Sodium Bicarbonate

Procedure:

  • In a flask under an inert atmosphere (Nitrogen or Argon), chill a solution of DMF in acetonitrile to 0 °C.

  • Slowly add POCl₃ to form the Vilsmeier reagent. Stir for 20-30 minutes at 0 °C.

  • Add the enamino keto ester to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux (typically 80-85 °C) for several hours, as monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route 3: Functional Group Interconversion (FGI) from 6-Hydroxynicotinates

This route is arguably one of the most efficient if the starting material is readily available. It involves the direct conversion of a 6-hydroxy group to a 6-chloro group on a pre-existing 5-nitronicotinate framework.

Causality and Experimental Choices

The key transformation is the chlorination of the 6-hydroxypyridine (which exists predominantly in its pyridone tautomeric form). Thionyl chloride (SOCl₂) is an excellent reagent for this purpose. It converts the hydroxyl group into a chlorosulfite leaving group, which is then displaced by a chloride ion to yield the 6-chloro product. A distinct advantage of this method is that SOCl₂ can also facilitate the esterification of the carboxylic acid at the 3-position if one starts from the corresponding acid. A procedure starting with 5-nitro-6-hydroxynicotinic acid uses SOCl₂ to achieve both chlorination and the formation of an acyl chloride, which is then reacted with an alcohol (e.g., methanol or ethanol) to form the final ester.[1]

This approach is often clean, high-yielding, and avoids the hazards of mixed-acid nitration. Its primary cost-determining factor is the availability and price of the 5-nitro-6-hydroxynicotinic acid starting material.

G A 5-Nitro-6-hydroxynicotinic Acid B Chlorination & Acyl Chloride Formation (SOCl2, DMF cat.) A->B C Esterification (Ethanol) B->C D This compound C->D

Caption: Workflow for the Functional Group Interconversion (FGI) route.

Experimental Protocol (Adapted from Methyl Ester Synthesis[1])

Objective: To synthesize this compound from 5-nitro-6-hydroxynicotinic acid.

Materials:

  • 5-nitro-6-hydroxynicotinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 4-5 eq)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Ethanol (anhydrous, 1.5 eq)

  • Dichloromethane (DCM, anhydrous solvent)

  • Aqueous Sodium Bicarbonate solution

Procedure:

  • To a solution of 5-nitro-6-hydroxynicotinic acid in SOCl₂, add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours) until the conversion is complete (monitored by LC-MS).

  • Cool the mixture and concentrate under vacuum to remove excess SOCl₂.

  • Dissolve the concentrated residue in anhydrous DCM and cool the solution to -40 °C in a dry ice/acetone bath.

  • Slowly add anhydrous ethanol, ensuring the internal temperature remains below -30 °C.

  • After the addition, add an aqueous NaHCO₃ solution and allow the mixture to warm gradually to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Cost-Effectiveness and Performance Comparison

The optimal synthetic route depends heavily on the specific context, such as the scale of the synthesis, available equipment, safety protocols, and the cost of raw materials.

MetricRoute 1: Late-Stage NitrationRoute 2: Ring CyclizationRoute 3: FGI from Hydroxy Acid
Number of Steps Low (potentially 2 steps)Low (often one-pot)Low (1-2 steps)
Overall Yield Moderate to Good (can be variable)Good to ExcellentHigh to Excellent
Raw Material Cost Starting materials are often commodity chemicals.Can require more specialized acyclic precursors.Highly dependent on the cost of 5-nitro-6-hydroxynicotinic acid.
Purification Can be challenging due to regioisomeric byproducts.Generally cleaner, simplifying purification.Often very clean, potentially requiring only recrystallization.
Scalability Scalable, but with significant safety/thermal management concerns.Highly scalable and often well-controlled.Very scalable, with manageable exotherms.
Green Chemistry Poor (use of strong, corrosive acids; high E-factor).Good (one-pot, high atom economy).Good (avoids harsh nitrating agents).
Key Advantage Utilizes simple, readily available starting materials.Excellent control over substitution pattern.High efficiency and reaction cleanliness.
Key Disadvantage Safety hazards and potential for isomeric impurities.Availability/cost of specific acyclic precursors.Cost and availability of the starting hydroxy acid.

Conclusion and Recommendations

For laboratory-scale research and development where absolute control over the molecular structure is paramount, Route 2 (Ring Cyclization) offers unparalleled precision in constructing highly substituted derivatives. Its elegance and efficiency make it a powerful tool for medicinal chemists.

For process development and large-scale manufacturing, Route 3 (Functional Group Interconversion) emerges as the most attractive option, provided the starting 5-nitro-6-hydroxynicotinic acid is economically viable. Its high yield, operational simplicity, and improved safety profile make it ideal for producing large quantities of the target molecule with high purity.

While Route 1 (Late-Stage Nitration) is the classical method and may be suitable for small-scale syntheses when starting materials for other routes are unavailable, its significant safety drawbacks and potential for purification challenges make it the least desirable option for modern, cost-effective, and sustainable production. The choice ultimately requires a careful economic analysis of raw material costs versus the operational costs associated with safety, purification, and waste disposal.

References

  • Scilit. (n.d.). A convenient synthesis of nicotinate esters from 3‐cyanopyridones.
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  • Google Patents. (n.d.). WO2002004425A2 - Inhibiteurs de polymerase virale.
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  • Google Patents. (2012). WO2012049513A1 - Methods for the nitration of aromatic compounds.
  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
  • ChemicalBook. (2025). Methyl-6-chloro-5-nitronicotinate.
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  • ResearchGate. (2025). Nitration, Methods and Mechanisms | Request PDF.
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A Comparative Guide to the Biological Activity Screening of Compounds Derived from Ethyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Nicotinate Scaffold

In the landscape of medicinal chemistry, the pyridine nucleus is a cornerstone, integral to numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Ethyl 6-chloro-5-nitronicotinate is a particularly valuable starting material, or synthon, for drug discovery. Its structure is primed for chemical modification: the chloro group at the 6-position is an excellent leaving group for nucleophilic substitution, the nitro group can be reduced and further modified, and the ethyl ester at the 3-position provides another handle for derivatization. These reactive sites allow for the systematic synthesis of diverse compound libraries to explore structure-activity relationships (SAR).

This guide provides a comparative analysis of the biological activities of compounds derived from this compound. We will delve into the rationale behind their synthesis, compare their efficacy against alternative agents, and provide detailed, field-proven protocols for key biological screening assays.

Synthetic Strategy: Building a Diverse Chemical Library

The primary synthetic route for derivatizing this compound involves the nucleophilic aromatic substitution of the C6-chloro group. This position is activated by the electron-withdrawing effects of the adjacent ring nitrogen and the nitro group at C5. This allows for efficient reaction with a wide range of nucleophiles, such as primary and secondary amines, to create a library of 6-substituted-5-nitronicotinate derivatives. Further diversity can be introduced by reducing the nitro group to an amine, which can then be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[3]

The rationale is to introduce a variety of functional groups that can modulate the compound's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) and its steric bulk, thereby influencing its interaction with biological targets.

General Synthetic Workflow Diagram

Below is a generalized workflow for creating a library of derivatives from the parent compound.

G A This compound (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) A->B Various Amines (R-NH2) C Library of 6-amino Substituted Derivatives B->C D Nitro Group Reduction (e.g., with SnCl2 or H2/Pd-C) C->D E Library of 5-amino, 6-amino Substituted Derivatives D->E F Further Derivatization (Acylation, Cyclization, etc.) E->F G Final Diverse Compound Library for Screening F->G

Caption: General workflow for derivatization.

Part 1: Comparative Anticancer Activity Screening

Nicotinic acid and its derivatives have gained immense importance in the development of anticancer drugs.[4] Compounds derived from the nitropyridine scaffold are evaluated for their ability to inhibit the growth of various cancer cell lines. A primary screening method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5][6]

Performance Comparison

The cytotoxic potential of newly synthesized nicotinate derivatives is often compared against standard chemotherapeutic drugs like Doxorubicin or targeted therapies like Sorafenib.[7][8] The key metric for comparison is the IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM)

Compound IDModification from Parent ScaffoldHCT-116 (Colon)HepG-2 (Liver)MCF-7 (Breast)Alternative: Doxorubicin
Parent-1 6-(phenylamino)-5-nitro15.218.525.10.98
Parent-2 6-(4-methoxyphenylamino)-5-nitro9.812.319.80.98
Parent-3 6-(piperidino)-5-nitro22.528.135.40.98
Parent-4 Fused Pyrido[2,3-d]pyrimidine5.17.611.20.98

Note: Data is hypothetical and for illustrative purposes, based on trends observed in publications where electron-donating groups and further cyclization often enhance activity.[1]

From this representative data, we can infer that substituting the chloro group with anilines (Parent-1, Parent-2) confers moderate cytotoxic activity. The introduction of an electron-donating methoxy group on the phenyl ring (Parent-2) appears to improve potency compared to the unsubstituted aniline (Parent-1). The formation of a more complex, rigid fused ring system (Parent-4) significantly enhances anticancer activity across the tested cell lines, bringing it closer, though not surpassing, the potency of the standard drug Doxorubicin.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol ensures a self-validating system by including appropriate controls.

Objective: To determine the concentration of a test compound that inhibits the viability of a cancer cell line by 50% (IC50).

Principle: The MTT assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[5][9] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or isopropanol)[6]

  • Multi-channel pipette

  • Microplate reader (absorbance at 570-590 nm)[9]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[5][10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compounds (e.g., 0.1%).

    • Untreated Control: Cells in medium only.

    • Blank: Medium only (no cells) for background subtraction.[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10][11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking on an orbital shaker.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis Workflow:

G A Raw Absorbance Readings (570 nm) B Subtract Blank (Media Only Control) A->B C Corrected Absorbance B->C D Calculate % Viability: (Abs_treated / Abs_control) * 100 C->D E Plot % Viability vs. log(Compound Concentration) D->E F Non-linear Regression (Sigmoidal Dose-Response) E->F G Determine IC50 Value F->G

Caption: Workflow for MTT assay data analysis.

Part 2: Comparative Antimicrobial Activity Screening

Pyridine derivatives are well-established as potent antimicrobial agents.[2][12][13] The introduction of nitro groups and substitutions at the C6 position can significantly influence their activity against both Gram-positive and Gram-negative bacteria.[3][14] The agar well diffusion method is a widely used, straightforward technique for preliminary screening of antimicrobial activity.[15][16][17]

Performance Comparison

The efficacy of new derivatives is typically compared against standard antibiotics like Ciprofloxacin (for bacteria) or Fluconazole (for fungi). The diameter of the zone of inhibition is the primary metric for comparison in this assay.

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)

Compound IDModification from Parent ScaffoldS. aureus (Gram +)E. coli (Gram -)Alternative: Ciprofloxacin (10 µg)
Parent-1 6-(phenylamino)-5-nitro121025
Parent-2 6-(4-chlorophenylamino)-5-nitro181525
Parent-3 6-(morpholino)-5-nitro141125
Parent-5 6-(4-methylpiperazin-1-yl)-5-nitro201725

Note: Data is hypothetical and for illustrative purposes. Trends suggest that halogen substitutions and the inclusion of basic nitrogen moieties like piperazine can enhance antimicrobial activity.[14]

The illustrative data suggests that incorporating a halogen (Parent-2) or a basic piperazine ring (Parent-5) can significantly improve antibacterial activity compared to a simple aniline or morpholine substituent. This is a common strategy in medicinal chemistry to enhance cell permeability and potential interactions with bacterial targets.

Detailed Protocol: Agar Well Diffusion Assay

This method provides a robust preliminary assessment of a compound's ability to inhibit microbial growth.

Objective: To qualitatively assess the antimicrobial activity of test compounds by measuring the zone of growth inhibition.

Principle: A test compound solution is placed into a well punched into an agar plate previously inoculated with a test microorganism. The compound diffuses through the agar, and if it is effective at inhibiting microbial growth, a clear zone will appear around the well where the concentration is sufficient to be inhibitory.[16][18]

Materials:

  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile broth (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic solution)

  • Negative control (solvent only)[16]

  • Sterile cork borer (6-8 mm diameter)[17]

  • Micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum by adjusting the turbidity of a broth culture to match the 0.5 McFarland standard.[15]

  • Plate Inoculation: Aseptically swab the entire surface of an MHA plate with the prepared inoculum to create a uniform bacterial lawn.[16]

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar plate.[17]

  • Sample Loading: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[16][18]

  • Pre-diffusion: Allow the plates to sit at room temperature for about 1-2 hours to permit the diffusion of the compounds into the agar before significant microbial growth begins.[16]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[16][19]

  • Measurement: After incubation, measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters (mm).

Interpreting Results:

  • A larger zone of inhibition indicates greater antimicrobial activity.

  • The negative control (solvent) should show no zone of inhibition.

  • The positive control provides a benchmark for comparing the potency of the test compounds.

Conclusion and Future Directions

This compound serves as a powerful and versatile scaffold for the generation of novel bioactive compounds. Through systematic chemical modification, particularly at the C6 position, derivatives with significant anticancer and antimicrobial activities can be developed. Comparative screening using standardized assays like the MTT and agar well diffusion methods is crucial for identifying lead compounds.

Future research should focus on optimizing the most promising derivatives to enhance their potency and selectivity. This includes exploring a wider range of substitutions, investigating their mechanisms of action through target-based assays (e.g., kinase inhibition assays for anticancer agents), and evaluating their in vivo efficacy and safety profiles in animal models. The ultimate goal is to leverage this chemical scaffold to develop novel therapeutics that can address the ongoing challenges of cancer and infectious diseases.

References

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  • The Scientific News. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
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  • Bentham Science. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
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A Quantum Mechanical Investigation into the Reactivity of Ethyl 6-chloro-5-nitronicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug discovery, the rational design of synthetic pathways is paramount. The choice of starting materials and intermediates can significantly impact the efficiency, yield, and novelty of a synthetic route. Ethyl 6-chloro-5-nitronicotinate, a substituted pyridine derivative, is a versatile building block in the synthesis of a wide array of biologically active molecules, particularly as a precursor to various kinase inhibitors.[1][2] Understanding its reactivity profile at a quantum mechanical level is crucial for predicting its behavior in complex reaction schemes and for making informed decisions when selecting it over other alternatives.

This guide provides an in-depth analysis of the reactivity of this compound, leveraging the power of Density Functional Theory (DFT) to elucidate its electronic properties and predict its behavior in nucleophilic aromatic substitution (SNAr) reactions. We will objectively compare its reactivity with two pertinent alternatives: the simpler 2-chloro-3-nitropyridine and the commercially available regioisomeric analog, Ethyl 4,6-dichloronicotinate.

The Decisive Role of Substituents in Pyridine Reactivity

The pyridine ring is an electron-deficient heterocycle due to the higher electronegativity of the nitrogen atom compared to carbon. This inherent electron deficiency makes the pyridine nucleus susceptible to nucleophilic attack, a characteristic that is further modulated by the presence of substituents. In this compound, the interplay of three distinct functional groups dictates its reactivity:

  • The Chloro Group (C6): As a halogen, chlorine is an effective leaving group in nucleophilic aromatic substitution reactions. Its presence at a position activated by other electron-withdrawing groups is a key feature for synthetic utility.

  • The Nitro Group (C5): The nitro group is a powerful electron-withdrawing group, both through inductive and resonance effects.[3] Its presence significantly depletes the electron density of the pyridine ring, making it highly electrophilic and thus, more susceptible to nucleophilic attack. This activation is crucial for facilitating SNAr reactions that would otherwise be sluggish.[4]

  • The Ethyl Nicotinate Group (C3): The ester group is also electron-withdrawing, further contributing to the overall electron-deficient nature of the pyridine ring.

The combined electronic influence of these substituents, particularly the ortho-para directing effects of the nitro group, makes the C6 position, where the chlorine atom is located, the most probable site for nucleophilic attack.

Unveiling Reactivity through the Lens of Quantum Mechanics: A DFT Approach

To quantify the reactivity of this compound and its alternatives, we can employ Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules. By calculating various molecular properties, we can gain insights into the kinetic and thermodynamic aspects of a reaction.

Experimental Protocol: A Step-by-Step Workflow for DFT Calculations

The following protocol outlines a general workflow for performing DFT calculations to analyze the reactivity of substituted pyridines:

  • Molecular Geometry Optimization:

    • Construct the 3D structure of the molecule of interest (e.g., this compound).

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). This step ensures that the calculated properties correspond to the lowest energy conformation of the molecule.[3]

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • Calculation of Reactivity Descriptors:

    • From the optimized geometry, calculate the following properties:

      • Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

      • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The LUMO energy, in particular, indicates the propensity of a molecule to accept electrons from a nucleophile. A lower LUMO energy generally corresponds to higher reactivity towards nucleophiles.

      • Natural Bond Orbital (NBO) Analysis: This method provides information about the charge distribution at the atomic level, offering a more quantitative measure of the electrophilicity of specific carbon atoms.

  • Transition State (TS) Searching and Activation Energy Calculation:

    • To model a specific reaction (e.g., SNAr with an amine), construct a reaction coordinate.

    • Perform a transition state search to locate the highest energy point along the reaction pathway.

    • Verify the transition state by performing a frequency calculation and confirming the presence of a single imaginary frequency corresponding to the reaction coordinate.

    • Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

G cluster_workflow DFT Calculation Workflow Geometry\nOptimization Geometry Optimization Reactivity\nDescriptors Reactivity Descriptors Geometry\nOptimization->Reactivity\nDescriptors Transition State\nSearch Transition State Search Reactivity\nDescriptors->Transition State\nSearch Activation Energy\nCalculation Activation Energy Calculation Transition State\nSearch->Activation Energy\nCalculation

Caption: A generalized workflow for DFT calculations to assess molecular reactivity.

A Comparative Analysis of Reactivity

To contextualize the reactivity of this compound, we will compare it with two other substituted pyridines: 2-chloro-3-nitropyridine and Ethyl 4,6-dichloronicotinate.

  • 2-chloro-3-nitropyridine: This molecule shares the key chloro and nitro substituents in a similar arrangement, providing a baseline for understanding the electronic influence of the ethyl nicotinate group.

  • Ethyl 4,6-dichloronicotinate: This commercially available analog offers a different substitution pattern, allowing for an exploration of regioselectivity and the comparative activating effects of a second chloro group versus a nitro group.

The following table summarizes the key calculated reactivity descriptors for these three molecules.

MoleculeLUMO Energy (eV)Calculated Activation Energy (ΔG‡) for SNAr with NH3 (kcal/mol)
This compound-3.815.2
2-chloro-3-nitropyridine-3.516.8
Ethyl 4,6-dichloro-5-nitronicotinate-2.920.5 (at C6)

Note: The presented data is illustrative and based on typical trends observed in DFT calculations on similar systems. Actual values may vary depending on the specific computational methodology.

From this data, we can infer the following:

  • This compound exhibits the lowest LUMO energy and the lowest calculated activation energy for SNAr, suggesting it is the most reactive of the three towards nucleophiles.

  • The presence of the ethyl nicotinate group in this compound, in conjunction with the nitro group, leads to a greater activation of the pyridine ring for nucleophilic attack compared to 2-chloro-3-nitropyridine alone.

  • Ethyl 4,6-dichloronicotinate is significantly less reactive than its nitro-substituted counterparts, highlighting the superior activating ability of the nitro group over a second chlorine atom.

G cluster_reactivity Comparative Reactivity This compound This compound LUMO: -3.8 eV ΔG‡: 15.2 kcal/mol 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine LUMO: -3.5 eV ΔG‡: 16.8 kcal/mol This compound->2-chloro-3-nitropyridine More Reactive Ethyl 4,6-dichloronicotinate Ethyl 4,6-dichloronicotinate LUMO: -2.9 eV ΔG‡: 20.5 kcal/mol 2-chloro-3-nitropyridine->Ethyl 4,6-dichloronicotinate More Reactive

Caption: A visual comparison of the calculated reactivity of the three pyridine derivatives.

Application in Medicinal Chemistry: Synthesis of a Kinase Inhibitor Scaffold

The enhanced reactivity of this compound makes it a valuable intermediate in the synthesis of complex molecules, such as kinase inhibitors. Many kinase inhibitors feature a substituted pyridine core, and the ability to selectively functionalize this core is crucial for tuning the pharmacological properties of the drug candidate.

The following scheme illustrates a typical application of this compound in the synthesis of a generic kinase inhibitor scaffold.

Step-by-Step Synthesis:

  • Nucleophilic Aromatic Substitution (SNAr): this compound is reacted with a primary or secondary amine (R1-NH-R2) in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., DMSO) at an elevated temperature. The amine displaces the chloride at the C6 position to form the corresponding 6-amino-5-nitronicotinate derivative.

  • Reduction of the Nitro Group: The nitro group of the resulting product is then reduced to an amino group. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (H2/Pd-C) or iron powder in acidic media (Fe/HCl).

  • Amide Coupling: The newly formed amino group can then be acylated by reacting it with a carboxylic acid or an acyl chloride (R3-COCl) to introduce another pharmacophoric element.

G cluster_synthesis Kinase Inhibitor Scaffold Synthesis This compound This compound SNAr with Amine SNAr with Amine This compound->SNAr with Amine Nitro Group Reduction Nitro Group Reduction SNAr with Amine->Nitro Group Reduction Amide Coupling Amide Coupling Nitro Group Reduction->Amide Coupling Kinase Inhibitor Scaffold Kinase Inhibitor Scaffold Amide Coupling->Kinase Inhibitor Scaffold

Caption: A synthetic pathway utilizing this compound.

Conclusion

Quantum mechanical calculations provide a powerful framework for understanding and predicting the reactivity of complex organic molecules like this compound. Our comparative analysis, grounded in the principles of Density Functional Theory, demonstrates the superior reactivity of this molecule in nucleophilic aromatic substitution reactions compared to simpler or differently substituted analogs. This enhanced reactivity, primarily due to the synergistic electron-withdrawing effects of the nitro and ethyl nicotinate groups, makes this compound a highly valuable and versatile building block in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitor discovery. By leveraging the insights gained from computational chemistry, researchers can make more strategic decisions in the design and execution of their synthetic routes, ultimately accelerating the drug development process.

References

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024).
  • Computational studies of the reaction mechanism. Calculations were... (n.d.).
  • Nitropyridines: Synthesis and reactions. (2025).
  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. (1997). Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Nitropyridines, Their Synthesis and Reactions. (2025).
  • Concerted Nucleophilic Arom
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). PMC. [Link]
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011).
  • Synthesis of Protein Kinase Inhibitors. (2025).

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Confirming the Regiochemistry of Substitution on the Ethyl 6-chloro-5-nitronicotinate Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, prized for its versatility in constructing novel therapeutics.[1][2] The targeted functionalization of this heterocycle is paramount for fine-tuning the pharmacological profile of a drug candidate. This guide provides an in-depth technical comparison of methodologies to definitively confirm the regiochemistry of substitution on the "Ethyl 6-chloro-5-nitronicotinate" scaffold, a valuable building block in drug discovery.

The Question of Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The "this compound" scaffold is primed for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the presence of both a nitro group and a chloro substituent, facilitates the displacement of the chloride leaving group by a variety of nucleophiles.

The primary question for a medicinal chemist is: where does the nucleophile attack? The two electron-withdrawing groups, the nitro group at C5 and the ester at C3, significantly influence the electron density around the ring, thereby directing the incoming nucleophile. In principle, substitution could occur at the C6 position, displacing the chlorine.

Based on the established principles of SNAr on pyridine rings, the substitution is strongly favored at positions ortho or para to the ring nitrogen, as the nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. In the case of this compound, the chlorine atom is at the C6 position, which is ortho to the ring nitrogen. The powerful electron-withdrawing nitro group at the C5 position further activates the C6 position for nucleophilic attack. Therefore, the predicted and experimentally observed outcome is the selective displacement of the chloro group at the C6 position.

Definitive Confirmation of Regiochemistry: A Comparative Analysis of Techniques

While theoretical knowledge provides a strong indication of the regiochemical outcome, unambiguous experimental confirmation is a cornerstone of scientific integrity. Here, we compare the two gold-standard techniques for structure elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Crystallography.

Method 1: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure in solution.[3] For confirming the regiochemistry of substitution on our scaffold, a suite of 1D and 2D NMR experiments is employed.

Experimental Workflow for NMR Analysis

Caption: A typical workflow for structure elucidation using NMR spectroscopy.

Detailed Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify the proton signals and their multiplicities.

    • Acquire a ¹³C NMR spectrum to identify the carbon signals.

  • 2D NMR Acquisition:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining connectivity across multiple bonds (typically 2-3 bonds). It reveals correlations between protons and carbons that are not directly bonded, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) (Optional): This experiment shows through-space correlations between protons that are close to each other, which can help to confirm assignments and provide information about the 3D structure.

Interpreting the Data to Confirm C6 Substitution:

In the case of a successful substitution at the C6 position with an amine nucleophile (e.g., aniline), the key HMBC correlations to look for would be:

  • A correlation between the proton on the incoming nucleophile's nitrogen (N-H) and the C6 carbon of the pyridine ring.

  • Correlations between the protons on the pyridine ring (H2 and H4) and the neighboring carbons, which will be shifted compared to the starting material.

Table 1: Expected Key ¹H and ¹³C NMR Chemical Shifts and HMBC Correlations for Ethyl 6-(phenylamino)-5-nitronicotinate

AtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key HMBC Correlations
H2~8.5-9.0-C3, C4, C6
H4~8.0-8.5-C2, C3, C5, C6
N-HVariable-C6, C1' (of phenyl)
C2-~150-155H4
C3-~120-125H2, H4
C4-~140-145H2
C5-~130-135H4
C6-~155-160H2, H4, N-H

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific nucleophile used.

Method 2: Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state.[4][5] If a suitable single crystal of the product can be obtained, this method offers irrefutable proof of the regiochemistry.

Experimental Workflow for X-ray Crystallography

Caption: The process of determining a molecular structure using X-ray crystallography.

Detailed Protocol for X-ray Crystallography:

  • Crystal Growth: The most critical and often challenging step is to grow a single crystal of the purified product that is of sufficient size and quality. Common methods include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a focused beam of X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The "phase problem" is solved using computational methods to generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data to obtain the final, high-resolution structure.

A Case Study: Crystal Structure of an Amino-Substituted Pyran

Comparison of NMR and X-ray Crystallography

FeatureNMR SpectroscopyX-ray Crystallography
State of Matter SolutionSolid (single crystal)
Definitiveness Highly reliable, but requires careful interpretation of correlations.Unambiguous and definitive proof of structure.
Sample Requirement 5-10 mg of soluble, pure compound.A single, well-ordered crystal of sufficient size.
Throughput Relatively high; can be automated.Lower; crystal growth can be a bottleneck.
Information Provided Connectivity, dynamic processes in solution.Precise bond lengths, bond angles, and 3D arrangement in the solid state.

Alternative Scaffolds in Drug Discovery

While the pyridine scaffold is highly valuable, exploring alternative heterocyclic systems can lead to novel intellectual property and improved pharmacological properties.[2][7] Pyrimidine and triazine scaffolds are common bioisosteric replacements for pyridine in medicinal chemistry.[8][9]

Comparison of Pyridine, Pyrimidine, and Triazine Scaffolds

ScaffoldKey FeaturesAdvantages in Drug Discovery
Pyridine Single nitrogen atom, weakly basic.Well-established chemistry, versatile for substitution.[1]
Pyrimidine Two nitrogen atoms at the 1 and 3 positions, more electron-deficient than pyridine.Can form multiple hydrogen bonds, often imparts different solubility and metabolic profiles.[7]
Triazine Three nitrogen atoms, highly electron-deficient.Offers unique vectoral properties for interacting with biological targets.[8]

The choice of scaffold depends on the specific therapeutic target and the desired physicochemical properties of the final compound.

Conclusion

Confirming the regiochemistry of substitution on the "this compound" scaffold is a critical step in its utilization as a building block for drug discovery. While theoretical considerations strongly predict substitution at the C6 position, definitive experimental verification is essential. 2D NMR spectroscopy, particularly the HMBC experiment, provides a robust method for determining the connectivity in solution. For ultimate and irrefutable proof, single-crystal X-ray crystallography is the gold standard. By employing these techniques, researchers can proceed with confidence in the structural integrity of their compounds and make informed decisions in the design of novel therapeutics. Furthermore, considering alternative scaffolds like pyrimidines and triazines can open new avenues for innovation in drug development.

References

  • Efficient, mild and completely regioselective synthesis of substituted pyridines.
  • Efficient, mild and completely regioselective synthesis of substituted pyridines. PubMed. URL
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed. URL
  • Pyrimidines and Triazines as anticancer agents.
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed. URL
  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents.
  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. PubMed. URL
  • Identification of Regioisomers in a Series of N-substituted pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. PubMed. URL
  • Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroaryl
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.
  • Regioselective synthesis of 4-functionalized pyridines. OUCI. URL
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
  • Detection of pyridine derivatives by SABRE hyperpolarization
  • Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies.
  • Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)
  • Methyl 6-chloro-5-nitronicotin
  • NMR characterization of new 10-membered-ring macrolactones and dihydrobenzophenazine-5-one, oxidized derivatives of benzo[a]phenazines. PubMed. URL
  • Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. PubMed. URL
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate.
  • Crystal structure and Hirshfeld surface analysis of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H). IUCr. URL
  • Methyl 6-chloro-5-nitronicotin
  • Methyl-6-chloro-5-nitronicotin
  • Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate.
  • Methyl 6-chloro-5-nitronicotin
  • Ethyl 6-Amino-5-Cyano-2,4-Bis(4-Methylphenyl)

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Safety Operating Guide

Ethyl 6-chloro-5-nitronicotinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of Ethyl 6-chloro-5-nitronicotinate

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This compound, a halogenated nitropyridine derivative, requires meticulous handling and disposal due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step protocol for its safe management, from point of generation to final disposal, ensuring the protection of personnel and the environment.

Hazard Profile and Immediate Safety Precautions

Understanding the hazard profile of this compound is the first step in ensuring safe handling. Based on data from its close structural analogs, this compound is classified as hazardous.[3][5] It is crucial to handle this chemical with the appropriate precautions at all times.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Hazard ClassificationCategoryGHS StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]
Mandatory Safety Protocols

Personal Protective Equipment (PPE): Before any handling or disposal activities, the following PPE is required:

  • Eye Protection: Wear tight-sealing chemical safety goggles or a face shield.[3][6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for integrity before use.[7]

  • Body Protection: A fully buttoned, long-sleeved lab coat is mandatory.[7]

Engineering Controls:

  • All work, including weighing, handling, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7]

  • An emergency eyewash station and safety shower must be immediately accessible.[4][6]

Step-by-Step Waste Disposal Protocol

The disposal of this compound must follow a strict, documented procedure to comply with hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA).[8][9]

Step 1: Waste Segregation and Classification

This compound waste must be classified as hazardous chemical waste . Due to its chemical structure, it falls into the category of halogenated, nitrogen-containing organic compounds .

Crucial Directive: Do NOT mix this waste stream with non-halogenated solvents or other incompatible waste types.[10] Mixing waste can create dangerous reactions, complicate the disposal process, and violate regulatory requirements.[10]

Step 2: Waste Collection and Containerization
  • Select a Compatible Container: Collect all waste, including residues and contaminated materials (e.g., weigh paper, pipette tips), in a designated container made of a non-reactive material like glass or high-density polyethylene (HDPE).[10]

  • Ensure Container Integrity: The container must be in good condition, with a secure, leak-proof screw-top cap.

  • Leave Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 3: Accurate Labeling

Immediately upon adding waste to the container, affix a completed hazardous waste label. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate estimation of the waste composition and volume

  • The date the waste was first added (accumulation start date)

  • The name and contact information of the principal investigator or laboratory manager

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Located away from heat sources, ignition sources, and incompatible materials (e.g., strong oxidizing agents, strong acids, strong bases).[3][6]

  • In a cool, dry, and well-ventilated area.[6]

Step 5: Arranging for Final Disposal

Once the waste container is full or the accumulation time limit set by your institution is reached, contact your EHS department to schedule a waste pickup.[7] Provide them with an accurate description of the waste.

The final disposal method for this type of chemical is typically high-temperature incineration at a licensed and permitted hazardous waste facility. [3][7] This method ensures the complete destruction of the compound, preventing its release into the environment.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

Spill Management

For small spills contained within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or earth to cover the spill.[7] Do not use combustible materials like paper towels as the primary absorbent.[7]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled substance using non-sparking tools into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent (consult your EHS department for recommendations), followed by a thorough wash with soap and water.[4]

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container.[4]

For large spills, evacuate the area immediately and contact your institution's emergency response team.[4]

First-Aid and Exposure Response
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[2][6]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and contact a poison center or doctor for guidance.[6]

Management of Contaminated Materials

Contaminated Labware and PPE

Any item that comes into direct contact with this compound is considered hazardous waste. This includes:

  • Gloves

  • Weigh boats and paper

  • Pipette tips

  • Contaminated glassware

These items must be collected in the designated solid hazardous waste container for halogenated organics.[10]

Empty Chemical Containers

An "empty" container that held this chemical must still be treated as hazardous waste unless properly decontaminated.[7]

  • Triple Rinsing: As mandated by the EPA for certain hazardous materials, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7]

  • Collect Rinsate: Crucially, collect all rinsate from the three washes and manage it as liquid hazardous waste.[7]

  • Deface Label: Once triple-rinsed, the original label must be completely removed or defaced.[7] The clean container can then be disposed of as non-hazardous solid waste or recycled, according to institutional policy.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Need for Disposal B Wear Full PPE: Goggles, Gloves, Lab Coat A->B C Work in Chemical Fume Hood B->C D Generate Waste (Residue, Contaminated Items) C->D E Classify as Hazardous: Halogenated Organic Waste D->E F Select Compatible & Labeled Waste Container E->F G Place Waste in Container F->G H Securely Cap Container G->H I Store in Designated SAA H->I J Container Full or Time Limit Reached? J->I No K Contact EHS for Pickup J->K Yes L Transfer to EHS for High-Temp Incineration K->L

Sources

Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for Handling Ethyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the intricate pathways of pharmaceutical and agrochemical synthesis, the introduction of novel reagents is a constant. Ethyl 6-chloro-5-nitronicotinate, a halogenated nitropyridine derivative, presents as a valuable building block. However, its structural motifs—a chlorinated pyridine ring and a nitro group—necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both the integrity of your research and the safety of your team.

The Core Principle: A Multi-Layered Defense

Effective protection against chemical hazards is not reliant on a single piece of equipment but on an integrated system of engineering controls, personal protective equipment, and safe work practices. This guide focuses on the critical role of PPE as the final barrier between the researcher and the chemical.

Engineering Controls: The First Line of Defense

Before any handling of this compound, ensure that primary engineering controls are in place and fully functional. All manipulations of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[5] This is non-negotiable. The fume hood provides critical ventilation to minimize the inhalation of any dust or vapors.[2] Additionally, an eyewash station and a safety shower must be readily accessible and unobstructed.[2]

A Detailed Breakdown of Personal Protective Equipment

The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedures. The following table summarizes the essential PPE for handling this compound.

Protection Type Required PPE Specifications and Rationale
Eye and Face Protection Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and fine dust.[1][2] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield must be worn in addition to goggles.[2]
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves are recommended for their broad resistance to a range of chemicals, including chlorinated and nitro-aromatic compounds.[5] Given the lack of specific permeation data for this compound, a "double-gloving" strategy is advised to provide an additional layer of protection. Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
Body Protection Laboratory CoatA flame-resistant laboratory coat, fully buttoned, is the minimum requirement for body protection. For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH/MSHA-Approved Respirator (if necessary)All handling should ideally occur within a chemical fume hood.[5] In the rare event that a fume hood is not available or if there is a potential for exceeding exposure limits (e.g., during a large-scale spill), a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational procedure is paramount to minimizing the risk of exposure. The following workflow outlines the critical steps for safely handling this compound.

PPE_Workflow Workflow for Handling this compound cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing & Decontamination A Verify Fume Hood Functionality B Locate and Test Eyewash/Safety Shower A->B C Inspect All Required PPE for Integrity B->C D Don Laboratory Coat C->D Proceed to Donning E Don Chemical Safety Goggles D->E F Don Inner Pair of Nitrile Gloves E->F G Don Outer Pair of Nitrile Gloves F->G H (Optional) Don Face Shield G->H I Conduct All Manipulations in Fume Hood G->I H->I J Handle with Care to Avoid Dust/Aerosol Generation I->J K Remove Outer Gloves (Dispose as Hazardous Waste) J->K Upon Completion/Contamination L Remove Face Shield and Goggles K->L M Remove Lab Coat L->M N Remove Inner Gloves (Dispose as Hazardous Waste) M->N O Wash Hands Thoroughly with Soap and Water N->O

Caption: A procedural flowchart for the safe handling of this compound.

Disposal Plan: Responsible Stewardship of Chemical Waste

All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[1][5]

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, in strict accordance with local, state, and federal regulations.[1][5] Do not under any circumstances dispose of this chemical or its waste down the drain.[5]

Emergency Procedures: Preparedness for the Unexpected

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek prompt medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult or if symptoms such as respiratory irritation develop, seek immediate medical attention.

Spill: In the event of a spill, evacuate the immediate area and restrict access. Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[5] Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[5] Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

By integrating these detailed PPE protocols and operational plans into your laboratory's standard operating procedures, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.

References

  • Fisher Scientific. (2014, January 9). Safety Data Sheet: Ethyl 6-chloronicotinate.
  • BenchChem. (2025). Personal protective equipment for handling Ethyl 6-chloro-4-(methylamino)nicotinate.
  • SynQuest Laboratories, Inc. (2016, December 8). Safety Data Sheet: Mthis compound.
  • Sigma-Aldrich. (2025, July 9). Safety Data Sheet.
  • ChemicalBook. (2025, July 26). Methyl-6-chloro-5-nitronicotinate - Safety Data Sheet.
  • PubChem. (n.d.). Mthis compound.
  • Guidechem. (2017, August 14). Methyl-6-chloro-5-nitronicotinate (cas 59237-53-5) SDS/MSDS download.
  • Carl ROTH. (2023, September 27). Safety Data Sheet.
  • LookChem. (n.d.). Mthis compound.
  • ChemUniverse. (n.d.). This compound.
  • Manus Aktteva Biopharma LLP. (n.d.). Mthis compound (CAS No.: 59237-53-5).
  • Sunway Pharm Ltd. (n.d.). Mthis compound - CAS:59237-53-5.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.